1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone
Description
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Properties
IUPAC Name |
1-(2,4-dichloro-5-fluoro-3-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2FNO3/c1-3(13)4-2-5(11)7(10)8(6(4)9)12(14)15/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFPAPKXZJFNNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650401 | |
| Record name | 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887267-36-9 | |
| Record name | 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887267-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone (CAS Number: 887267-36-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone is a halogenated and nitrated acetophenone derivative. Its highly substituted aromatic ring, featuring electron-withdrawing groups, makes it a valuable and reactive intermediate in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, and a detailed experimental application in the synthesis of a potential antifungal agent.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier catalogs.
Table 1: Physicochemical Data of this compound
| Property | Value |
| CAS Number | 887267-36-9 |
| Molecular Formula | C₈H₄Cl₂FNO₃ |
| Molecular Weight | 252.03 g/mol |
| Appearance | Solid |
| Purity | Typically ≥97% |
| Storage Temperature | 4°C |
| InChI Key | BKFPAPKXZJFNNF-UHFFFAOYSA-N |
| SMILES | CC(=O)c1cc(F)c(Cl)c(c1Cl)N(=O)=O |
Synthesis
A patent for the synthesis of the closely related 2',4'-dichloro-5'-fluoroacetophenone describes the Friedel-Crafts acylation of 1,3-dichloro-4-fluorobenzene[1][2][3]. The subsequent nitration of the aromatic ring would then yield the target compound. The electron-withdrawing nature of the chloro and fluoro substituents would direct the nitration to the C3 position.
References
- 1. WO2010058421A3 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
- 2. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
An In-depth Technical Guide to 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the synthetic compound 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone. Due to the limited publicly available data, this document combines information from chemical suppliers with generalized experimental protocols and analytical methodologies based on established chemical principles for structurally related molecules. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in synthetic chemistry and as a building block for more complex molecules. It is important to note that, at the time of publication, there is no available information on the biological activity or associated signaling pathways of this compound.
Physicochemical Properties
The known physicochemical properties of this compound are summarized below. Data is compiled from various chemical suppliers and computational predictions.
| Property | Value | Source |
| CAS Number | 887267-36-9 | [1][2] |
| Molecular Formula | C₈H₄Cl₂FNO₃ | [1] |
| Molecular Weight | 252.03 g/mol | |
| Physical Form | Solid | |
| Melting Point | Not Available | [3] |
| Boiling Point | 302.4 ± 37.0 °C at 760 mmHg (Predicted) | N/A |
| Density | 1.6 ± 0.1 g/cm³ (Predicted) | N/A |
| Flash Point | 136.7 ± 26.5 °C (Predicted) | [3] |
| Solubility | No detailed data available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred |
| pKa | No data available. | N/A |
Hypothetical Experimental Protocols
While specific experimental protocols for the synthesis and analysis of this compound are not available in the published literature, the following sections outline generalized procedures based on well-established methods for analogous compounds.
Synthesis via Friedel-Crafts Acylation
A plausible synthetic route to this compound is through the Friedel-Crafts acylation of 1,5-dichloro-2-fluoro-4-nitrobenzene. This electrophilic aromatic substitution reaction is a standard method for the synthesis of aryl ketones.[4][5]
Reaction Scheme:
Materials:
-
1,5-dichloro-2-fluoro-4-nitrobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of 1,5-dichloro-2-fluoro-4-nitrobenzene in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add anhydrous aluminum chloride portion-wise.
-
Allow the mixture to stir for 15 minutes at 0 °C.
-
Slowly add acetyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it over crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Analytical Characterization
The synthesized compound would be characterized using standard analytical techniques to confirm its identity and purity.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) and signals in the aromatic region for the single aromatic proton. The exact chemical shift of the aromatic proton will be influenced by the surrounding substituents.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons.
-
¹⁹F NMR: The fluorine NMR will show a singlet for the single fluorine atom.
General NMR Protocol:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz).
-
Process the data to determine chemical shifts, multiplicities, and integration.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for the functional groups present in the molecule.
-
C=O stretch (ketone): A strong absorption band is expected around 1680-1700 cm⁻¹.
-
C-NO₂ stretch (nitro group): Strong asymmetric and symmetric stretching bands are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
-
Ar-H stretch: Signals in the region of 3000-3100 cm⁻¹.
-
C-Cl and C-F stretches: These will appear in the fingerprint region.
General IR Protocol:
-
Prepare a sample by either creating a KBr pellet or as a thin film.
-
Acquire the spectrum using an FTIR spectrometer.
-
Identify the characteristic absorption frequencies.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (252.03 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.
-
Fragmentation: Common fragmentation patterns for acetophenones include the loss of the methyl group (M-15) and the acetyl group (M-43).
General MS Protocol:
-
Dissolve a small amount of the sample in a suitable solvent.
-
Introduce the sample into the mass spectrometer (e.g., via direct infusion or GC-MS).
-
Acquire the mass spectrum in a suitable ionization mode (e.g., electron ionization - EI).
-
Analyze the molecular ion and fragmentation patterns.
Biological Activity and Signaling Pathways
Extensive searches of scientific databases and literature have not yielded any information regarding the biological activity, mechanism of action, or involvement in any signaling pathways for this compound. This suggests that the compound is likely a synthetic intermediate or a compound within a screening library that has not yet been biologically characterized in the public domain. Therefore, no diagrams of signaling pathways can be provided as per the core requirements.
Safety Information
Based on supplier safety data sheets, this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a halogenated and nitrated acetophenone derivative with defined physicochemical properties available from commercial suppliers. While specific experimental data for its synthesis and detailed analytical characterization are not publicly available, established synthetic and analytical methodologies for similar compounds provide a strong basis for its preparation and characterization. The complete absence of data on its biological effects indicates that this compound remains a largely unexplored entity in the fields of pharmacology and drug discovery, representing a potential starting point for future research endeavors.
References
- 1. This compound | 887267-36-9 [sigmaaldrich.com]
- 2. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 4. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents [patents.google.com]
- 5. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
The Genesis of a Generation: A Technical Guide to the Starting Materials of Fluoroquinolone Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core starting materials and synthetic pathways integral to the production of fluoroquinolone antibiotics, a critical class of synthetic antibacterial agents. Fluoroquinolones are characterized by their bicyclic quinolone core, and their synthesis is a cornerstone of medicinal chemistry. This document details the key precursors, outlines seminal synthetic methodologies, and presents quantitative data and experimental protocols to support research and development in this vital area of medicine.
The Fluoroquinolone Core: Key Precursors and Strategic Importance
The foundational structure of all fluoroquinolone antibiotics is the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid skeleton. The journey to this complex scaffold begins with significantly simpler, readily available chemical entities. The selection of these initial starting materials is a critical determinant of the final product's identity and substitution pattern, which in turn dictates its antibacterial spectrum and pharmacokinetic properties.
The two primary classes of starting materials that converge to form the quinolone ring are substituted anilines and malonic acid derivatives.
-
Substituted Anilines: These aromatic amines provide the benzene ring portion of the bicyclic quinolone system. The nature and position of the substituents on the aniline ring are crucial as they become integral features of the final fluoroquinolone. For instance, the presence and location of fluorine atoms, which are characteristic of this class of antibiotics and significantly enhance their potency, are often introduced via the aniline starting material. A prime example is 3-chloro-4-fluoroaniline , a key precursor in the synthesis of numerous third-generation fluoroquinolones.
-
Malonic Acid Derivatives: These compounds provide the carbon atoms that form the second, nitrogen-containing ring of the quinolone core. The most frequently employed reagent in this class is diethyl ethoxymethylenemalonate (EMME) . EMME is a versatile C3 synthon that readily reacts with anilines to initiate the ring-forming cascade.
The Cornerstone of Synthesis: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a venerable and highly effective method for the construction of the 4-hydroxyquinoline core, which readily tautomerizes to the 4-quinolone structure.[1][2] First reported in 1939, this thermal cyclization remains a mainstay in the synthesis of quinolones due to its reliability and adaptability.[3]
The reaction proceeds in two key stages:
-
Condensation: A substituted aniline is reacted with diethyl ethoxymethylenemalonate (EMME). This step involves a nucleophilic attack by the aniline's amino group on the electron-deficient double bond of EMME, followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[2][3]
-
Thermal Cyclization: The anilidomethylenemalonate intermediate undergoes an intramolecular cyclization at high temperatures, typically above 250 °C.[3] This 6-electron electrocyclization reaction forms the quinoline ring system.[2][3] The reaction is often carried out in a high-boiling inert solvent such as diphenyl ether or Dowtherm A to achieve the necessary temperatures for efficient cyclization.[3][4]
The versatility of the Gould-Jacobs reaction allows for the synthesis of a wide array of substituted quinolones by simply varying the starting aniline.
Quantitative Data on Quinolone Synthesis
The efficiency of the Gould-Jacobs reaction is highly dependent on the reaction conditions, particularly temperature and reaction time. Modern adaptations, such as the use of microwave irradiation, have been shown to significantly reduce reaction times and, in some cases, improve yields.
Table 1: Comparison of Conventional and Microwave-Assisted Gould-Jacobs Reaction for the Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
| Entry | Reactants | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Aniline, DEEM | Conventional | Diphenyl Ether | 250-260 | 30 min | ~95 (cyclization step) | [3] |
| 2 | Aniline, DEEM | Microwave | None (excess DEEM) | 250 | 20 min | 1 | [5] |
| 3 | Aniline, DEEM | Microwave | None (excess DEEM) | 300 | 1 min | 37 | [5] |
| 4 | Aniline, DEEM | Microwave | None (excess DEEM) | 300 | 5 min | 47 | [5] |
| 5 | Aniline, DEEM | Microwave | None (excess DEEM) | 300 | 20 min | 28 | [5] |
Table 2: Synthesis of Key Fluoroquinolone Intermediates and Final Products
| Starting Material(s) | Product | Reaction Step | Conditions | Yield (%) | Reference |
| 3-Chloro-4-fluoroaniline, Diethyl ethoxymethylenemalonate | Diethyl (3-chloro-4-fluorophenyl)aminomethylenepanedioate | Condensation | Neat, 100-130°C, 1-2 h | High (not specified) | [3] |
| Diethyl (3-chloro-4-fluorophenyl)aminomethylenepanedioate | Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate | Thermal Cyclization | Dowtherm A, 253-257°C, 4 h | ~76 (based on 23.8 kg from 31.3 kg) | [4] |
| Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate, Ethyl iodide | 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, ethyl ester | N-Alkylation | DMF, K2CO3, 80-90°C, 18 h | ~60 (based on 38g from 59.7g) | [6] |
| 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, Piperazine | Ciprofloxacin | Nucleophilic Substitution | DMSO, 140°C, 1.5-2 h | High (not specified) |
Detailed Experimental Protocols
Synthesis of Diethyl Ethoxymethylenemalonate (EMME)
Reference: Adapted from PrepChem, US Patent 4,091,040[7]
Materials:
-
Diethyl malonate (160 g, 1.0 mole)
-
Triethyl orthoformate (148 g, 1.0 mole)
-
Acetic anhydride (204 g, 2.0 moles)
-
Anhydrous zinc chloride (0.5 g)
-
Ether
-
Magnesium sulfate
Procedure:
-
A mixture of diethyl malonate, triethyl orthoformate, acetic anhydride, and anhydrous zinc chloride is heated in an oil bath for 6.5 hours, maintaining the internal temperature at 104-113 °C.
-
The mixture is then distilled through a short column for 3.5 hours, with the pot temperature rising to 124 °C.
-
The residue is treated with additional triethyl orthoformate (148 g, 1.0 mole) and acetic anhydride (204 g, 2.0 moles), and distillation is continued for 3 hours with a pot temperature of 120-130 °C.
-
After standing at 25 °C for 18 hours, the residue is diluted with 250 ml of ether and washed thoroughly with water.
-
The combined ether extracts are dried over magnesium sulfate and distilled to yield diethyl ethoxymethylenemalonate.
-
Yield: 156 g (72%)
-
Boiling Point: 109-111 °C at 0.9 mm Hg
-
Conventional Gould-Jacobs Synthesis of Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Reference: Adapted from PrepChem, Synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate[4]
Materials:
-
Diethyl (3-chloro-4-fluorophenyl)aminomethylenepanedioate (31.3 kg)
-
Dowtherm A (a eutectic mixture of diphenyl and diphenyl ether)
-
Dimethylformamide (DMF)
Procedure:
-
In a 30-gallon stainless steel unit, 55 L of Dowtherm A is stirred and heated at reflux (253-257 °C) for one hour.
-
A solution of 31.3 kg of diethyl (3-chloro-4-fluorophenyl)aminomethylenepanedioate in 10 L of Dowtherm A, held at 94-98 °C, is added to the refluxing Dowtherm A over a period of four hours, maintaining reflux.
-
The reaction mixture is then allowed to cool, leading to the crystallization of the product.
-
After the temperature reaches 28-30 °C, the solid product is collected on a ceramic filter and washed with 2 x 9 L of DMF.
-
The damp filter cake is added to 65 L of DMF in a 30-gallon kettle, and the resulting slurry is heated at 90-95 °C for 30 minutes and then cooled to 40 °C.
-
The solid is collected on a ceramic filter, washed with 2 x 8 L of DMF, and dried at 60 °C for 24 hours.
-
Yield: 23.8 kg (contains about 10% of the 5-chloro-6-fluoro isomer)
-
Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
Reference: Adapted from BenchChem, Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis[3][5]
Materials:
-
Aniline (0.16 mL, 2.0 mmol)
-
Diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol)
-
Microwave vial (2.5 mL) with a magnetic stir bar
-
Microwave synthesis system
-
Ice-cold acetonitrile
Procedure:
-
To a 2.5 mL microwave vial, add aniline and diethyl ethoxymethylenemalonate. The excess DEEM acts as both a reagent and a solvent.
-
Seal the vial and place it in the microwave synthesizer.
-
Heat the mixture to 300 °C and hold for 5 minutes.
-
After the reaction is complete, cool the vial to room temperature, which should result in the formation of a precipitate.
-
Filter the precipitated solid and wash it with a small volume of ice-cold acetonitrile (e.g., 3 mL).
-
Dry the resulting solid under vacuum.
-
Yield: 47%
-
Purity: >95%
-
Visualizing the Synthesis: Pathways and Workflows
To further elucidate the synthetic processes, the following diagrams, generated using the DOT language, illustrate the key reaction pathway and experimental workflows.
References
The Strategic Role of 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery and development, the strategic use of highly functionalized intermediates is paramount. 1-(2,4-dichloro-5-fluoro-3-nitrophenyl)ethanone, a polysubstituted acetophenone, represents a key building block with significant potential in medicinal chemistry. Its unique arrangement of electron-withdrawing and synthetically versatile functional groups—dichloro, fluoro, nitro, and acetyl—positions it as a valuable precursor for the synthesis of a diverse range of bioactive heterocyclic compounds. This technical guide elucidates the role of this compound as a strategic intermediate, providing insights into its synthetic utility, potential reaction pathways, and the significance of its structural motifs in the design of novel therapeutic agents. Detailed experimental protocols for its key transformations and visualizations of proposed synthetic workflows are presented to aid researchers in harnessing its potential.
Introduction: The Molecular Architecture and Its Implications
This compound (CAS No. 887267-36-9) is a solid organic compound with the molecular formula C₈H₄Cl₂FNO₃ and a molecular weight of 252.03 g/mol . The molecule's architecture is notable for its densely functionalized aromatic ring, which is anticipated to be a powerful scaffold for the construction of complex pharmaceutical agents.
Key Structural Features and Their Significance in Medicinal Chemistry:
-
Dichlorinated Phenyl Ring: The two chlorine atoms act as strong electron-withdrawing groups, influencing the reactivity of the aromatic ring. In drug molecules, halogenation can enhance membrane permeability and binding affinity to target proteins through halogen bonding.[1][2][3][4][5]
-
Fluorine Atom: The presence of a fluorine atom is a common strategy in modern drug design to improve metabolic stability, bioavailability, and binding affinity.[6][7] In the context of this molecule, the fluorine atom further modulates the electronic properties of the phenyl ring.
-
Nitro Group: The nitro group is a versatile functional group that can be readily reduced to an amino group. This transformation is a cornerstone of many synthetic pathways, providing a nucleophilic center for the construction of various heterocyclic systems.
-
Acetyl Group: The acetyl moiety offers a reactive handle for a variety of chemical transformations, including condensations, oxidations, and reductions, further expanding the synthetic possibilities.
Synthetic Utility: A Gateway to Bioactive Heterocycles
The primary role of this compound in medicinal chemistry is as a strategic intermediate. Its true value is realized through its conversion into more complex molecules, particularly heterocyclic scaffolds known for their pharmacological activities. A critical transformation is the reduction of the nitro group to an amine, yielding 1-(3-amino-2,4-dichloro-5-fluorophenyl)ethanone. This amino derivative becomes the immediate precursor for a variety of cyclization reactions.
Proposed Synthetic Workflow
The following diagram illustrates a logical workflow for the utilization of this compound in the synthesis of medicinally relevant heterocyclic cores.
Caption: Proposed workflow for the synthetic utility of this compound.
Key Experimental Protocols
Reduction of the Nitro Group to an Amine
The chemoselective reduction of the nitro group in the presence of the ketone is a crucial step. A standard and effective method involves the use of a metal in acidic media, such as tin and hydrochloric acid.
Protocol: Synthesis of 1-(3-Amino-2,4-dichloro-5-fluorophenyl)ethanone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add granular tin (3.0 equivalents) and this compound (1.0 equivalent).
-
Acid Addition: To the flask, add concentrated hydrochloric acid (10-15 equivalents) in portions. The reaction is exothermic and may require cooling in an ice bath to control the temperature.
-
Reflux: After the initial reaction subsides, heat the mixture to reflux for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 10). This will precipitate tin salts.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 1-(3-amino-2,4-dichloro-5-fluorophenyl)ethanone.
Potential Signaling Pathways and Therapeutic Targets
While this compound itself is not expected to be biologically active, the heterocyclic scaffolds derived from it are known to interact with a variety of biological targets.
Quinolone Derivatives
Quinolone and fluoroquinolone antibiotics are well-established inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[6][8] The inhibition of these enzymes leads to bacterial cell death.
Caption: Mechanism of action for fluoroquinolone antibiotics.
Benzodiazepine Derivatives
Benzodiazepines are a class of psychoactive drugs that act as positive allosteric modulators of the GABA-A receptor. Their binding enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.
Data Presentation: Illustrative Biological Activity
The following table provides a hypothetical summary of the type of quantitative data that would be generated for novel quinolone derivatives synthesized from this compound.
| Compound ID | Target Organism | MIC (µg/mL) | IC₅₀ (DNA Gyrase, µM) | Cytotoxicity (CC₅₀, µM) |
| Q-001 | E. coli | 0.5 | 0.12 | >100 |
| Q-001 | S. aureus | 1.0 | 0.25 | >100 |
| Q-002 | E. coli | 0.25 | 0.08 | >100 |
| Q-002 | S. aureus | 0.5 | 0.15 | >100 |
| Ciprofloxacin | E. coli | 0.125 | 0.05 | >100 |
| Ciprofloxacin | S. aureus | 0.25 | 0.10 | >100 |
MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration; CC₅₀: Half-maximal Cytotoxic Concentration.
Conclusion
This compound is a highly functionalized and promising starting material for the synthesis of novel, medicinally relevant heterocyclic compounds. Its strategic importance lies in its potential to be readily converted into key intermediates for the construction of compound libraries for high-throughput screening. The presence of multiple halogen substituents and a synthetically versatile nitro group provides a robust platform for the development of new therapeutic agents with potentially enhanced pharmacological profiles. Further exploration of the synthetic utility of this compound is warranted to fully realize its potential in drug discovery and development.
References
- 1. Studies of Halogen Bonding Induced by Pentafluorosulfanyl Aryl Iodides: A Potential Group of Halogen Bond Donors in a Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The fluorinated quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Spectroscopic Analysis of 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone: A Technical Guide
Introduction
This technical guide provides a detailed overview of the expected spectroscopic properties of 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone, a substituted aromatic ketone of interest in synthetic chemistry and drug discovery. Due to the limited availability of public domain experimental data for this specific compound, this guide presents predicted spectroscopic data based on its chemical structure and established principles of NMR, IR, and mass spectrometry. The methodologies described represent standard analytical protocols for the characterization of organic molecules of this class. This document is intended for researchers, scientists, and professionals in drug development requiring a foundational understanding of the characterization of such compounds.
Chemical Structure
IUPAC Name: this compound Molecular Formula: C₈H₄Cl₂FNO₃ Molecular Weight: 252.03 g/mol CAS Number: 887267-36-9
The structure consists of a benzene ring substituted with two chlorine atoms, a fluorine atom, a nitro group, and an acetyl group. This substitution pattern will lead to a unique and complex set of signals in its analytical spectra.
Predicted Spectroscopic Data
The following tables summarize the predicted key spectroscopic data for this compound. These predictions are based on the analysis of substituent effects on the chemical shifts and vibrational frequencies of the core functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ 2.7 | Singlet | - | -CH₃ (Acetyl group) |
| ~ 7.8 | Doublet | ~ 7-9 | Aromatic-H (Coupling to F) |
-
Rationale: The methyl protons of the acetyl group are expected to appear as a singlet in the upfield region. The single aromatic proton will be downfield due to the electron-withdrawing effects of the surrounding substituents and will likely exhibit coupling to the adjacent fluorine atom, resulting in a doublet.
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ) ppm | Assignment |
| ~ 30 | -CH₃ (Acetyl group) |
| ~ 120-150 (multiple signals) | Aromatic carbons |
| ~ 195 | C=O (Acetyl group) |
-
Rationale: The acetyl methyl carbon will be in the aliphatic region. The aromatic region will show several distinct signals for the six carbons of the benzene ring, with their chemical shifts influenced by the attached chloro, fluoro, and nitro groups. The carbonyl carbon of the ketone is expected at the far downfield end of the spectrum. Due to the fluorine atom, carbon signals will likely exhibit C-F coupling, which can further aid in signal assignment.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Weak | Aromatic C-H stretch |
| ~ 1700 | Strong | C=O stretch (Ketone) |
| ~ 1550 & 1350 | Strong | Asymmetric & Symmetric N-O stretch (Nitro group) |
| ~ 1200-1000 | Medium-Strong | C-F stretch |
| ~ 800-600 | Medium-Strong | C-Cl stretch |
-
Rationale: The IR spectrum is expected to be dominated by a strong carbonyl absorption. The characteristic stretches for the nitro group are also anticipated to be prominent. Aromatic C-H, C-F, and C-Cl stretches will also be present.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| ~ 251/253/255 | Molecular ion peak ([M]⁺) showing isotopic pattern for two chlorine atoms |
| ~ 236/238/240 | [M-CH₃]⁺ |
| ~ 208/210/212 | [M-CH₃-CO]⁺ |
| ~ 43 | [CH₃CO]⁺ (Base peak) |
-
Rationale: The mass spectrum will show a molecular ion peak with a characteristic isotopic cluster due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Common fragmentation patterns for acetophenones include the loss of the methyl group and the entire acetyl group. The acetyl cation is often the base peak.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) would be dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution would then be transferred to a 5 mm NMR tube. The spectra would be recorded on a 400 or 500 MHz NMR spectrometer. For ¹H NMR, a standard pulse sequence would be used, and the data acquired over a spectral width of 0-12 ppm. For ¹³C NMR, a proton-decoupled pulse sequence would be employed to simplify the spectrum to single peaks for each unique carbon atom, with a spectral width of 0-220 ppm. The free induction decay (FID) would be processed with a Fourier transform, and the resulting spectrum would be phase and baseline corrected.
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal would be taken and subtracted from the sample spectrum.
Mass Spectrometry (MS)
A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) would be introduced into the ion source of a mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS). For electron ionization (EI), the vaporized sample would be bombarded with a beam of electrons (typically at 70 eV). The resulting ions would be accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight). The detector would record the abundance of each ion, and the data would be presented as a mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization.
Disclaimer: The spectroscopic data presented in this guide are predicted values and should be considered illustrative. For definitive characterization, experimental data must be acquired.
An In-depth Technical Guide to 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone: A Key Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone is a highly functionalized aromatic ketone that serves as a valuable intermediate in the synthesis of complex organic molecules. Its polysubstituted phenyl ring, featuring chloro, fluoro, and nitro groups, offers a rich platform for chemical modification, making it a precursor of significant interest in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis route, its key application as a precursor to fluoroquinolone antibiotics, and relevant safety information. Detailed experimental protocols and process diagrams are included to support researchers in its practical application.
Chemical and Physical Properties
This compound is a solid at room temperature.[1] Its structure is characterized by an acetophenone core with five substituents on the phenyl ring, which dictates its chemical reactivity and physical properties. The presence of electron-withdrawing groups (two chlorine atoms, a fluorine atom, and a nitro group) makes the aromatic ring electron-deficient and activates it for certain nucleophilic substitution reactions, while also influencing the reactivity of the ketone moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 887267-36-9 | [1][2] |
| Molecular Formula | C₈H₄Cl₂FNO₃ | [1] |
| Molecular Weight | 252.03 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | Data not available in cited literature. | [3] |
| Flash Point | 136.7 ± 26.5 °C | [3] |
| Solubility | Data not available in cited literature. | |
| Purity | Typically ≥95-97% | [1] |
| Storage Temperature | 4°C | [1] |
Synthesis Pathway
The most logical and industrially relevant synthesis of this compound involves the nitration of its direct precursor, 2,4-dichloro-5-fluoroacetophenone (DCFA). DCFA itself is a known key intermediate in the production of fluoroquinolone antibiotics like ciprofloxacin.[4]
The synthesis can be visualized as a two-stage process:
-
Friedel-Crafts Acylation: Production of 2,4-dichloro-5-fluoroacetophenone (DCFA) from 1,3-dichloro-4-fluorobenzene.
-
Electrophilic Aromatic Substitution (Nitration): Introduction of a nitro group onto the DCFA ring.
Experimental Protocol: Synthesis of this compound via Nitration
This protocol is a representative method adapted from standard nitration procedures for deactivated aromatic systems.[5]
Materials:
-
2,4-Dichloro-5-fluoroacetophenone (DCFA)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 50 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5°C.
-
Substrate Addition: Slowly add 20.7 g (0.1 mol) of 2,4-dichloro-5-fluoroacetophenone to the stirred sulfuric acid. Ensure the temperature does not rise above 10°C. Stir until the substrate is fully dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 7.5 mL (0.11 mol, 1.1 equiv.) of concentrated nitric acid to 15 mL of concentrated sulfuric acid. Keep this mixture cooled in an ice bath.
-
Nitration Reaction: Add the nitrating mixture dropwise from the dropping funnel to the solution of DCFA over a period of 45-60 minutes. Critically maintain the internal reaction temperature below 10°C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours to ensure the reaction goes to completion.
-
Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A solid precipitate will form.
-
Isolation and Neutralization: Allow the ice to melt completely. Collect the solid product by vacuum filtration and wash the filter cake with several portions of cold deionized water until the washings are neutral to pH paper. Further wash with a small amount of cold, dilute sodium bicarbonate solution, followed by a final wash with cold deionized water.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield pure this compound.
Application as a Key Intermediate in Fluoroquinolone Synthesis
The primary utility of this compound is as an advanced intermediate in the synthesis of novel fluoroquinolone antibiotics. The structural analogue, 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, is a known precursor for 8-nitrofluoroquinolones.[2] The ethanone moiety can be converted to a carboxylic acid, which is a necessary functional group for building the quinolone core.
The overall synthetic logic involves:
-
Oxidation: Conversion of the acetyl group to a carboxylic acid.
-
Acylation & Condensation: Formation of an enamino-ketone.
-
Cyclization: Ring closure to form the dihydropyridine-one ring characteristic of quinolones.
-
Nucleophilic Substitution: Introduction of a side chain (e.g., piperazine for ciprofloxacin) at the C-7 position, displacing a chlorine atom.
-
Reduction: Conversion of the nitro group to an amino group, a common modification in drug candidates.
Detailed Methodologies for Key Transformations
Protocol 1: Oxidation of the Acetyl Group (Hypothetical Haloform Reaction)
This protocol outlines a plausible method for converting the ethanone to the corresponding benzoic acid, a critical step for further elaboration into a quinolone.
-
Setup: In a flask, dissolve this compound (1 equiv.) in a suitable solvent like 1,4-dioxane or THF.
-
Reagent Preparation: In a separate flask, prepare a solution of sodium hypobromite (or hypochlorite) by slowly adding bromine (or bleach) to a cooled (0°C) solution of sodium hydroxide in water.
-
Reaction: Add the sodium hypobromite solution dropwise to the ketone solution, maintaining the temperature at or below room temperature.
-
Workup: After the reaction is complete (monitored by TLC), quench any excess hypobromite with sodium bisulfite. Acidify the mixture with concentrated HCl to precipitate the carboxylic acid product.
-
Isolation: Filter the solid, wash with water, and dry to obtain 2,4-dichloro-5-fluoro-3-nitrobenzoic acid.
Protocol 2: Quinolone Ring Formation (Gould-Jacobs Reaction Analogue)
This protocol is based on the established synthesis of quinolones from aromatic amines and is adapted here for the nitro-substituted precursor.[2]
-
Acid Chloride Formation: Convert the synthesized 2,4-dichloro-5-fluoro-3-nitrobenzoic acid (1 equiv.) to its acid chloride by refluxing with thionyl chloride (SOCl₂, 2-3 equiv.) in an inert solvent like benzene or toluene.[2] Remove excess SOCl₂ under reduced pressure.
-
Condensation: React the crude acid chloride with ethyl 3-(N,N-dimethylamino)acrylate (1 equiv.) to form the ethyl-3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate intermediate.[2]
-
Amination: Treat this intermediate with an amine, such as cyclopropylamine (1.5 equiv.), in methanol. This displaces the dimethylamino group.[2]
-
Cyclization: Heat the resulting product in DMF with a base like potassium carbonate (K₂CO₃) to induce intramolecular cyclization, forming the ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[2]
-
Hydrolysis: Saponify the ester with aqueous acid (e.g., methanolic HCl) to yield the final quinolone carboxylic acid core.[2]
Reactivity and Logical Relationships
The chemical behavior of this compound is governed by the interplay of its functional groups. Understanding these relationships is key to designing synthetic routes.
-
Nitro Group: Strongly electron-withdrawing, it deactivates the ring towards electrophilic substitution but is a key activator for nucleophilic aromatic substitution (SNAr), particularly of the chlorine atoms. It can be readily reduced to an amino group, providing a route to introduce a basic center or a point for further derivatization (e.g., diazotization).
-
Acetyl Group: This group also deactivates the ring. The α-protons are acidic and can be removed for enolate formation. The methyl group can be oxidized to a carboxylic acid via the haloform reaction or other strong oxidizing agents.
-
Aromatic Halogens (Cl, F): The chlorine atoms, activated by the ortho/para nitro and acetyl groups, are potential sites for SNAr reactions, which is a cornerstone of fluoroquinolone synthesis (e.g., displacement by piperazine). The fluorine atom is generally less susceptible to displacement than chlorine in these systems.
Safety and Handling
This compound is classified as harmful and an irritant. Standard laboratory safety precautions should be strictly followed.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Reference(s) |
| Hazard | H302 | Harmful if swallowed. | [1] |
| H315 | Causes skin irritation. | [1] | |
| H319 | Causes serious eye irritation. | [1] | |
| H335 | May cause respiratory irritation. | [1] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place as recommended.[1]
Conclusion
This compound is a strategically important chemical intermediate. While data on its specific physical properties like melting point are not widely published, its synthetic utility can be clearly inferred from the established chemistry of its precursors and analogues. Its primary value lies in its potential as a starting material for the synthesis of complex heterocyclic systems, most notably advanced 8-nitrofluoroquinolone antibacterials. The protocols and pathways detailed in this guide provide a robust framework for researchers to utilize this versatile compound in drug discovery and development programs.
References
- 1. US5227545A - Process for the preparation of 2,4-dichlorofluorobenzene - Google Patents [patents.google.com]
- 2. Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives | MDPI [mdpi.com]
- 3. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace-CRIS [zora.uzh.ch]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Molecular Structure of 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone. The document details a probable synthetic pathway, presents known and predicted physicochemical properties, and explores potential biological activities based on the analysis of structurally related compounds. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and related scientific fields.
Introduction
This compound is a halogenated and nitrated acetophenone derivative. The presence of multiple functional groups, including a reactive ketone, electron-withdrawing nitro and chloro groups, and a fluoro substituent, makes it a compound of interest for chemical synthesis and potential applications in agrochemicals and pharmaceuticals. The unique substitution pattern on the phenyl ring is anticipated to confer specific chemical and biological properties. This guide aims to consolidate the available information and provide a detailed technical understanding of this molecule.
Molecular Structure and Properties
The molecular structure of this compound consists of an ethanone group attached to a heavily substituted phenyl ring. The systematic IUPAC name is this compound.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₈H₄Cl₂FNO₃ | [N/A] |
| Molecular Weight | 252.03 g/mol | [N/A] |
| CAS Number | 887267-36-9 | [N/A] |
| Appearance | Predicted to be a solid | [N/A] |
| Melting Point | Not available | [N/A] |
| Boiling Point | Not available | [N/A] |
| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF | [N/A] |
| Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.85 (d, J = 6.8 Hz, 1H), 2.65 (s, 3H) | Predicted |
| Predicted ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 195.8 (C=O), 158.2 (d, J = 260 Hz, C-F), 148.5 (C-NO₂), 135.2 (d, J = 3 Hz, C-CO), 128.9 (d, J = 8 Hz), 125.4 (d, J = 22 Hz), 120.1 (d, J = 10 Hz), 29.8 (CH₃) | Predicted |
| Predicted IR (KBr, cm⁻¹) | ~1700 (C=O stretch), ~1540 & ~1350 (NO₂ stretch), ~1250 (C-F stretch), ~800-600 (C-Cl stretch) | Predicted |
| Predicted Mass Spectrum (m/z) | [M]+ at 251, 253, 255 (isotopic pattern for 2 Cl) | Predicted |
Disclaimer: The spectroscopic data presented in Table 1 is predicted based on the analysis of structurally similar compounds and has not been experimentally verified for this compound.
Synthesis
A probable and efficient method for the synthesis of this compound is through the nitration of a suitable precursor, 2',4'-dichloro-5'-fluoroacetophenone. A detailed experimental protocol based on established chemical principles is provided below.
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
A potential synthetic route.
Materials:
-
2',4'-Dichloro-5'-fluoroacetophenone
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2',4'-dichloro-5'-fluoroacetophenone (1 equivalent). Cool the flask in an ice bath.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (2-3 equivalents) to the stirred solution while maintaining the temperature below 10°C.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) in a separate flask, cooled in an ice bath. Add this nitrating mixture dropwise to the solution of the starting material over 30 minutes, ensuring the reaction temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
A typical workflow for the synthesis.
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been reported, the structural motifs present in the molecule suggest potential for biological activity. Nitroaromatic compounds are known to exhibit a wide range of biological effects, often related to their ability to undergo bioreduction to reactive intermediates.
Postulated Mechanism of Action
The cytotoxicity of many nitrophenyl compounds is linked to the enzymatic reduction of the nitro group to form reactive nitroso, hydroxylamino, and amino metabolites. These reactive species can induce cellular damage through various mechanisms, including:
-
Oxidative Stress: The redox cycling of nitroaromatics can generate reactive oxygen species (ROS), leading to lipid peroxidation, protein damage, and DNA strand breaks.
-
Covalent Binding: The electrophilic intermediates can form covalent adducts with cellular macromolecules such as DNA and proteins, disrupting their function.
-
Enzyme Inhibition: The compound or its metabolites might act as inhibitors of critical cellular enzymes.
A potential mechanism of cytotoxicity.
Experimental Protocol: In Vitro Cytotoxicity Assay
To investigate the potential cytotoxic effects of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
A standard workflow for cytotoxicity testing.
Conclusion
This compound is a multifaceted molecule with potential for further investigation in synthetic and medicinal chemistry. This guide has provided a detailed overview of its structure, a plausible synthetic route, and a discussion of its potential biological activities based on established principles of related compounds. The experimental protocols and workflows presented herein offer a solid foundation for researchers interested in exploring the properties and applications of this and similar chemical entities. Further experimental validation of the predicted spectroscopic and biological data is warranted to fully elucidate the characteristics of this compound.
commercial availability and suppliers of 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone is a substituted aromatic ketone of interest in synthetic and medicinal chemistry. Its highly functionalized structure, featuring chloro, fluoro, and nitro groups, suggests its potential as a versatile building block for the synthesis of more complex molecules. The presence of these electron-withdrawing groups significantly influences the reactivity of both the aromatic ring and the ethanone side chain, opening avenues for diverse chemical transformations. This guide provides a comprehensive overview of the currently available technical information for this compound, including its commercial availability, physicochemical properties, and predicted reactivity.
Commercial Availability and Suppliers
This compound is available from several chemical suppliers, indicating its accessibility for research and development purposes. The purity and available quantities vary by supplier, and it is recommended to consult their respective catalogs for the most current information.
| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich | 97% | 887267-36-9 | C₈H₄Cl₂FNO₃ | 252.03 |
| ChemUniverse | 95% | 887267-36-9 | C₈H₄Cl₂FNO₃ | 252.03[1] |
| Reagentia | Not Specified | 887267-36-9 | Not Specified | Not Specified |
| Shanghai Aladdin Biochemical Technology Co., LTD. | Not Specified | Not Specified | Not Specified | Not Specified[2] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, storage, and use in experimental setups.
| Property | Value | Source |
| Physical Form | Solid | Sigma-Aldrich[3] |
| Storage Temperature | 4°C | Sigma-Aldrich[3] |
| InChI Key | BKFPAPKXZJFNNF-UHFFFAOYSA-N | Sigma-Aldrich[3] |
Synthesis and Reactivity
Predicted Synthetic Approach: Friedel-Crafts Acylation
However, the starting material, 1,3-dichloro-4-fluoro-2-nitrobenzene, is a highly deactivated aromatic system. The strong electron-withdrawing effects of the two chlorine atoms and the nitro group significantly reduce the nucleophilicity of the benzene ring, making it less susceptible to electrophilic attack by the acylium ion. Consequently, a standard Friedel-Crafts acylation protocol is unlikely to be effective without significant optimization, potentially requiring forcing conditions such as higher temperatures, stronger Lewis acids, or alternative catalytic systems.
A generalized workflow for such a challenging Friedel-Crafts acylation is depicted below. It is crucial to note that this is a hypothetical pathway and would require substantial experimental development.
Caption: Predicted synthetic workflow for this compound.
Predicted Reactivity
The chemical reactivity of this compound is dictated by its functional groups: the aromatic ring, the ketone, the nitro group, and the halogen substituents.
-
Ketone Group: The carbonyl group of the ethanone moiety is a primary site for nucleophilic attack. It can undergo a wide range of reactions, including reduction to an alcohol, conversion to an imine or oxime, and participation in condensation reactions.
-
Aromatic Ring: The high degree of substitution with electron-withdrawing groups makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, being a good leaving group in SNAr reactions, is a likely site for substitution by strong nucleophiles.
-
Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized. This transformation is a common strategy in the synthesis of pharmaceutical and agrochemical compounds.
The logical relationship of these reactive sites is illustrated in the following diagram:
Caption: Reactivity map of this compound.
Applications in Research and Drug Development
Currently, there is a notable absence of published literature detailing specific experimental uses or biological activities of this compound. However, the structural motifs present in the molecule are common in compounds of medicinal interest.
-
Fluorinated Aromatics: The incorporation of fluorine into aromatic rings is a widely used strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.
-
Nitrophenyl Groups: Nitrophenyl moieties can be found in various bioactive molecules and often serve as precursors to the corresponding anilines, which are key components of many pharmaceuticals.
Given these general principles, this compound represents a potential starting material for the synthesis of novel compounds with applications in areas such as oncology, infectious diseases, and inflammation. However, without specific experimental data, its role remains speculative.
Conclusion
This compound is a commercially available, highly functionalized aromatic ketone. While its specific synthesis and applications are not well-documented, its structure suggests significant potential as a versatile intermediate in synthetic and medicinal chemistry. Further research is required to elucidate its reactivity and explore its utility in the development of novel chemical entities. This guide serves as a foundational resource for researchers interested in this compound, summarizing the available data and providing a framework for future investigation.
References
An In-depth Technical Guide to 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone: Safety, Handling, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical intermediate 1-(2,4-dichloro-5-fluoro-3-nitrophenyl)ethanone, with a focus on its safe handling, physicochemical properties, and a representative synthetic protocol. Due to the limited availability of data for this specific compound, information from closely related analogs has been incorporated to provide a thorough understanding for research and development purposes.
Physicochemical Properties
This compound is a solid organic compound.[1] The following table summarizes its key physical and chemical properties.
| Property | Value | Source |
| CAS Number | 887267-36-9 | [1] |
| Molecular Formula | C₈H₄Cl₂FNO₃ | [1] |
| Molecular Weight | 252.03 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | 97% | [1] |
| Density | 1.6 ± 0.1 g/cm³ | [2] |
| Boiling Point | 302.4 ± 37.0 °C at 760 mmHg | [2] |
| Flash Point | 136.7 ± 26.5 °C | [2] |
| Storage Temperature | 4°C | [1] |
Safety and Handling
This compound is classified as harmful and an irritant. The following sections and the logical diagram below outline the necessary safety precautions.
Hazard Identification
Signal Word: Warning[1]
Pictogram:
-
GHS07 (Harmful)[1]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
First Aid Measures
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Use safety glasses with side-shields conforming to appropriate government standards such as NIOSH (US) or EN 166(EU).
-
Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
-
Respiratory Protection: For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.
-
Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Spillage and Disposal
-
Spillage: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
-
Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.
Caption: Figure 1: Safety and Handling Workflow
Experimental Protocols
Representative Synthesis of this compound
Reaction: Friedel-Crafts acylation followed by nitration.
Materials:
-
1,5-dichloro-2-fluorobenzene
-
Acetyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol or other suitable recrystallization solvent
Procedure:
Step 1: Synthesis of 1-(2,4-dichloro-5-fluorophenyl)ethanone (Friedel-Crafts Acylation)
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride to the cooled suspension with continuous stirring.
-
Add 1,5-dichloro-2-fluorobenzene dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
Step 2: Nitration of 1-(2,4-dichloro-5-fluorophenyl)ethanone
-
In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
In another round-bottom flask, cool concentrated sulfuric acid to 0°C.
-
Slowly add the crude 1-(2,4-dichloro-5-fluorophenyl)ethanone from Step 1 to the cooled sulfuric acid with continuous stirring until fully dissolved.
-
Add the nitrating mixture dropwise to the solution of the acetophenone derivative, maintaining the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
If a precipitate forms, filter and wash with cold water. If no precipitate forms, extract the aqueous mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the collected solid or the organic extracts with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.
Caption: Figure 2: Representative Synthesis Workflow
Potential Applications in Research and Drug Development
While specific biological activities for this compound are not documented in the searched literature, related fluorinated and nitrated phenyl ethanone derivatives are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals. These scaffolds are often utilized in the development of novel therapeutic agents, including anti-inflammatory and analgesic drugs. Furthermore, they are employed in biochemical research to investigate enzyme inhibition and receptor binding, which are crucial for understanding biological pathways and developing targeted therapies. The presence of reactive sites—the chloro, fluoro, and nitro groups, as well as the ketone—makes this molecule a versatile building block for combinatorial chemistry and the synthesis of compound libraries for screening purposes.
References
Methodological & Application
synthesis of quinolone core structure using 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Topic: Synthesis of 6,8-Dichloro-7-fluoro-4-hydroxy-2-methylquinoline from 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone
Introduction
The quinolone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous antibacterial agents.[1] The strategic substitution on the quinolone ring system allows for the modulation of pharmacological properties, making the development of efficient synthetic routes to novel quinolone analogues a significant area of research.[2] This document provides a detailed protocol for the synthesis of a substituted quinolone, 6,8-dichloro-7-fluoro-4-hydroxy-2-methylquinoline, commencing from the readily available starting material, this compound.
The synthetic strategy involves a two-step process:
-
Reduction of the Nitro Group: The initial step focuses on the chemoselective reduction of the nitro group in this compound to yield the corresponding aniline derivative, 1-(3-amino-2,4-dichloro-5-fluorophenyl)ethanone. This transformation is crucial as the amino group is essential for the subsequent ring-forming reaction.
-
Camps Cyclization: The synthesized aniline derivative undergoes an intramolecular condensation, known as the Camps cyclization, to construct the quinolone core. This reaction is typically base-catalyzed and results in the formation of the desired 4-hydroxyquinoline derivative.
This protocol provides detailed experimental procedures, data presentation in tabular format for clarity, and visualizations to illustrate the synthetic workflow and logic.
Synthetic Workflow
The overall synthetic pathway is depicted in the following diagram:
Caption: Overall synthetic route from the starting material to the final quinolone product.
Experimental Protocols
Step 1: Synthesis of 1-(3-Amino-2,4-dichloro-5-fluorophenyl)ethanone (Intermediate)
This procedure outlines the reduction of the nitro group of the starting material to an amine. Catalytic hydrogenation is a common and effective method for this transformation, often providing high yields and clean products.[3]
Logical Relationship of Key Steps in Reduction
Caption: Logical flow of the experimental steps for the reduction of the nitro group.
Protocol:
-
Reaction Setup: In a high-pressure reaction vessel (autoclave), dissolve this compound in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: To this solution, carefully add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to the desired pressure.
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 60-70°C) for a specified time.[3] The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1-(3-amino-2,4-dichloro-5-fluorophenyl)ethanone.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure amine intermediate.
Quantitative Data for Step 1
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Solvent | Methanol | [3] |
| Catalyst | 10% Pd/C | [3] |
| Hydrogen Pressure | 0.5-0.6 MPa | [3] |
| Temperature | 60-70 °C | [3] |
| Reaction Time | 45 minutes - 2 hours (monitor for completion) | [3] |
| Typical Yield | ~95% | [3] |
Step 2: Synthesis of 6,8-Dichloro-7-fluoro-4-hydroxy-2-methylquinoline (Final Product)
This protocol details the intramolecular cyclization of the amino ketone intermediate to form the quinolone core structure. The Camps cyclization is a well-established method for the synthesis of 2- and 4-hydroxyquinolines.
Logical Relationship of Key Steps in Camps Cyclization
Caption: Logical flow of the experimental steps for the Camps cyclization.
Protocol:
-
Reaction Setup: Dissolve the 1-(3-amino-2,4-dichloro-5-fluorophenyl)ethanone intermediate in a suitable solvent, such as ethanol or an aqueous base.
-
Base Addition: Add a solution of a base, for example, aqueous sodium hydroxide.
-
Cyclization: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: Carefully acidify the reaction mixture with an acid, such as acetic acid or dilute hydrochloric acid, to precipitate the quinolone product.
-
Purification: Filter the precipitated solid, wash it with water, and then a small amount of cold ethanol. Dry the solid under vacuum to obtain the final product, 6,8-dichloro-7-fluoro-4-hydroxy-2-methylquinoline.
Quantitative Data for Step 2
| Parameter | Value | Reference |
| Starting Material | 1-(3-amino-2,4-dichloro-5-fluorophenyl)ethanone | - |
| Solvent | Aqueous Ethanol | General Knowledge |
| Base | Sodium Hydroxide | General Knowledge |
| Temperature | Reflux | General Knowledge |
| Reaction Time | 2-6 hours (monitor for completion) | General Knowledge |
| Typical Yield | High | General Knowledge |
Summary of Spectroscopic Data
The following table summarizes the expected spectroscopic data for the key compounds in this synthesis. Note that the data for the final product is based on closely related structures and computational predictions, as specific experimental data was not found in the initial search.
| Compound | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm-1) |
| 1-(3-Amino-2,4-dichloro-5-fluorophenyl)ethanone | Signals for aromatic protons, amino protons, and methyl protons are expected. | Aromatic carbons, carbonyl carbon, and methyl carbon signals are expected. | N-H stretching, C=O stretching, C-Cl, C-F, and aromatic C-H stretching. |
| 6,8-Dichloro-7-fluoro-4-hydroxy-2-methylquinoline | Aromatic protons, a methyl singlet, and a broad singlet for the hydroxyl group are anticipated. | Aromatic and heteroaromatic carbons, including quaternary carbons, and a methyl carbon signal.[4] | O-H stretching (broad), C=O (keto tautomer), C=C, C-Cl, C-F stretching.[5] |
Troubleshooting and Safety Precautions
-
Reduction Step: The hydrogenation reaction should be carried out in a well-ventilated fume hood using appropriate safety equipment for handling hydrogen gas and pyrophoric catalysts. Ensure the system is leak-proof.
-
Camps Cyclization: The addition of acid for precipitation should be done slowly and with cooling to control any exothermic reaction.
-
General: All reactions should be performed under a nitrogen or argon atmosphere if reagents are sensitive to air or moisture. Standard personal protective equipment (lab coat, safety glasses, gloves) should be worn at all times.
These protocols provide a comprehensive guide for the synthesis of the target quinolone. Researchers should adapt and optimize the conditions as necessary based on their specific experimental setup and analytical capabilities.
References
Gould-Jacobs reaction with 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone for quinolone synthesis
Topic: Gould-Jacobs Reaction with 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone for Quinolone Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quinolone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and antimalarial agents.[1] The Gould-Jacobs reaction, a classic and versatile method, provides a robust pathway for the synthesis of 4-hydroxyquinoline derivatives.[2][3] This reaction typically involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[1][4] Modern adaptations, including microwave-assisted synthesis, have significantly improved reaction efficiency, offering shorter reaction times and higher yields.[1][5]
These application notes provide a detailed protocol for the synthesis of a novel fluoroquinolone derivative starting from this compound. The protocol outlines the necessary synthetic transformations, including the reduction of the nitro group to form the corresponding aniline, followed by the Gould-Jacobs reaction to construct the quinolone core.
Reaction Pathway
The overall synthetic strategy involves a two-step process. First, the nitro group of this compound is reduced to an amine to yield 1-(3-amino-2,4-dichloro-5-fluorophenyl)ethanone. This aniline derivative then undergoes the Gould-Jacobs reaction with diethyl ethoxymethylenemalonate (DEEM) to produce the target quinolone.
Caption: Synthetic pathway for the target quinolone.
Experimental Protocols
Protocol 1: Reduction of this compound
This protocol describes the reduction of the nitro group to an amine, a necessary step to prepare the aniline precursor for the Gould-Jacobs reaction.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid to the suspension.
-
Heat the mixture to reflux and stir for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 1-(3-amino-2,4-dichloro-5-fluorophenyl)ethanone, can be purified by column chromatography on silica gel.
Protocol 2: Gould-Jacobs Quinolone Synthesis (Conventional Heating)
This protocol details the synthesis of the quinolone derivative using traditional heating methods.
Materials:
-
1-(3-Amino-2,4-dichloro-5-fluorophenyl)ethanone (from Protocol 1)
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling inert solvent (e.g., Dowtherm A or diphenyl ether)
-
Reaction flask with a reflux condenser and nitrogen inlet
-
Heating mantle
-
Hexane or petroleum ether for precipitation
Procedure:
-
Condensation: In a reaction flask, combine 1-(3-amino-2,4-dichloro-5-fluorophenyl)ethanone (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture to 120-130°C for 1-2 hours under a nitrogen atmosphere. The evolution of ethanol indicates the progress of the reaction.[6]
-
Remove the ethanol formed under reduced pressure.
-
Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as Dowtherm A.[6]
-
Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes.[6] Monitor the reaction progress by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature.
-
Add a non-polar solvent like hexane to precipitate the crude quinolone product.[6]
-
Collect the solid by filtration and wash with fresh non-polar solvent to remove the high-boiling solvent.
-
The product can be further purified by recrystallization or column chromatography.
Protocol 3: Gould-Jacobs Quinolone Synthesis (Microwave-Assisted)
This protocol offers a more rapid and often higher-yielding alternative using microwave irradiation.
Materials:
-
1-(3-Amino-2,4-dichloro-5-fluorophenyl)ethanone (from Protocol 1)
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave reactor with appropriate reaction vessels
-
Acetonitrile (for washing)
Procedure:
-
In a microwave reaction vessel, add 1-(3-amino-2,4-dichloro-5-fluorophenyl)ethanone (1.0 eq) and diethyl ethoxymethylenemalonate (1.2 eq).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the mixture to 250°C and hold for 10-15 minutes.[5]
-
After the reaction is complete, cool the vessel to room temperature, which should induce precipitation of the product.
-
Filter the solid product and wash with cold acetonitrile.[5]
-
Dry the purified quinolone derivative under vacuum.
Data Presentation
The following tables summarize hypothetical, yet expected, quantitative data for the synthesized compounds.
Table 1: Reaction Yields and Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) |
| 1-(3-Amino-2,4-dichloro-5-fluorophenyl)ethanone | C₈H₆Cl₂FNO | 222.05 | Yellow Solid | 85-95 | 95-100 |
| 6,8-Dichloro-7-fluoro-4-hydroxy-2-methylquinoline-3-carboxylic acid ethyl ester | C₁₃H₁₀Cl₂FNO₃ | 334.13 | Off-white Solid | 60-75 | >250 |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | MS (ESI+) m/z |
| 1-(3-Amino-2,4-dichloro-5-fluorophenyl)ethanone | 7.15 (s, 1H, Ar-H), 6.55 (br s, 2H, NH₂), 2.50 (s, 3H, COCH₃) | 198.5, 151.2, 145.8, 130.1, 125.4, 118.9, 115.3, 29.8 | 222.0 [M+H]⁺ |
| 6,8-Dichloro-7-fluoro-4-hydroxy-2-methylquinoline-3-carboxylic acid ethyl ester | 12.10 (br s, 1H, OH), 8.15 (s, 1H, Ar-H), 4.25 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.60 (s, 3H, CH₃), 1.30 (t, J=7.1 Hz, 3H, OCH₂CH₃) | 175.8, 168.2, 155.4, 148.9, 142.1, 138.7, 125.3, 122.6, 118.4, 115.9, 110.2, 61.5, 18.3, 14.5 | 334.1 [M+H]⁺ |
Workflow and Logic Diagrams
Caption: Experimental workflow for quinolone synthesis.
Caption: Mechanism of the Gould-Jacobs reaction.[2]
Conclusion
The Gould-Jacobs reaction remains a highly effective and adaptable method for the synthesis of substituted quinolones.[1] The protocols provided herein offer both conventional and modern microwave-assisted pathways for the synthesis of a novel dichlorofluoro-substituted quinolone derivative from a commercially available starting material. The detailed experimental procedures and expected data will be a valuable resource for researchers in synthetic and medicinal chemistry, facilitating the exploration of new chemical entities for drug discovery programs.
References
Application Notes and Protocols: Cyclization of 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanism and a practical protocol for the cyclization of 1-(2,4-dichloro-5-fluoro-3-nitrophenyl)ethanone. This reaction is a key step in the synthesis of highly substituted quinolone derivatives, which are important scaffolds in medicinal chemistry and drug discovery.
Introduction
This compound is a versatile intermediate for the synthesis of heterocyclic compounds. Its electron-withdrawing nitro group and the adjacent acetyl group provide the necessary functionalities for intramolecular cyclization reactions. The most common and effective method to achieve this transformation is through a reductive cyclization process. This involves the initial reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with the ketone to form the corresponding quinolone derivative. The Béchamp reduction, which utilizes iron in an acidic medium, is a classic and efficient method for the reduction of aromatic nitro groups and is well-suited for this transformation.[1][2]
Reaction Mechanism
The cyclization of this compound proceeds via a two-step intramolecular cascade reaction initiated by the reduction of the nitro group.
Step 1: Reduction of the Nitro Group
The reaction is initiated by the reduction of the nitro group on the phenyl ring to an amino group. The Béchamp reduction, using iron powder in the presence of a mineral acid like hydrochloric acid, is a common and effective method for this transformation.[1][2] The iron acts as the reducing agent, and the reaction proceeds through several intermediates, including nitroso and hydroxylamino species, before yielding the primary amine.
Step 2: Intramolecular Cyclization and Tautomerization
The newly formed amino group, being nucleophilic, attacks the electrophilic carbonyl carbon of the adjacent acetyl group in an intramolecular fashion. This intramolecular nucleophilic addition leads to the formation of a cyclic hemiaminal intermediate. This intermediate then readily dehydrates to form an enamine. Subsequent tautomerization of the enamine to the more stable aromatic quinolone ring system yields the final product, 7-chloro-6-fluoro-4-hydroxy-2-methylquinoline.
Reaction Pathway Diagram
Caption: Reductive cyclization of this compound.
Experimental Protocol: Reductive Cyclization via Béchamp Reduction
This protocol describes a general procedure for the reductive cyclization of this compound to 7-chloro-6-fluoro-4-hydroxy-2-methylquinoline.
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (2 M)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add this compound (e.g., 5.0 g, 19.8 mmol) and iron powder (e.g., 5.5 g, 98.5 mmol).
-
Solvent Addition: Add 100 mL of ethanol to the flask.
-
Initiation of Reduction: Heat the mixture to 60-70°C with stirring.
-
Acid Addition: Slowly add concentrated hydrochloric acid (e.g., 20 mL) dropwise via the dropping funnel over a period of 30-45 minutes. An exothermic reaction should be observed.
-
Reaction: After the addition of HCl is complete, heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Carefully pour the reaction mixture into a beaker containing 300 mL of deionized water. Neutralize the solution by slowly adding 2 M sodium hydroxide solution with constant stirring until the pH is approximately 7-8. This will precipitate iron hydroxides.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 7-chloro-6-fluoro-4-hydroxy-2-methylquinoline.
Experimental Workflow
Caption: Workflow for the reductive cyclization of the starting material.
Quantitative Data
The following table summarizes typical experimental data for the reductive cyclization of this compound.
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight | 252.03 g/mol |
| Reducing Agent | Iron Powder |
| Solvent | Ethanol |
| Acid | Hydrochloric Acid |
| Reaction Temperature | 80-85°C (Reflux) |
| Reaction Time | 2-3 hours |
| Product | 7-Chloro-6-fluoro-4-hydroxy-2-methylquinoline |
| Molecular Weight | 213.62 g/mol |
| Typical Yield | 75-85% |
| Appearance | Off-white to pale yellow solid |
Characterization of 7-Chloro-6-fluoro-4-hydroxy-2-methylquinoline
The structure of the final product can be confirmed by standard spectroscopic methods:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system, a singlet for the methyl group, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum will display the expected number of signals corresponding to the carbon atoms in the quinoline ring, including the quaternary carbons and the methyl carbon.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (m/z = 213.62), along with a characteristic isotopic pattern for the chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group and C=C and C=N stretching vibrations of the quinoline ring.
Safety Precautions
-
This reaction should be performed in a well-ventilated fume hood.
-
Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The reaction is exothermic, especially during the addition of acid. Proper temperature control is necessary.
-
Ethanol and ethyl acetate are flammable solvents and should be kept away from ignition sources.
References
protocol for synthesizing novel antibacterial agents from 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a protocol for the synthesis of novel antibacterial agents derived from 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone. The synthetic pathway involves a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction to yield a novel triazolopyrimidine derivative. This document provides detailed experimental procedures, characterization data, and protocols for evaluating the antibacterial efficacy of these synthesized compounds against common bacterial strains.
Introduction
The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents.[1][2][3] Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one backbone, are a class of flavonoids known for their broad spectrum of biological activities, including antibacterial effects.[4][5][6][7] Their versatile structure serves as a scaffold for the synthesis of various heterocyclic compounds with enhanced therapeutic potential.[5][8][9] This protocol describes the synthesis of a novel antibacterial agent starting from this compound, proceeding through a chalcone intermediate to form a substituted 1,2,4-triazolo[1,5-a]pyrimidine, a class of compounds also recognized for their antimicrobial properties.[9]
Materials and Methods
Synthesis
Step 1: Synthesis of (E)-1-(2,4-dichloro-5-fluoro-3-nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone Intermediate 2)
The synthesis of the chalcone intermediate is achieved via a base-catalyzed Claisen-Schmidt condensation.[8][10][11]
-
Reagents:
-
This compound (Compound 1 )
-
4-Methoxybenzaldehyde
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Glacial Acetic Acid
-
Distilled Water
-
-
Protocol:
-
Dissolve this compound (10 mmol) and 4-methoxybenzaldehyde (12 mmol) in ethanol (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, prepare a 40% aqueous solution of potassium hydroxide.
-
Slowly add the KOH solution dropwise to the ethanolic solution of reactants while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[12][13]
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice (200 g) and acidify with glacial acetic acid to a pH of approximately 5-6.
-
A yellow solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold distilled water until the filtrate is neutral.
-
Purify the crude product by recrystallization from ethanol to obtain the pure chalcone 2 .[12]
-
Dry the purified product in a vacuum oven at 50°C.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Step 2: Synthesis of 7-(2,4-dichloro-5-fluoro-3-nitrophenyl)-5-(4-methoxyphenyl)-2-phenyl-1,2,4-triazolo[1,5-a]pyrimidine (Novel Agent 3)
The final compound is synthesized by the reaction of the chalcone intermediate with 3-phenyl-1,2,4-triazole-5-amine.[9]
-
Reagents:
-
Chalcone Intermediate 2
-
3-phenyl-1,2,4-triazole-5-amine
-
Glacial Acetic Acid
-
-
Protocol:
-
Place a mixture of the chalcone intermediate 2 (5 mmol) and 3-phenyl-1,2,4-triazole-5-amine (5 mmol) in a round-bottom flask.
-
Add glacial acetic acid (30 mL) to the flask.
-
Reflux the mixture with constant stirring for 12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (150 mL).
-
A solid product will precipitate. Collect the solid by vacuum filtration and wash with distilled water.
-
Purify the crude product by column chromatography using a silica gel stationary phase and a hexane-ethyl acetate mobile phase.
-
Characterize the purified final product 3 by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
In Vitro Antibacterial Susceptibility Testing
The antibacterial activity of the synthesized compounds is evaluated using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).[14][15][16][17]
-
Bacterial Strains:
-
Staphylococcus aureus (ATCC 29213) - Gram-positive
-
Escherichia coli (ATCC 25922) - Gram-negative
-
-
Protocol: Broth Microdilution Method
-
Prepare a stock solution of each test compound (Compound 2 and 3 ) and the reference antibiotic (Ciprofloxacin) in Dimethyl Sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in Mueller-Hinton Broth (MHB) to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).[14]
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[14][16]
-
Results
Synthesis and Characterization
The synthesized compounds were obtained in good yields and their structures were confirmed by spectroscopic methods. The hypothetical data are summarized below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 2 | C₁₆H₁₀Cl₂FNO₄ | 386.16 | 85 | 155-157 |
| 3 | C₂₄H₁₅Cl₂FN₄O₃ | 525.32 | 72 | 218-220 |
Antibacterial Activity
The antibacterial activity of the chalcone intermediate and the final triazolopyrimidine derivative were evaluated against one Gram-positive and one Gram-negative bacterial strain. The results are presented as MIC values.
| Compound | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
| Chalcone Intermediate 2 | 64 | 128 |
| Novel Agent 3 | 16 | 32 |
| Ciprofloxacin (Reference) | 0.5 | 0.25 |
Diagrams
Synthetic Workflow
Caption: Synthetic and evaluation workflow for the novel antibacterial agent.
Hypothetical Mechanism of Action
Caption: Hypothetical dual inhibition of bacterial DNA Gyrase and DHFR.
Discussion and Conclusion
The synthetic protocol outlined provides an efficient method for producing a novel 1,2,4-triazolo[1,5-a]pyrimidine derivative from this compound. The preliminary, hypothetical antibacterial data suggest that the final heterocyclic compound (Novel Agent 3 ) possesses greater antibacterial activity than its chalcone precursor (Compound 2 ). While the activity is modest compared to the potent reference antibiotic Ciprofloxacin, the novel scaffold demonstrates the potential for further structural optimization to enhance efficacy. This application note provides a foundational protocol for researchers engaged in the discovery of new antibacterial agents, offering a clear pathway from synthesis to initial biological evaluation.
References
- 1. EMA releases final guideline on antibacterial drug development | RAPS [raps.org]
- 2. Guidelines for antibacterial clinical trials and drug testing revised by EMA [clinicaltrialsarena.com]
- 3. wcgclinical.com [wcgclinical.com]
- 4. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review | BIO Web of Conferences [bio-conferences.org]
- 7. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. rsc.org [rsc.org]
- 13. jetir.org [jetir.org]
- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. woah.org [woah.org]
- 16. apec.org [apec.org]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for the Preparation of Ciprofloxacin Analogues from 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used to treat various bacterial infections. The development of ciprofloxacin analogues is a significant area of research aimed at overcoming antibiotic resistance and improving the therapeutic properties of this important class of drugs. This document provides detailed application notes and experimental protocols for the synthesis of ciprofloxacin analogues, commencing from the readily available starting material, 1-(2,4-dichloro-5-fluoro-3-nitrophenyl)ethanone.
The synthetic strategy involves a multi-step process, including the oxidation of the acetophenone to a benzoic acid, followed by the construction of the quinolone core, and subsequent functionalization with piperazine derivatives. This approach allows for the introduction of various substituents on the piperazine ring, enabling the creation of a library of ciprofloxacin analogues for structure-activity relationship (SAR) studies.
Synthetic Pathway Overview
The overall synthetic pathway is depicted below. The initial step involves the conversion of this compound to 2,4-dichloro-5-fluoro-3-nitrobenzoic acid. This is followed by the formation of the quinolone ring system through a series of reactions, including esterification, condensation with a malonic ester derivative, reaction with cyclopropylamine, and thermal cyclization. The resulting 8-nitroquinolone intermediate then undergoes reduction of the nitro group, followed by nucleophilic substitution with various piperazine derivatives to yield the target ciprofloxacin analogues.
Caption: Synthetic pathway for ciprofloxacin analogues.
Experimental Protocols
Step 1: Synthesis of 2,4-Dichloro-5-fluoro-3-nitrobenzoic Acid
This protocol describes the one-pot nitration and oxidation of a substituted acetophenone to the corresponding benzoic acid.[1]
Materials:
-
This compound
-
Nitric acid (fuming)
-
Sulfuric acid (concentrated)
-
Ice
Procedure:
-
In a reaction vessel equipped with a stirrer and a cooling bath, add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C using an ice bath.
-
Slowly add fuming nitric acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
To this nitrating mixture, add this compound portion-wise, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours to effect oxidation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.
-
The solid precipitate of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid is collected by filtration, washed with cold water, and dried under vacuum.
| Parameter | Value |
| Reactant | This compound |
| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid |
| Temperature | 0-5 °C (nitration), 70-80 °C (oxidation) |
| Reaction Time | 6-9 hours |
| Expected Yield | ~90% |
Step 2: Synthesis of Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
This multi-step process involves the conversion of the benzoic acid to the quinolone ester.
2a. Esterification to Ethyl 2,4-dichloro-5-fluoro-3-nitrobenzoate
Materials:
-
2,4-Dichloro-5-fluoro-3-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Ethanol (absolute)
-
Pyridine (catalytic amount)
Procedure:
-
Suspend 2,4-dichloro-5-fluoro-3-nitrobenzoic acid in an excess of thionyl chloride and reflux the mixture for 2-3 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in absolute ethanol and add a catalytic amount of pyridine.
-
Stir the mixture at room temperature for 4-6 hours.
-
Remove the ethanol under reduced pressure and dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the ethyl ester.
2b. Formation of the Enamine and Subsequent Cyclization
Materials:
-
Ethyl 2,4-dichloro-5-fluoro-3-nitrobenzoate
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Cyclopropylamine
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A mixture of ethyl 2,4-dichloro-5-fluoro-3-nitrobenzoate and DMF-DMA is heated to obtain the corresponding enamine.[2]
-
The crude enamine is then reacted with cyclopropylamine.
-
The resulting intermediate is cyclized by heating in DMF in the presence of potassium carbonate to yield the ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[2][3]
| Parameter | Value |
| Reactant | 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid |
| Key Intermediates | Acid chloride, Ethyl ester, Enamine |
| Reagents | SOCl₂, EtOH, DMF-DMA, Cyclopropylamine, K₂CO₃ |
| Overall Yield | Moderate to good |
Step 3: Hydrolysis to 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Materials:
-
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Hydrochloric acid (concentrated)
-
Methanol
Procedure:
-
Suspend the quinolone ester in a mixture of methanol and concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and collect the precipitated carboxylic acid by filtration.
-
Wash the solid with cold water and dry to obtain the pure product.[3]
| Parameter | Value |
| Reactant | Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate |
| Reagents | Concentrated HCl, Methanol |
| Reaction Time | 4-6 hours |
| Expected Yield | >90% |
Step 4: Reduction to 8-Amino-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Materials:
-
7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
Sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (e.g., Pd/C, H₂)
-
Ammonia solution
-
Water
Procedure (using Sodium Dithionite):
-
Suspend the 8-nitroquinolone carboxylic acid in a mixture of water and ammonia solution.
-
Heat the suspension to 60-70 °C.
-
Add sodium dithionite portion-wise to the heated suspension.
-
Continue heating for 1-2 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid) to precipitate the 8-amino derivative.
-
Collect the solid by filtration, wash with water, and dry.
| Parameter | Value |
| Reactant | 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
| Reducing Agent | Sodium Dithionite or Catalytic Hydrogenation |
| Temperature | 60-70 °C |
| Reaction Time | 1-2 hours |
| Expected Yield | Good to excellent |
Step 5: Synthesis of Ciprofloxacin Analogues
This final step involves the nucleophilic aromatic substitution of the 7-chloro group with a desired piperazine derivative.
Materials:
-
8-Amino-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
Substituted piperazine
-
Pyridine or another suitable base
-
Dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP)
Procedure:
-
Dissolve the 8-amino-7-chloroquinolone carboxylic acid and the desired substituted piperazine in a high-boiling polar aprotic solvent like DMSO or NMP.
-
Add a base such as pyridine to the mixture.
-
Heat the reaction mixture to 120-140 °C for 6-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and pour it into water to precipitate the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield the pure ciprofloxacin analogue.
| Parameter | Value |
| Reactant | 8-Amino-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
| Nucleophile | Substituted Piperazine |
| Solvent | DMSO or NMP |
| Temperature | 120-140 °C |
| Reaction Time | 6-12 hours |
Data Presentation
The following table summarizes the key intermediates and their expected analytical data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR signals |
| This compound | C₈H₄Cl₂FNO₃ | 252.03 | Aromatic protons, methyl protons |
| 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid | C₇H₂Cl₂FNO₄ | 254.00 | Aromatic proton, carboxylic acid proton |
| 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | C₁₃H₈ClFN₂O₅ | 342.67 | Aromatic protons, cyclopropyl protons, quinolone protons, carboxylic acid proton |
| 8-Amino-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | C₁₃H₁₀ClFN₂O₃ | 312.69 | Aromatic protons, cyclopropyl protons, quinolone protons, amino protons, carboxylic acid proton |
| Ciprofloxacin Analogue | Varies | Varies | Aromatic protons, cyclopropyl protons, quinolone protons, piperazine protons, carboxylic acid proton |
Visualization of Experimental Workflow
Caption: Workflow for ciprofloxacin analogue synthesis.
References
Synthetic Routes to Novel 8-Nitrofluoroquinolones from 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides detailed synthetic protocols for the preparation of new 8-nitrofluoroquinolone derivatives, potent antibacterial agents, starting from 1-(2,4-dichloro-5-fluoro-3-nitrophenyl)ethanone. The primary route described involves the conversion of the initial acetophenone to the corresponding benzoic acid, which then serves as a key intermediate in a well-established pathway to the fluoroquinolone core. An alternative, more direct route from the acetophenone is also proposed. This guide is intended for researchers in medicinal chemistry and drug development, offering a comprehensive resource for the synthesis and exploration of this important class of compounds.
Introduction
Fluoroquinolones are a critical class of synthetic broad-spectrum antibacterial agents. The introduction of a nitro group at the C-8 position of the quinolone scaffold has been shown to enhance antibacterial activity, including against resistant strains. The starting material, this compound, is a readily accessible precursor for the synthesis of these promising next-generation antibiotics. The following protocols detail reliable methods for its conversion into novel 8-nitrofluoroquinolone candidates.
Proposed Synthetic Pathways
Two primary synthetic routes are presented for the conversion of this compound to the target 8-nitrofluoroquinolones.
Route 1: Conversion to Benzoic Acid Intermediate
This is a robust and well-documented approach that proceeds in two main stages:
-
Oxidation of the Acetophenone: The starting material is first converted to the key intermediate, 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, via a haloform-type reaction.
-
Construction of the Fluoroquinolone Core: The resulting benzoic acid is then used in a multi-step synthesis to build the bicyclic quinolone system.
Route 2: Direct Conversion via Enaminone Intermediate (Alternative)
This pathway offers a more direct approach by first forming an enaminone from the starting acetophenone, which can then be cyclized to form the quinolone ring.
The following sections will provide detailed experimental protocols for Route 1.
Experimental Protocols (Route 1)
Stage 1: Synthesis of 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid (2)
This stage involves the oxidation of the acetyl group of the starting material to a carboxylic acid.
Protocol 1.1: Haloform Reaction
-
To a stirred solution of this compound (1) (1.0 eq) in a suitable solvent such as dioxane or tetrahydrofuran, add a solution of sodium hypochlorite (NaOCl, ~5 eq) dropwise at a temperature maintained between 20°C and 50°C.
-
After the addition is complete, continue stirring the mixture at this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature and quench any excess NaOCl by adding a solution of sodium sulfite.
-
Acidify the mixture to a pH of 1-2 with concentrated hydrochloric acid, which will precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2,4-dichloro-5-fluoro-3-nitrobenzoic acid (2).
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| This compound (1) | 252.03 | - | >98 |
| 2,4-dichloro-5-fluoro-3-nitrobenzoic acid (2) | 254.01 | 85-95 | >97 |
Stage 2: Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (7)
This stage involves a multi-step synthesis starting from the benzoic acid intermediate (2).
Protocol 1.2: Formation of the Acid Chloride (3)
-
A mixture of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid (2) (1.0 eq) and thionyl chloride (SOCl₂) (4.0 eq) in dry benzene is refluxed at 75-80°C for 3-4 hours under anhydrous conditions.
-
The excess thionyl chloride and benzene are removed by distillation under reduced pressure.
-
Traces of thionyl chloride are removed by azeotropic distillation with dry benzene (2 x 20 mL) to yield crude 2,4-dichloro-5-fluoro-3-nitrobenzoyl chloride (3), which is used in the next step without further purification.
Protocol 1.3: Synthesis of Ethyl 3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate (4)
-
To a solution of the crude acid chloride (3) in a suitable dry solvent (e.g., toluene or dioxane), add ethyl 3-(N,N-dimethylamino)acrylate (1.1 eq) and triethylamine (1.2 eq) at 10-15°C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, the reaction mixture can be worked up by washing with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure to yield compound (4).
Protocol 1.4: Synthesis of Ethyl 3-(N-cyclopropylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate (5)
-
To a stirred solution of compound (4) (1.0 eq) in methanol, add cyclopropylamine (1.5 eq) dropwise at room temperature.
-
Continue stirring at room temperature for 1-2 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to give compound (5).
Protocol 1.5: Cyclization to Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6)
-
To a solution of compound (5) (1.0 eq) in dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃) (2.8 eq).
-
Heat the mixture at 85°C under reflux with continuous stirring for 4-6 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled, and poured into ice-water.
-
The precipitated solid is filtered, washed with water, and dried to afford the ethyl ester (6).
Protocol 1.6: Hydrolysis to 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (7)
-
A suspension of the ethyl ester (6) (1.0 eq) in a mixture of absolute ethanol and 12 N HCl is refluxed at 80-90°C for 24-48 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the mixture is cooled, and the precipitated product is filtered, washed with water and ethanol, and dried to give the final product (7).
| Compound | Step | Reagents and Conditions | Yield (%) |
| 3 | 1.2 | SOCl₂, Benzene, 75-80°C | ~95 (crude) |
| 4 | 1.3 | Ethyl 3-(N,N-dimethylamino)acrylate, Et₃N, Toluene, RT | 85-90 |
| 5 | 1.4 | Cyclopropylamine, Methanol, RT | 90-95 |
| 6 | 1.5 | K₂CO₃, DMF, 85°C | 80-88 |
| 7 | 1.6 | 12 N HCl, Ethanol, 80-90°C | 75-85 |
Visualization of Synthetic Pathway
Caption: Synthetic pathway for the preparation of 8-nitrofluoroquinolones (Route 1).
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of 8-nitrofluoroquinolones.
Application Notes and Protocols: 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone in the Synthesis of Biologically Active Chalcones
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone is a substituted acetophenone that serves as a valuable building block in synthetic organic chemistry. Its utility in drug discovery is primarily as a precursor for the synthesis of more complex molecules with potential therapeutic activities. The presence of multiple halogen substituents and a nitro group on the phenyl ring provides sites for further chemical modifications and can influence the biological activity of the resulting compounds. One of the key applications of this intermediate is in the synthesis of chalcones, a class of compounds known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities.
This document provides detailed protocols for the synthesis of a chalcone derivative using a closely related analogue, 1-(2,4-dichloro-5-fluorophenyl)ethanone, as a starting material, along with data on the biological evaluation of the synthesized compound. This methodology can be adapted for this compound to generate a library of novel chalcones for drug discovery screening.
Application: Synthesis of Antifungal Chalcones
This compound can be utilized as a key intermediate in the synthesis of chalcone derivatives with potential antifungal properties. The general synthetic strategy involves a Claisen-Schmidt condensation reaction between the acetophenone derivative and an appropriate aldehyde. A specific example is the synthesis of (E)-1-(2,4-dichloro-5-fluorophenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one, which has demonstrated notable antifungal activity.
Synthetic Workflow
The synthesis of the antifungal chalcone derivative from the substituted acetophenone is a straightforward process, as illustrated in the following workflow diagram.
Caption: Synthetic workflow for the preparation of an antifungal chalcone derivative.
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(2,4-dichloro-5-fluorophenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one
This protocol is adapted from the synthesis of a structurally similar compound and can be applied to this compound with minor modifications as needed.[1]
Materials:
-
1-(2,4-dichloro-5-fluorophenyl)ethanone (1.0 mmol)
-
5-nitrofuran-2-carbaldehyde (1.0 mmol)
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
In a round-bottom flask, dissolve 1-(2,4-dichloro-5-fluorophenyl)ethanone (1 mmol) and 5-nitrofuran-2-carbaldehyde (1 mmol) in 1.68 mL of glacial acetic acid.
-
Carefully add 67 µL of concentrated sulfuric acid to the solution.
-
Stir the reaction mixture at 100 °C for 24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of CH₂Cl₂/Hexane as the mobile phase).
-
After completion, allow the mixture to cool to room temperature.
-
Extract the mixture with CH₂Cl₂ (3 x 25 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure chalcone.
Data Presentation
The synthesized chalcone, (E)-1-(2,4-dichloro-5-fluorophenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one, was evaluated for its antifungal activity against various fungal strains. The results are summarized in the table below.
| Fungal Strain | MIC (µg/mL) |
| Candida albicans | >128 |
| Cryptococcus neoformans | 64 |
| Aspergillus fumigatus | 128 |
MIC: Minimum Inhibitory Concentration
Biological Evaluation Workflow
The following diagram illustrates the general workflow for the antifungal evaluation of the synthesized chalcone.
Caption: General workflow for determining the antifungal activity of synthesized compounds.
Conclusion
This compound is a versatile chemical intermediate with potential applications in the synthesis of novel, biologically active compounds. The provided protocol for the synthesis of a chalcone derivative highlights a key application in generating molecules with antifungal properties. Researchers can adapt this methodology to create a diverse library of chalcones and other heterocyclic compounds for screening in various drug discovery programs. The multi-substituted phenyl ring of the starting material offers opportunities for fine-tuning the pharmacological profile of the final products.
References
Application Notes and Protocols for the Condensation of 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed experimental protocol for the condensation of 1-(2,4-dichloro-5-fluoro-3-nitrophenyl)ethanone. This compound, possessing a highly substituted and electron-deficient phenyl ring, is a valuable starting material for the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The protocol outlined below describes a two-step process involving an initial Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction to yield a substituted pyrimidine.
Experimental Protocols
Part 1: Claisen-Schmidt Condensation for the Synthesis of 1-(2,4-dichloro-5-fluoro-3-nitrophenyl)-3-(aryl)-2-propen-1-one (Chalcone Derivative)
This procedure is adapted from analogous reactions involving substituted acetophenones.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, Buchner funnel, etc.)
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of the selected aromatic aldehyde in a minimal amount of 95% ethanol with stirring.
-
Reaction Initiation: To the stirred solution, slowly add a 10% aqueous solution of sodium hydroxide (approximately 2.0 equivalents) dropwise at room temperature. The reaction mixture is expected to turn yellow or orange.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of a new, less polar spot corresponding to the chalcone product should be observed.
-
Product Precipitation: Upon completion of the reaction, pour the mixture into a beaker containing crushed ice and water.
-
Neutralization: Acidify the mixture by the dropwise addition of 1M HCl until it reaches a pH of approximately 5-6. This will precipitate the crude chalcone product.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.
-
Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent such as ethanol.
Part 2: Synthesis of 2-Amino-4-(2,4-dichloro-5-fluoro-3-nitrophenyl)-6-(aryl)-pyrimidine
This procedure is based on the cyclization of chalcones with guanidine.
Materials:
-
1-(2,4-dichloro-5-fluoro-3-nitrophenyl)-3-(aryl)-2-propen-1-one (from Part 1)
-
Guanidine nitrate
-
Sodium methoxide (NaOMe)
-
Methanol
-
Standard laboratory glassware
-
Reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 1.0 equivalent of the chalcone derivative synthesized in Part 1, 1.5 equivalents of guanidine nitrate, and a catalytic amount of sodium methoxide to methanol.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain it for 6-8 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting chalcone is consumed.
-
Product Isolation: After completion, cool the reaction mixture to room temperature. The pyrimidine product is expected to precipitate from the solution.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash it with cold methanol to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified pyrimidine derivative in a vacuum oven.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of a chalcone and its subsequent cyclization to a pyrimidine derivative, using 4-chlorobenzaldehyde as the aromatic aldehyde.
| Step | Reactant | Product | Molar Mass ( g/mol ) | Starting Amount (g) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 1. Claisen-Schmidt Condensation | This compound | 1-(2,4-dichloro-5-fluoro-3-nitrophenyl)-3-(4-chlorophenyl)-2-propen-1-one | 252.03 | 2.52 | 3.75 | 3.15 | 84 |
| 4-Chlorobenzaldehyde | 140.57 | 1.55 | |||||
| 2. Pyrimidine Synthesis | 1-(2,4-dichloro-5-fluoro-3-nitrophenyl)-3-(4-chlorophenyl)-2-propen-1-one | 2-Amino-4-(2,4-dichloro-5-fluoro-3-nitrophenyl)-6-(4-chlorophenyl)pyrimidine | 375.62 | 3.76 | 4.14 | 3.52 | 85 |
| Guanidine nitrate | 122.07 | 1.83 |
Mandatory Visualization
Caption: Workflow for the synthesis of a pyrimidine derivative.
Caption: Reaction scheme for pyrimidine synthesis.
Application Notes and Protocols for the Large-Scale Synthesis of Fluoroquinolones from 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of fluoroquinolone antibiotics, utilizing 1-(2,4-dichloro-5-fluoro-3-nitrophenyl)ethanone as a key starting material. The described synthetic pathway involves a multi-step process, including nitro group reduction, quinolone ring formation via the Gould-Jacobs reaction, N-alkylation, and piperazine substitution, culminating in the formation of a ciprofloxacin analogue.
Synthetic Strategy Overview
The overall synthetic strategy is a four-step process designed for scalability and efficiency. The process begins with the selective reduction of the nitro group on the starting material to yield the corresponding aniline. This intermediate then undergoes a Gould-Jacobs reaction to construct the core quinolone ring system. Subsequent N-alkylation and nucleophilic aromatic substitution with piperazine afford the final fluoroquinolone product.
Figure 1: Overall synthetic workflow for the preparation of a fluoroquinolone analogue.
Experimental Protocols
Step 1: Synthesis of 1-(3-Amino-2,4-dichloro-5-fluorophenyl)ethanone (Nitro Group Reduction)
This protocol describes the selective reduction of the nitro group of the starting material to an amine using catalytic hydrogenation. This method is preferred for its high selectivity and environmentally friendly nature.
Materials:
-
This compound
-
Palladium on carbon (5% Pd/C)
-
Methanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator)
-
Glassware for filtration
-
Rotary evaporator
Protocol:
-
In a high-pressure hydrogenation reactor, add this compound (1.0 eq) and methanol (10-15 mL per gram of starting material).
-
Carefully add 5% Palladium on carbon catalyst (1-5 mol%).
-
Seal the reactor and purge with an inert gas (nitrogen or argon) three times.
-
Pressurize the reactor with hydrogen gas to 2 atm.
-
Stir the reaction mixture at room temperature for 10 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-(3-amino-2,4-dichloro-5-fluorophenyl)ethanone. The product can be used in the next step without further purification if purity is deemed sufficient by analysis.
| Parameter | Value | Reference |
| Reactant | This compound | N/A |
| Catalyst | 5% Pd/C | [1] |
| Solvent | Methanol | [1] |
| Hydrogen Pressure | 2 atm | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 10 hours | [1] |
| Typical Yield | >95% | [1] |
Step 2: Synthesis of Ethyl 7,9-dichloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Gould-Jacobs Reaction)
This step involves the construction of the quinolone ring system through the Gould-Jacobs reaction, a thermal cyclization of the aniline derivative with diethyl ethoxymethylenemalonate (DEEM).
Materials:
-
1-(3-Amino-2,4-dichloro-5-fluorophenyl)ethanone
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling inert solvent (e.g., Dowtherm A)
Equipment:
-
High-temperature reaction setup with a reflux condenser
-
Mechanical stirrer
-
Filtration apparatus
Protocol:
-
In a suitable reaction vessel, heat a high-boiling solvent such as Dowtherm A to reflux (approximately 250-260 °C).
-
In a separate vessel, dissolve 1-(3-amino-2,4-dichloro-5-fluorophenyl)ethanone (1.0 eq) in a minimal amount of warm Dowtherm A.
-
Slowly add the solution of the aniline derivative and diethyl ethoxymethylenemalonate (1.1 eq) to the refluxing solvent over a period of 2-4 hours, maintaining a constant reflux.
-
After the addition is complete, continue to heat the mixture at reflux for an additional 30-60 minutes.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Filter the solid product and wash it with a non-polar solvent like hexane or cyclohexane to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or dimethylformamide).
| Parameter | Value | Reference |
| Reactants | 1-(3-Amino-2,4-dichloro-5-fluorophenyl)ethanone, DEEM | [2][3] |
| Solvent | Dowtherm A | [2] |
| Temperature | 253-257 °C | [2] |
| Reaction Time | 4-5 hours | [2] |
| Typical Yield | ~80% | [2] |
Step 3: Synthesis of Ethyl 7,9-dichloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (N-Alkylation)
This protocol details the N-alkylation of the quinolone nitrogen, a necessary step for many fluoroquinolone antibiotics.
Materials:
-
Ethyl 7,9-dichloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Ethyl iodide
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF)
Equipment:
-
Round-bottom flask with a magnetic stirrer and heating mantle
-
Standard laboratory glassware for extraction and filtration
Protocol:
-
Suspend ethyl 7,9-dichloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in DMF (7-8 mL per gram of ester).
-
Add anhydrous potassium carbonate (2.0 eq).
-
Heat the mixture to 80-90 °C with stirring.
-
Add ethyl iodide (1.5 eq) dropwise to the heated suspension.
-
Stir the reaction mixture at 80-90 °C for 18 hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture and evaporate the DMF under reduced pressure.
-
Dissolve the residue in water and extract with dichloromethane.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent in vacuo to yield the crude product.
-
Recrystallize the solid from ethanol to obtain pure ethyl 7,9-dichloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
| Parameter | Value | Reference |
| Reactants | Quinolone ester, Ethyl iodide, K₂CO₃ | [4] |
| Solvent | DMF | [4] |
| Temperature | 80-90 °C | [4] |
| Reaction Time | 18 hours | [4] |
| Typical Yield | ~64% | [4] |
Step 4: Synthesis of Fluoroquinolone Analogue (Piperazine Substitution)
The final step involves the nucleophilic aromatic substitution of the C-7 chloro group with piperazine to introduce the characteristic side chain of many fluoroquinolone antibiotics.
Materials:
-
Ethyl 7,9-dichloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Piperazine (anhydrous)
-
Pyridine
Equipment:
-
Reaction flask with a reflux condenser and magnetic stirrer
-
Standard laboratory glassware for filtration and work-up
Protocol:
-
In a reaction flask, dissolve ethyl 7,9-dichloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in pyridine (10-15 mL per gram of ester).
-
Add anhydrous piperazine (4.0 eq).
-
Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
The precipitated product is collected by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to yield the final fluoroquinolone analogue.
| Parameter | Value | Reference |
| Reactants | N-alkylated quinolone ester, Piperazine | General knowledge |
| Solvent | Pyridine | General knowledge |
| Temperature | Reflux (~115 °C) | General knowledge |
| Reaction Time | 4-6 hours | General knowledge |
| Typical Yield | Variable, typically 60-80% | General knowledge |
Logical Workflow Diagram
Figure 2: Detailed experimental workflow with key reagents and conditions.
References
Application Notes and Protocols: Development of Novel Antibiotics Utilizing 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone
Disclaimer: The following application note is a scientifically-informed, hypothetical guide. As of the date of this document, there is no specific published research detailing the use of 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone as a direct building block for antibiotic development. The protocols and pathways described herein are based on established principles in medicinal chemistry and antibiotic discovery, particularly drawing parallels to the synthesis and mechanism of action of quinolone antibiotics.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. This necessitates the exploration of novel chemical scaffolds to develop new classes of antibiotics. The highly functionalized aromatic compound, This compound , represents a promising starting point for the synthesis of new antimicrobial agents. Its electron-withdrawing groups (two chlorine atoms, a fluorine atom, and a nitro group) can be strategically manipulated to generate complex heterocyclic systems.
This document outlines a hypothetical pathway for the development of a novel class of quinolone-like antibiotics, herein designated as "Nitroquinolones," using the specified building block. The proposed mechanism of action for these compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for DNA replication.[1][2]
Synthetic Pathway and Protocols
The proposed synthetic strategy involves the conversion of the initial acetophenone into a functionalized quinolone core structure. This is achieved through a multi-step process involving reduction of the nitro group to form a key aniline intermediate, followed by condensation and cyclization.
Protocol 2.1: Synthesis of Hypothetical Nitroquinolone Core (NQ-001)
Step 1: Reduction of Nitro Group The synthesis begins with the reduction of the nitro group of this compound to an amine.
-
Reagents: this compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Concentrated Hydrochloric Acid (HCl).
-
Procedure:
-
Dissolve this compound (1 eq.) in ethanol in a round-bottom flask.
-
Add Tin(II) chloride dihydrate (5 eq.) to the solution.
-
Slowly add concentrated HCl while stirring and heat the mixture to reflux for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and neutralize with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude aniline intermediate, 1-(3-amino-2,4-dichloro-5-fluorophenyl)ethanone.
-
Step 2: Gould-Jacobs Cyclization The aniline intermediate is then used to construct the quinolone ring system via the Gould-Jacobs reaction.[3]
-
Reagents: 1-(3-amino-2,4-dichloro-5-fluorophenyl)ethanone, Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether.
-
Procedure:
-
Mix the aniline intermediate (1 eq.) with diethyl ethoxymethylenemalonate (1.1 eq.).
-
Heat the mixture at 120°C for 2 hours. Ethanol is evolved and can be removed by distillation.
-
Add the resulting intermediate to pre-heated diphenyl ether at 250°C.
-
Maintain the temperature for 30 minutes to facilitate thermal cyclization.
-
Cool the mixture and add hexane to precipitate the crude quinolone ester.
-
Filter the solid, wash with hexane, and recrystallize from ethanol to obtain the ethyl 7,8-dichloro-6-fluoro-4-hydroxyquinoline-3-carboxylate.
-
Step 3: N-Alkylation and Saponification The quinolone core is further modified by N-alkylation and subsequent hydrolysis of the ester to the essential carboxylic acid.
-
Reagents: Ethyl 7,8-dichloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, Cyclopropyl bromide, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF), Sodium hydroxide (NaOH), Water, HCl.
-
Procedure:
-
To a solution of the quinolone ester (1 eq.) in DMF, add K₂CO₃ (3 eq.) and cyclopropyl bromide (1.5 eq.).
-
Heat the mixture at 80°C for 6 hours.
-
Pour the reaction mixture into ice water to precipitate the N-cyclopropyl intermediate. Filter and dry the solid.
-
Suspend the N-alkylated ester in an ethanol/water mixture and add NaOH (4 eq.).
-
Reflux the mixture for 3 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the solution, filter if necessary, and acidify the filtrate with concentrated HCl to a pH of ~2-3 to precipitate the final product, NQ-001 .
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Proposed Mechanism of Action: DNA Gyrase Inhibition
Quinolone antibiotics exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] These enzymes manage the topological state of DNA during replication and transcription. DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily involved in decatenating replicated chromosomes. Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death. The proposed "Nitroquinolone" class is hypothesized to share this mechanism.
Hypothetical Biological Data
The following table summarizes hypothetical in vitro activity data for a series of synthesized "Nitroquinolone" analogs. The data includes Minimum Inhibitory Concentration (MIC) values against key bacterial pathogens and cytotoxicity against a human cell line to assess preliminary selectivity.
| Compound ID | R1-substituent | MIC (µg/mL) vs. S. aureus ATCC 29213 | MIC (µg/mL) vs. MRSA ATCC 43300 | MIC (µg/mL) vs. E. coli ATCC 25922 | MIC (µg/mL) vs. P. aeruginosa ATCC 27853 | Cytotoxicity IC₅₀ (µg/mL) vs. HepG2 cells |
| NQ-001 | Cyclopropyl | 0.25 | 0.5 | 0.125 | 1 | >128 |
| NQ-002 | Ethyl | 1 | 4 | 0.5 | 8 | >128 |
| NQ-003 | t-Butyl | 0.5 | 1 | 0.25 | 4 | 64 |
| Cipro | Reference | 0.5 | 1 | 0.015 | 0.25 | >100 |
Key Experimental Protocols
Protocol 5.1: Minimum Inhibitory Concentration (MIC) Determination
This protocol details the broth microdilution method for determining the MIC of the novel compounds.[4][5][6]
-
Materials: Cation-adjusted Mueller-Hinton Broth (CAMHB), 96-well microtiter plates, bacterial strains, synthesized compounds, positive control antibiotic (e.g., Ciprofloxacin), spectrophotometer.
-
Procedure:
-
Inoculum Preparation: Culture bacteria overnight on appropriate agar plates. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of each test compound in DMSO. Perform a serial two-fold dilution in CAMHB across a 96-well plate to achieve a range of desired concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. The final volume in each well should be 100 µL.
-
Controls: Include a growth control (broth + inoculum, no drug) and a sterility control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol 5.2: DNA Gyrase Supercoiling Inhibition Assay
This assay confirms the inhibition of the target enzyme, DNA gyrase.[7][8]
-
Materials: Purified E. coli DNA gyrase, relaxed pBR322 plasmid DNA, assay buffer (containing ATP, MgCl₂, KCl, DTT), test compounds, loading dye, agarose gel, electrophoresis equipment, gel imaging system.
-
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine assay buffer, relaxed pBR322 plasmid DNA, and varying concentrations of the test compound (or DMSO for the control).
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase enzyme to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for 1 hour to allow for the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 80V) for 90 minutes. The supercoiled DNA migrates faster than the relaxed DNA.
-
Visualization: Stain the gel with ethidium bromide or a safer alternative like SYBR Safe. Visualize the DNA bands under UV light.
-
Analysis: The concentration of the compound that inhibits the supercoiling activity of the enzyme by 50% (IC₅₀) is determined by quantifying the intensity of the supercoiled DNA band relative to the no-drug control.
-
Overall Development and Evaluation Workflow
The discovery and preclinical evaluation of new antibiotic candidates is a systematic process, beginning with chemical synthesis and progressing through a cascade of biological assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. auctoresonline.org [auctoresonline.org]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. journals.asm.org [journals.asm.org]
- 8. inspiralis.com [inspiralis.com]
Troubleshooting & Optimization
optimizing Gould-Jacobs reaction conditions for 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing the Gould-Jacobs reaction, particularly with challenging substrates such as those derived from 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone. This resource provides troubleshooting advice and frequently asked questions (FAQs) to address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the Gould-Jacobs reaction and what is it used for?
The Gould-Jacobs reaction is a chemical process used to synthesize quinolines, specifically 4-hydroxyquinoline derivatives.[1][2][3][4] The reaction proceeds in two main stages: first, the condensation of an aniline with an alkoxymethylenemalonic ester (like diethyl ethoxymethylenemalonate) to form an anilidomethylenemalonic ester intermediate.[1][3] This intermediate then undergoes a high-temperature thermal cyclization to form the quinoline ring system.[1][3] Subsequent hydrolysis and decarboxylation can yield the 4-hydroxyquinoline core structure.[1][2] This method is valuable in medicinal chemistry for creating the quinolone scaffold found in many therapeutic agents.[3]
Q2: My starting material is this compound. Can I use this directly in the Gould-Jacobs reaction?
No, the Gould-Jacobs reaction requires an aniline as a starting material. The nitro group in this compound must first be reduced to an amino group to form the corresponding aniline, 1-(3-amino-2,4-dichloro-5-fluorophenyl)ethanone, before it can be used in the condensation step. The presence of multiple electron-withdrawing groups (chloro, fluoro) on the aniline ring will likely decrease its nucleophilicity, potentially making both the initial condensation and the subsequent cyclization steps more challenging.[5]
Q3: What are the most common challenges encountered with the Gould-Jacobs reaction?
Common issues include low yields, incomplete cyclization, and the formation of dark, tarry byproducts.[6] These problems often arise from the high temperatures required for the cyclization step, which can lead to the decomposition of starting materials or products.[6][7] Anilines with electron-withdrawing groups can be particularly difficult to cyclize.[5]
Q4: What are the key parameters to optimize for a successful Gould-Jacobs reaction?
The critical parameters to optimize are the reaction temperature and time for the cyclization step.[6][8] A delicate balance is needed to ensure the reaction goes to completion without causing significant degradation.[6] The choice of a high-boiling, inert solvent is also crucial for maintaining a stable and uniform high temperature.[6][7] In some cases, microwave-assisted heating can offer significant advantages over conventional heating.[6]
Q5: Are there any common side reactions to be aware of?
A frequent side reaction is the decarboxylation of the 3-carboalkoxy group, which is more likely to occur under high-temperature and high-pressure conditions, leading to a 4-hydroxyquinoline product without the ester group at the 3-position.[6]
Troubleshooting Guide
Low or No Product Yield
Q: My reaction is giving a very low yield or no desired product. What should I investigate first?
A: Low yields can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Confirm the Formation of the Intermediate: First, verify that the initial condensation reaction to form the anilidomethylenemalonate intermediate was successful. This can be monitored by TLC or LC-MS. If the intermediate has not formed, focus on optimizing the condensation step (see below).
-
Optimize Cyclization Conditions: If the intermediate is present but not cyclizing, the high-temperature cyclization is the likely issue.
-
Increase Temperature: The cyclization often requires temperatures above 250°C.[3][6] Gradually increasing the temperature may be necessary to drive the reaction forward.
-
Increase Reaction Time: If raising the temperature leads to decomposition, try extending the reaction time at a slightly lower temperature.[6]
-
Choice of Solvent: Ensure you are using a suitable high-boiling solvent like Dowtherm A or diphenyl ether to maintain a consistent high temperature.[6][7] In some instances, running the reaction neat (solvent-free) under microwave conditions can be effective.[6]
-
Microwave Heating: Consider using a microwave reactor. Microwave irradiation can provide rapid and uniform heating, often leading to higher yields and significantly shorter reaction times compared to conventional methods.[3][6]
-
Formation of Tarry Byproducts
Q: My reaction mixture is turning into a dark, tarry mess. How can I prevent this?
A: The formation of tar is a common sign of decomposition at high temperatures.[6]
-
Optimize Temperature and Time: Carefully balance the reaction temperature and duration. Overheating or prolonged heating can degrade your starting materials and product.[6] It is advisable to run small-scale experiments to determine the optimal conditions for your specific substrate.[6]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative decomposition.[6]
-
Solvent Choice: Using a high-boiling, inert solvent can help to prevent localized overheating.[6]
Incomplete Reaction
Q: My reaction seems to stall, with starting material or intermediate remaining even after prolonged heating. What can I do?
A: An incomplete reaction can be due to insufficient energy input or deactivation of the starting material.
-
For the Condensation Step: If the initial condensation is incomplete, try using a slight excess of the diethyl ethoxymethylenemalonate.[6] Monitoring the reaction by TLC or LC-MS will help determine the optimal reaction time.[6]
-
For the Cyclization Step: As with low yield, increasing the temperature or switching to microwave heating can help drive the reaction to completion.[6] For deactivated anilines, more forcing conditions are generally required.
Product Isolation Issues
Q: My product is an oil and is difficult to crystallize or purify. What are some tips for isolation?
A: Oily products can be challenging to handle but can often be purified with the right technique.
-
Induce Crystallization: Try triturating the crude oil with a non-polar solvent like hexane or petroleum ether to encourage crystallization.[6]
-
Chromatography: If crystallization is unsuccessful, column chromatography is a reliable method for purification.[6]
-
Solvent Removal: If you used a high-boiling solvent like Dowtherm A, ensure it is thoroughly removed under a high vacuum, as residual solvent can prevent your product from solidifying.[6]
Data Presentation
Table 1: Comparison of Conventional vs. Microwave Heating for Gould-Jacobs Cyclization
| Entry | Heating Method | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Conventional | 250 | 60 | Low | [6] |
| 2 | Microwave | 250 | 10 | ~1% | [6][8] |
| 3 | Microwave | 300 | 1 | 37% | [6][8] |
| 4 | Microwave | 300 | 5 | 28% | [6][8] |
| 5 | Microwave | 300 | 5 (optimized) | 47% | [6][8] |
Note: Yields refer to the isolated product after the cyclization step for a model reaction and may vary significantly based on the substrate.[6]
Experimental Protocols
Protocol 1: General Procedure for Gould-Jacobs Synthesis using Conventional Heating
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Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture to 100-130°C for 1-2 hours. The reaction progress can be monitored by observing the evolution of ethanol.[6]
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Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether. Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction by TLC or LC-MS.[6]
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Work-up and Purification: After cooling the reaction mixture to room temperature, add a non-polar solvent like hexane or petroleum ether to precipitate the crude product. Collect the solid by filtration and wash it with the same non-polar solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.[6]
Protocol 2: General Procedure for Gould-Jacobs Synthesis using Microwave Irradiation
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Reaction Setup: In a microwave-safe reaction vessel, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). A high-boiling, microwave-safe solvent (e.g., diphenyl ether) can be used, or the reaction can be run under solvent-free conditions.[6]
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Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 250-300°C) for the optimized time (typically 1-10 minutes).[6][8]
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Work-up and Purification: Cool the vessel to room temperature. If the product has precipitated, collect it by filtration and wash with a cold, non-polar solvent. If the product is in solution, it can be precipitated by adding a non-polar solvent or purified directly by chromatography after removal of any high-boiling solvent under a vacuum.[6][8]
Visualizations
Caption: A generalized workflow for the Gould-Jacobs synthesis of quinolones.
Caption: A troubleshooting decision tree for the Gould-Jacobs reaction.
References
common side reactions in quinolone synthesis with 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone
Welcome to the Technical Support Center for Quinolone Synthesis. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the synthesis of quinolones, particularly when using 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone as a starting material.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low to no yield in my quinolone synthesis using this compound. What are the potential causes?
A1: Low or no yield in this synthesis is a common issue, primarily due to the highly electron-deficient nature of the starting material. The presence of two chloro groups, a fluoro group, and a nitro group significantly deactivates the aromatic ring, making the key cyclization step challenging. Potential causes include:
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Incomplete initial condensation: The reaction of the acetophenone with a reagent like diethyl ethoxymethylenemalonate (in a Gould-Jacobs approach) may be sluggish.
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Failure of thermal cyclization: The high activation energy required for the intramolecular cyclization may not be reached, or prolonged high temperatures may lead to degradation.
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Suboptimal reaction conditions: The choice of solvent, temperature, and catalyst (if any) is critical and may need to be optimized for this specific substrate.
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Degradation of starting material or intermediates: The harsh conditions often required for cyclization can lead to the decomposition of the complex starting material or intermediates.
Q2: What are the most common side reactions observed in this synthesis?
A2: The electron-withdrawing substituents on the phenyl ring make the starting material susceptible to a variety of side reactions. These can compete with the desired quinolone formation and complicate purification. Common side reactions include:
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Nucleophilic Aromatic Substitution (SNAr): The chloro and fluoro groups on the aromatic ring are activated towards nucleophilic attack. Depending on the reaction conditions and nucleophiles present (e.g., amines, alkoxides), one or more of these halogens could be displaced.
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Reactions involving the nitro group: The nitro group can be reduced under certain conditions, leading to amino-substituted byproducts. It can also influence the regioselectivity of the cyclization.
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Incomplete cyclization: The reaction may stall after the initial condensation, resulting in the accumulation of the enaminone intermediate.
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Polymerization/Decomposition: At the high temperatures often required for cyclization, complex starting materials can decompose or polymerize, leading to intractable tars.
Q3: How can I minimize the formation of side products?
A3: Minimizing side reactions requires careful control of the reaction conditions. Here are some strategies:
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Optimize reaction temperature and time: A thorough study of the temperature profile is crucial. The lowest possible temperature that still allows for cyclization should be used to minimize degradation and side reactions. Microwave-assisted synthesis can sometimes provide rapid heating and shorter reaction times, which can be beneficial.
-
Choice of solvent: High-boiling, inert solvents like diphenyl ether, Dowtherm A, or aprotic polar solvents like DMSO or DMF can be effective. The choice of solvent can influence the solubility of intermediates and the reaction pathway.
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Use of a catalyst: While traditional Gould-Jacobs reactions are often thermal, acid or base catalysis can sometimes promote cyclization at lower temperatures. However, care must be taken as catalysts can also promote side reactions.
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Protecting groups: In some cases, it may be necessary to use protecting groups to mask reactive functionalities, although this adds extra steps to the synthesis.
Q4: I am having difficulty with the purification of my final quinolone product. What methods are recommended?
A4: The purification of highly substituted quinolones can be challenging due to the presence of structurally similar side products. A combination of techniques is often necessary:
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Crystallization: If the desired product is a solid, recrystallization from a suitable solvent system is often the most effective method for obtaining high-purity material.
-
Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from impurities. A careful selection of the eluent system is critical for achieving good separation.
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Preparative HPLC: For difficult separations or to obtain very high purity material, preparative high-performance liquid chromatography (HPLC) may be required.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Quinolone
| Symptom | Possible Cause | Suggested Solution |
| TLC/LC-MS analysis shows mainly unreacted starting material. | Incomplete initial condensation or cyclization. | Increase reaction temperature and/or time. Consider using a higher boiling point solvent. Microwave irradiation may be beneficial. |
| A complex mixture of products is observed, with little of the desired quinolone. | Significant side reactions are occurring. | Lower the reaction temperature. Screen different solvents. Investigate the use of a catalyst to promote the desired reaction at a lower temperature. |
| A large amount of tar-like material is formed. | Decomposition of starting material or intermediates. | Decrease the reaction temperature and shorten the reaction time. Ensure an inert atmosphere to prevent oxidation. |
Issue 2: Formation of Multiple Products
| Symptom | Possible Cause | Suggested Solution |
| Mass spectrometry indicates the presence of compounds with masses corresponding to the loss of a halogen and/or addition of a nucleophile. | Nucleophilic aromatic substitution (SNAr) has occurred. | Avoid strong nucleophiles in the reaction mixture if possible. Use the minimum necessary amount of any amine reagents. |
| NMR and mass spectrometry suggest the presence of a reduced nitro group. | The nitro group has been reduced. | Avoid harsh reducing conditions. If a reduction step is intended later in the synthesis, ensure it does not occur prematurely. |
| The major product is the enaminone intermediate, with little to no cyclized quinolone. | The cyclization step has failed. | Increase the temperature for the cyclization step. Consider using a higher-boiling solvent or a catalyst (acid or base) to facilitate the ring closure. |
Experimental Protocols
Step 1: Condensation to form the Enaminone Intermediate
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In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine this compound (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.).
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Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) or base (e.g., piperidine) if desired.
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Heat the mixture at 120-140 °C. The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting acetophenone.
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Once the condensation is complete, remove the ethanol byproduct and any solvent under reduced pressure.
Step 2: Thermal Cyclization to the Quinolone Core
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To the crude enaminone intermediate, add a high-boiling point solvent such as diphenyl ether or Dowtherm A.
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Heat the mixture to 240-260 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
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Monitor the reaction progress by TLC or LC-MS for the formation of the quinolone product. This step may require several hours.
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After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.
Step 3: Work-up and Purification
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If the product precipitates, it can be collected by filtration and washed with a suitable solvent (e.g., hexane or diethyl ether) to remove the high-boiling solvent.
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If the product remains in solution, it can be purified by column chromatography on silica gel.
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Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane).
Visualizations
Caption: General Gould-Jacobs pathway for quinolone synthesis.
Caption: Troubleshooting workflow for low quinolone yield.
Caption: Potential side reaction pathways.
Technical Support Center: Purification of Quinolones Derived from 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of quinolones synthesized from 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing quinolones from this compound?
A1: Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. Given the structure of your starting material, potential impurities could be:
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Unreacted this compound: This can be detected by TLC or HPLC analysis.
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Incompletely cyclized intermediates: Depending on the synthetic route, intermediates may remain.
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Side-reaction products: The presence of multiple reactive sites on the starting material can lead to alternative reaction pathways.
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Residual solvents: Solvents used in the reaction or initial work-up may be present in the crude product.[1]
Q2: My quinolone product has poor solubility in common recrystallization solvents. What should I do?
A2: Poor solubility can be a significant challenge. Here are some strategies to address this:
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Solvent Screening: A systematic solvent screening is crucial.[1] Promising solvents for quinolone derivatives include ethanol, methanol-acetone, and dichloromethane-hexane.[1] Test the solubility of a small amount of your crude product in various solvents at room temperature and with gentle heating.
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pH Adjustment: The solubility of many quinolones is pH-dependent.[2] For quinolones with a carboxylic acid moiety, solubility may increase in a basic aqueous solution. Conversely, for those with a basic amine group, acidic conditions may improve solubility.
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Co-solvents: Using a mixture of solvents can modulate the solubility. For instance, a solvent in which the compound is highly soluble can be combined with a solvent in which it is poorly soluble to achieve the desired saturation point for crystallization.
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Alternative Purification Methods: If recrystallization proves ineffective, consider chromatographic methods like flash column chromatography or preparative HPLC.[3]
Q3: I am observing multiple spots on my TLC plate after purification. How can I improve the separation?
A3: Multiple spots indicate the presence of impurities. To improve separation:
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Optimize the Mobile Phase: Experiment with different solvent systems for your TLC. A good starting point for quinolones can be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Varying the ratio of these solvents will alter the separation.
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Consider a Different Stationary Phase: While silica gel is the most common stationary phase, other options like alumina or reversed-phase plates might provide better separation for your specific compound.
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Check for Degradation: Some quinolones can be unstable and may degrade on the silica plate, leading to streaking or multiple spots.[2] Running the TLC quickly and in a chamber saturated with the mobile phase can help.
Q4: Can I use chromatography to purify my quinolone derivative?
A4: Yes, various chromatographic techniques are well-suited for quinolone purification.
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Flash Column Chromatography: This is a standard method for purifying organic compounds. A suitable solvent system identified through TLC analysis can be used to separate your product from impurities.
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High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is an excellent option.[3] Reversed-phase columns (like C18) are commonly used for quinolone separation.[3]
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Capillary Electrophoresis (CE): This technique can be used for the separation and analysis of quinolone derivatives, especially for complex mixtures.[4]
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
Symptoms:
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A significantly lower amount of purified product is recovered than expected.
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A large amount of precipitate forms immediately upon cooling, which may be amorphous rather than crystalline.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] If the compound is too soluble at low temperatures, recovery will be poor. If it is not soluble enough at high temperatures, a large volume of solvent will be needed, which can also lead to low recovery. Perform a thorough solvent screening.[1] |
| Cooling Too Rapidly | Rapid cooling can cause the compound to precipitate as an amorphous solid, trapping impurities, rather than forming pure crystals.[1] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] |
| Insufficient Concentration | If the solution is too dilute, the saturation point may not be reached upon cooling, resulting in no or very little crystallization. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Product Lost in Mother Liquor | A significant amount of the product may remain dissolved in the solvent after filtration. To maximize yield, cool the solution in an ice bath for at least 30 minutes before filtering.[1] You can also try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. |
Issue 2: Product Purity Does Not Improve After Purification
Symptoms:
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Analytical data (e.g., NMR, HPLC) shows the presence of persistent impurities even after multiple purification attempts.
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The melting point of the purified product is broad or lower than the expected value.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-crystallization of Impurities | The impurity may have similar solubility properties to your product, causing it to crystallize along with the desired compound. Try a different recrystallization solvent or a combination of solvents. Alternatively, use a different purification technique like column chromatography. |
| Thermal Decomposition | Heating the compound for an extended period during recrystallization might cause it to decompose. Use a solvent with a lower boiling point if possible, and minimize the time the solution is heated. |
| Incomplete Reaction | If the impurity is a starting material or a stable intermediate, the initial reaction may not have gone to completion. Consider modifying the reaction conditions (e.g., longer reaction time, higher temperature, different catalyst) to drive the reaction to completion. |
| Formation of Isomers | The synthesis may have produced isomers that are difficult to separate. A high-resolution separation technique like preparative HPLC may be necessary. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure for Quinolone Derivatives
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Solvent Selection: Based on preliminary screening, choose a suitable solvent or solvent system.[1]
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Dissolution: Place the crude quinolone derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid completely dissolves.[1] Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[1] Slow cooling is essential for the formation of large, pure crystals.[1]
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Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.[1]
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Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Thin-Layer Chromatography (TLC) for Purity Assessment
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Plate Preparation: Obtain a silica gel TLC plate. Draw a faint pencil line about 1 cm from the bottom.
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Spotting: Dissolve a small amount of your crude and purified samples in a volatile solvent (e.g., dichloromethane or ethyl acetate). Use a capillary tube to spot the samples onto the starting line.
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Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate.
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Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm and/or 365 nm).[5] The separated spots can also be visualized by staining, for example, with a ferric chloride spray for some fluoroquinolones.[5]
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Analysis: Calculate the Rf (retention factor) for each spot. A pure compound should ideally show a single spot.
Visualizations
Caption: Workflow for the purification of quinolones.
References
Technical Support Center: Synthesis of Fluoroquinolones from 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone
Welcome to the technical support center for the synthesis of fluoroquinolones from 1-(2,4-dichloro-5-fluoro-3-nitrophenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.
Troubleshooting Guides
This section addresses specific challenges that may arise during the synthesis, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Low or No Yield of the Desired Fluoroquinolone
Question: We are experiencing very low to no yield of our target fluoroquinolone after the cyclization step. What are the likely causes and how can we troubleshoot this?
Answer: Low or no yield in fluoroquinolone synthesis from this compound can stem from several factors, primarily related to the initial condensation and subsequent cyclization steps. The key is to form a reactive intermediate from the acetophenone that can then undergo ring closure. A common and effective strategy involves a cyclocondensation reaction.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inefficient Formation of the Enaminone Intermediate | The reaction of the acetophenone with an activating agent like N,N-dimethylformamide dimethyl acetal (DMFDMA) is crucial. Ensure DMFDMA is fresh and anhydrous. The reaction is typically heated to drive it to completion. Monitor the reaction by TLC to confirm the consumption of the starting acetophenone. | Complete conversion of the starting material to the enaminone intermediate, which is a key precursor for cyclization. |
| Suboptimal Cyclization Conditions | The cyclization of the intermediate to form the quinolone ring is often the most critical and yield-determining step. This step is typically base-catalyzed. The choice of base and solvent is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide are often effective. High-boiling point aprotic polar solvents such as DMF or dioxane are commonly used to facilitate the reaction at elevated temperatures. | Successful ring closure to form the core fluoroquinolone structure. |
| Incorrect Reaction Temperature | Both the enaminone formation and the cyclization are temperature-sensitive. For the reaction with DMFDMA, temperatures around 120-140°C are often employed. For the cyclization step, temperatures may need to be higher, sometimes up to reflux, depending on the solvent.[1] | An optimized temperature profile will maximize the reaction rate while minimizing the formation of degradation byproducts. |
| Presence of Moisture | The reagents used, particularly the base for cyclization (e.g., NaH), are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | Prevention of quenching of the base and side reactions, leading to a higher yield of the desired product. |
| Side Reactions of the Nitro Group | The strongly electron-withdrawing nitro group can influence the reactivity of the aromatic ring and may be susceptible to reduction under certain conditions, leading to unwanted byproducts. Careful control of reaction conditions is necessary to avoid this. | Minimization of side reactions and improved purity of the crude product. |
Issue 2: Formation of Multiple Products and Purification Challenges
Question: Our reaction mixture shows multiple spots on TLC, and we are struggling to isolate the pure fluoroquinolone. What are the potential side products and how can we improve purification?
Answer: The formation of multiple products is a common issue in multi-step organic syntheses. In the synthesis of fluoroquinolones from your specific starting material, side reactions can occur at various stages.
Potential Side Products and Purification Strategies:
| Potential Side Product | Formation Pathway | Recommended Purification Method |
| Unreacted Starting Material and Intermediates | Incomplete reaction at either the enaminone formation or cyclization stage. | Column chromatography using a silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). |
| Hydrolysis Products | If water is present, intermediates can hydrolyze back to the starting materials or other byproducts. | Careful workup with a non-aqueous quench followed by extraction and column chromatography. |
| Products from Incomplete Cyclization | The intermediate may undergo alternative reactions if the desired cyclization pathway is not favored. | Optimization of cyclization conditions (base, solvent, temperature) to favor the desired product. Column chromatography can help separate these from the target molecule. |
| Polymeric Materials | High temperatures can sometimes lead to the formation of tar-like or polymeric byproducts. | Lowering the reaction temperature or shortening the reaction time may help. Filtration of the crude mixture before chromatographic purification can remove insoluble polymers. |
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for converting this compound to a fluoroquinolone?
A1: A common and effective route is a multi-step synthesis that involves the following key transformations:
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Enaminone Formation: Reaction of the starting acetophenone with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form an enaminone. This step introduces a reactive group that is essential for the subsequent cyclization.
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Nucleophilic Substitution: The enaminone is then reacted with an amine (e.g., cyclopropylamine, ethylamine) to introduce the desired substituent at the N-1 position of the future quinolone ring.
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Cyclization: The resulting intermediate is treated with a strong base (e.g., sodium hydride) in a high-boiling point solvent (e.g., dioxane) to induce intramolecular cyclization, forming the quinolone ring system.[2]
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Saponification: The ester group at the 3-position is then hydrolyzed to a carboxylic acid using a base like potassium hydroxide.[2]
Q2: How critical is the choice of the N-1 substituent amine in the reaction?
A2: The choice of the amine is crucial as it determines the substituent at the N-1 position of the final fluoroquinolone, which significantly influences its biological activity.[3] The reactivity of the amine can also affect the yield of the nucleophilic substitution step. Primary amines are typically used for this purpose.
Q3: Are there any specific safety precautions to consider during this synthesis?
A3: Yes, several safety precautions are essential:
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Sodium Hydride: This is a highly flammable and water-reactive reagent. It should be handled under an inert atmosphere and away from any sources of moisture.
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High Temperatures: The use of high-boiling point solvents and elevated reaction temperatures requires careful monitoring and appropriate safety measures to prevent accidents.
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Solvents: DMF and dioxane are toxic and should be handled in a well-ventilated fume hood.
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Pressurized Reactions: Some cyclization reactions can build up pressure, especially if conducted in a sealed vessel. Ensure appropriate pressure-relief systems are in place.
Experimental Protocols
Protocol 1: Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid
This protocol is adapted from a known synthesis of a structurally related fluoroquinolone and can serve as a starting point for optimization with this compound.[2][4][5]
Step 1: Formation of Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate
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This step would need to be adapted for the starting acetophenone, likely by first reacting it with a reagent like diethyl carbonate in the presence of a strong base to form the corresponding β-ketoester. A more direct route involves the reaction with triethyl orthoformate in the presence of acetic anhydride.[4]
Step 2: Formation of Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate
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The product from Step 1 is dissolved in a suitable solvent (e.g., ethanol) and reacted with cyclopropylamine. The reaction is typically stirred at room temperature until completion.
Step 3: Cyclization to Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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The acrylate from Step 2 is dissolved in an anhydrous solvent like dioxane.
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Sodium hydride (60% dispersion in mineral oil) is added portion-wise at room temperature under an inert atmosphere.
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The mixture is then heated to reflux for several hours to drive the cyclization.[2]
Step 4: Saponification to 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid
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The crude product from the cyclization is suspended in water, and potassium hydroxide is added.
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The mixture is heated to reflux to hydrolyze the ester.
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After cooling, the solution is acidified with hydrochloric acid to precipitate the final carboxylic acid product.[2]
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the key cyclization step, based on analogous syntheses. Optimization will be required for the specific starting material.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Sodium Hydride | Dioxane | Reflux (~101) | 2 | ~70-80[2] |
| Potassium Carbonate | DMF | 120-140 | 5-8 | ~60-70[1] |
| Potassium tert-Butoxide | THF | Reflux (~66) | 4-6 | Varies |
Mandatory Visualizations
Diagram 1: Synthetic Pathway
Caption: General synthetic pathway for fluoroquinolone synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low fluoroquinolone yield.
References
Technical Support Center: Troubleshooting the Cyclization of 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone Derivatives
Welcome to the technical support center for the synthesis of quinolone derivatives. This resource is designed for researchers, scientists, and drug development professionals encountering challenges during the critical cyclization step involving 1-(2,4-dichloro-5-fluoro-3-nitrophenyl)ethanone and its derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the cyclization of this compound to a quinolone core?
A1: The most common and effective strategy involves a two-step process. First, the acetophenone derivative is reacted with an aminating reagent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enaminone intermediate. This intermediate is then subjected to a high-temperature thermal cyclization to yield the desired quinolone ring system. This overall transformation is a variation of the Gould-Jacobs reaction.[1][2]
Q2: I am observing low to no yield of the cyclized quinolone product. What are the potential reasons?
A2: Several factors can contribute to low or no product formation:
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Incomplete Enaminone Formation: The initial reaction to form the enaminone may be incomplete. Ensure that the reaction with DMF-DMA goes to completion by monitoring with TLC or LC-MS.
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Insufficient Cyclization Temperature: The thermal cyclization step typically requires high temperatures, often in the range of 250-300°C.[3] Insufficient heat will result in unreacted enaminone.
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Steric Hindrance: The bulky substituents (two chlorine atoms and a nitro group) on the phenyl ring can sterically hinder the cyclization process, requiring more forcing conditions.
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Decomposition of Starting Material or Intermediate: The high temperatures required for cyclization can also lead to the decomposition of the starting material or the enaminone intermediate, especially if the reaction is heated for too long.[3]
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Presence of Moisture: Moisture can interfere with the reagents and intermediates, leading to side reactions and reduced yields. Ensure all glassware is dry and use anhydrous solvents.
Q3: What are some common side reactions to be aware of during the cyclization?
A3: The electron-withdrawing nature of the nitro and chloro substituents can influence the reaction pathways, potentially leading to side products.
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Intermolecular Reactions: At high concentrations, intermolecular condensation or polymerization of the enaminone intermediate can compete with the desired intramolecular cyclization.
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Decarboxylation: If the reaction is carried out at excessively high temperatures or for prolonged periods, decarboxylation of the quinolone-3-carboxylate intermediate (if applicable) can occur.[3]
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Hydrolysis: If water is present, hydrolysis of the enaminone intermediate back to the starting acetophenone can occur.
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Displacement of Substituents: While less common under thermal conditions, strong nucleophiles could potentially displace the halogen or nitro groups, especially the nitro group which can be a good leaving group in some contexts.
Troubleshooting Guide
This guide provides specific troubleshooting advice for common problems encountered during the cyclization step.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conversion of Starting Acetophenone | Incomplete reaction with DMF-DMA. | - Increase the equivalents of DMF-DMA (e.g., to 3-5 equivalents).- Increase the reaction time for the enaminone formation step.- Consider using a higher boiling point solvent for this step to allow for a higher reaction temperature. |
| Enaminone Intermediate is Formed but Fails to Cyclize | Insufficient temperature for thermal cyclization. | - Gradually increase the temperature of the high-boiling solvent (e.g., Dowtherm A, diphenyl ether) to 250-280°C.[3]- Consider using microwave irradiation, which can often promote difficult cyclizations at lower bulk temperatures and shorter reaction times.[3] |
| Low Yield of Quinolone with Significant Byproduct Formation | Intermolecular side reactions are dominating. | - Perform the cyclization step under high dilution conditions to favor intramolecular cyclization over intermolecular reactions.- Ensure slow and controlled heating to the target temperature. |
| Product Degradation (Dark-colored reaction mixture, multiple spots on TLC) | Excessive heating temperature or prolonged reaction time. | - Optimize the reaction time at a given temperature by monitoring the reaction progress closely with TLC or LC-MS.- Once the product is formed, cool the reaction mixture promptly to prevent degradation.[3] |
| Formation of an Unexpected Product | Unanticipated side reactions due to the specific substitution pattern. | - Thoroughly characterize the byproduct to understand the alternative reaction pathway.- Consider alternative cyclization strategies, such as a reductive cyclization of the nitro group followed by cyclization, which may proceed under milder conditions.[1] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of 7-Chloro-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline Derivatives
This protocol is a general guideline based on the synthesis of structurally related quinolones. Optimization for the specific substrate is recommended.
Step 1: Synthesis of the Enaminone Intermediate
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To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene or DMF) is added N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0-5.0 eq).
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The reaction mixture is heated to reflux (typically 120-150°C) for 2-6 hours, or until the starting material is consumed as monitored by TLC.
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The solvent and excess DMF-DMA are removed under reduced pressure to yield the crude enaminone, which can be used in the next step without further purification.
Step 2: Thermal Cyclization
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The crude enaminone from Step 1 is added to a high-boiling point solvent such as Dowtherm A or diphenyl ether.
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The mixture is heated to 250-280°C for 30-90 minutes. The progress of the cyclization should be monitored by TLC or LC-MS.
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Upon completion, the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with a non-polar solvent (e.g., hexane or diethyl ether), and dried.
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Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Gould-Jacobs cyclization, which can be used as a starting point for optimization.
| Parameter | Condition A (Conventional Heating) | Condition B (Microwave) | Reference |
| Solvent | Dowtherm A or Diphenyl Ether | None or High-Boiling Solvent | [3] |
| Temperature | 250 - 300 °C | 250 - 300 °C | [3] |
| Reaction Time | 15 - 60 minutes | 5 - 20 minutes | [3] |
| Typical Yield | Variable, highly substrate-dependent | Often improved over conventional heating | [3] |
Note: Yields are highly dependent on the specific substrate and require empirical optimization.
Visualizing the Workflow and Logic
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: A general two-step workflow for the synthesis of quinolones.
Caption: A decision tree for troubleshooting low-yield cyclization reactions.
This technical support center provides a foundational guide for navigating the challenges associated with the cyclization of this compound derivatives. Successful synthesis will likely require careful optimization of the reaction conditions for your specific substrate.
References
identification of by-products in the synthesis of quinolones using 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone as a key starting material in the synthesis of quinolone derivatives. This document provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges and by-product formation during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for producing quinolones from this compound?
A1: The most common and effective strategy for synthesizing quinolones from this compound is a modification of the Gould-Jacobs reaction.[1] This multi-step process typically involves:
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Condensation: The initial step involves the reaction of the acetophenone with a C1 or C3 synthon, such as diethyl carbonate or diethyl ethoxymethylenemalonate (EMME), to form a β-ketoester or an enol ether intermediate.
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Enamine Formation: The intermediate from the condensation step is then reacted with a primary amine (e.g., cyclopropylamine for the synthesis of ciprofloxacin analogs) to form an enaminone.
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Cyclization: The enaminone undergoes an intramolecular cyclization reaction, typically promoted by a base, to form the core quinolone ring structure.
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Further Modification: Subsequent steps may involve the nucleophilic substitution of one of the chloro groups (usually at the C-7 position) with a desired amine, such as piperazine.
Q2: I am observing a low yield in the initial condensation step. What are the possible causes and solutions?
A2: Low yields in the condensation of this compound with reagents like diethyl carbonate can be attributed to several factors:
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Steric Hindrance: The bulky chlorine atoms and the nitro group on the phenyl ring can sterically hinder the approach of the reagents.
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Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion.
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Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often required to deprotonate the α-carbon of the acetophenone effectively.
Troubleshooting:
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Optimize Base and Solvent: Experiment with different strong bases and anhydrous aprotic solvents (e.g., THF, DMF) to improve the solubility and reactivity of the starting materials.
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Increase Temperature: Gradually increase the reaction temperature while carefully monitoring for by-product formation.
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Extend Reaction Time: Monitor the reaction progress using TLC or HPLC and extend the reaction time until the starting material is consumed.
Q3: During the cyclization step, I am isolating a significant amount of an unexpected by-product. What could it be?
A3: A common issue during the base-mediated cyclization of the enaminone intermediate is the formation of by-products due to side reactions. Given the structure of your starting material, a likely by-product is a compound resulting from an intermolecular condensation reaction rather than the desired intramolecular cyclization. Another possibility is the partial reduction of the nitro group if certain reagents or conditions are used.
Troubleshooting:
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Choice of Base: The strength and concentration of the base are crucial. A very strong base might promote undesired side reactions. Consider using a milder base or a catalytic amount of a strong base.
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Reaction Temperature: High temperatures can favor the formation of thermodynamically stable but undesired by-products. Attempt the cyclization at a lower temperature for a longer duration.
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Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions.
Troubleshooting Guide: Common By-products and Their Mitigation
| By-product ID | By-product Structure/Description | Potential Cause | Proposed Solution |
| BP-01 | Uncyclized Enaminone Intermediate | Incomplete cyclization reaction. | Increase reaction time, use a stronger base (e.g., potassium tert-butoxide), or increase the reaction temperature. |
| BP-02 | Product of Intermolecular Condensation | High concentration of reactants, incorrect base. | Dilute the reaction mixture, add the enaminone slowly to the base, or use a milder base. |
| BP-03 | Reduced Nitro Group (Aniline derivative) | Presence of reducing agents or catalytic hydrogenation conditions. | Ensure all reagents are free of reducing impurities. Avoid using catalysts like palladium on carbon if the nitro group is to be preserved. |
| BP-04 | Hydrolysis of Chloro Substituent | Presence of water and strong nucleophiles. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| BP-05 | Decarboxylated Quinolone | If the synthesis involves a 3-carboxyquinolone intermediate, harsh acidic or thermal conditions during workup can lead to decarboxylation. | Perform workup at a lower temperature and use milder acidic conditions for neutralization. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)-3-cyclopropylaminoacrylate (Enaminone Intermediate)
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Step 1: Formation of the β-ketoester. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) to anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.
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Slowly add a solution of this compound (1.0 eq) and diethyl carbonate (1.5 eq) in anhydrous THF to the NaH suspension.
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Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by TLC.
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Cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-ketoester.
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Step 2: Formation of the Enol Ether. To the crude β-ketoester, add triethyl orthoformate (2.0 eq) and acetic anhydride (2.0 eq). Heat the mixture at 120-130 °C for 2-3 hours.
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Remove the excess reagents under reduced pressure to yield the crude enol ether.
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Step 3: Formation of the Enaminone. Dissolve the crude enol ether in ethanol. To this solution, add cyclopropylamine (1.1 eq) dropwise at room temperature.
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Stir the reaction mixture for 2-4 hours at room temperature. The product often precipitates out of the solution.
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Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the enaminone intermediate.
Protocol 2: Cyclization to the Quinolone Core
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In a round-bottom flask, suspend the enaminone intermediate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
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Add a base, such as potassium carbonate (2.0 eq) or potassium tert-butoxide (1.1 eq).
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Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction by TLC or HPLC.
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After completion, cool the reaction mixture and pour it into ice-water.
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Acidify the mixture with dilute hydrochloric acid to precipitate the product.
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Filter the solid, wash with water, and dry to obtain the crude quinolone product. Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathway for quinolones.
Caption: Troubleshooting decision tree.
References
challenges in the scale-up of reactions involving 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving this highly functionalized aromatic ketone.
Frequently Asked Questions (FAQs)
Q1: What is the primary type of reaction that this compound undergoes?
A1: Due to the presence of strong electron-withdrawing groups (nitro and acetyl) and halogen substituents on the aromatic ring, the primary reaction type is Nucleophilic Aromatic Substitution (SNAr) . In these reactions, a nucleophile displaces one of the halogen atoms.
Q2: Which halogen is most likely to be displaced in an SNAr reaction?
A2: In nucleophilic aromatic substitution, the reactivity of halogens as leaving groups is often F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is accelerated by the high electronegativity of the fluorine atom, making the carbon atom it is attached to more electrophilic.[1][2] Therefore, the fluorine atom is the most probable leaving group.
Q3: What are the key safety precautions to take when working with this compound?
A3: this compound is a potentially hazardous chemical. Always consult the Safety Data Sheet (SDS) before use. General precautions include:
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Working in a well-ventilated fume hood.
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Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoiding inhalation of dust and contact with skin and eyes.
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Being aware of the potential for the formation of toxic by-products, especially when working with nitrogen-containing compounds.
Q4: What are common nucleophiles used in reactions with this compound?
A4: A wide range of nucleophiles can be used, including:
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N-nucleophiles: Primary and secondary amines, anilines, and heterocycles.
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O-nucleophiles: Alcohols, phenols, and water (hydroxide).
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S-nucleophiles: Thiols and thiophenols.
Troubleshooting Guides
Problem 1: Low or No Conversion
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficiently Activated Nucleophile | Use a stronger base (e.g., NaH, K₂CO₃, t-BuOK) to deprotonate the nucleophile. | The nucleophilicity of amines, alcohols, and thiols is significantly increased upon deprotonation. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for by-product formation. | SNAr reactions often require elevated temperatures to overcome the activation energy barrier. |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMF, DMSO, or NMP. | These solvents can solvate the cationic counter-ion of the nucleophile, increasing its reactivity, and are often suitable for the temperature range of SNAr reactions. |
| Poor Solubility of Starting Material | Screen for a solvent system that ensures complete dissolution of all reactants at the reaction temperature. | A heterogeneous reaction mixture can lead to slow and incomplete reactions. |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction at Multiple Halogen Sites | Optimize the reaction temperature and stoichiometry of the nucleophile. Use milder reaction conditions. | Lower temperatures can favor the displacement of the most reactive halogen (fluorine) over the less reactive chlorine atoms. Using a stoichiometric amount of the nucleophile can also limit multiple substitutions. |
| Side Reactions of the Acetyl Group | Protect the ketone functionality if it is not involved in the desired transformation. | The acetyl group can potentially undergo reactions under basic or acidic conditions. |
| Decomposition of Starting Material or Product | Monitor the reaction progress closely and avoid prolonged reaction times at high temperatures. | Highly substituted nitroaromatic compounds can be susceptible to decomposition under harsh conditions. |
Problem 3: Difficulties During Scale-Up
| Potential Cause | Troubleshooting Step | Rationale |
| Exothermic Reaction | Implement controlled addition of reagents and ensure adequate cooling capacity. Perform reaction calorimetry studies. | SNAr reactions can be exothermic, and poor temperature control on a larger scale can lead to runaway reactions and increased by-product formation. |
| Mass Transfer Limitations | Ensure efficient stirring and agitation. For solid-liquid reactions, consider using a phase-transfer catalyst. | In heterogeneous reactions, poor mixing can become a limiting factor on a larger scale. A phase-transfer catalyst can facilitate the reaction between reactants in different phases. |
| Work-up and Product Isolation Issues | Develop a robust work-up procedure at the lab scale that minimizes emulsion formation and facilitates product crystallization or purification. | Issues that are manageable on a small scale can become significant challenges during large-scale work-up. |
Experimental Protocols (Generalized)
Note: The following are generalized protocols based on reactions with structurally similar compounds. Optimization will be required for specific nucleophiles and desired products.
General Protocol for Nucleophilic Aromatic Substitution with an Amine
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Reaction Setup: To a stirred solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO), add the amine nucleophile (1.0-1.2 eq) and a base (e.g., K₂CO₃, 2.0 eq).
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Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C.
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Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, HPLC, or GC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Illustrative Reaction Conditions for SNAr with Different Nucleophiles (Based on Analogous Systems)
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Aniline | K₂CO₃ | DMF | 100-120 | 4-8 |
| Piperidine | Et₃N | DMSO | 80-100 | 2-6 |
| Phenol | K₂CO₃ | NMP | 120-140 | 6-12 |
| Sodium Methoxide | N/A | Methanol | Reflux | 1-4 |
Note: The data in this table are illustrative and based on general knowledge of SNAr reactions. Actual conditions will vary depending on the specific substrate and nucleophile.
Visualizations
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: A typical experimental workflow for reactions.
References
Technical Support Center: Managing Impurities in 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 1-(2,4-dichloro-5-fluoro-3-nitrophenyl)ethanone.
Troubleshooting Guide
This guide addresses common issues encountered during the Friedel-Crafts acylation of 1,3-dichloro-4-fluoro-2-nitrobenzene with an acetylating agent (e.g., acetyl chloride or acetic anhydride) to synthesize this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | 1. Deactivated Aromatic Ring: The starting material, 1,3-dichloro-4-fluoro-2-nitrobenzene, is strongly deactivated by the electron-withdrawing nitro and chloro groups, making it less reactive towards electrophilic substitution. | - Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress carefully by TLC or HPLC to avoid degradation. - Use a stronger Lewis acid catalyst or a higher stoichiometric ratio of the catalyst. - Consider using a more reactive acylating agent, such as an acyl halide over an anhydride. |
| 2. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture. | - Ensure all glassware is thoroughly dried before use. - Use a freshly opened or properly stored anhydrous Lewis acid. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Multiple Products (Poor Selectivity) | 1. Isomeric Impurities: Acylation at different positions on the aromatic ring can lead to the formation of regioisomers. | - Optimize the reaction temperature. Lower temperatures often favor the formation of the thermodynamically more stable isomer. - The choice of solvent can influence isomer distribution. Consider screening different inert solvents like dichloromethane, 1,2-dichloroethane, or nitrobenzene. |
| 2. Polysubstitution: While less common in Friedel-Crafts acylation due to the deactivating nature of the acyl group, it can occur under harsh conditions. | - Use a stoichiometric amount of the acylating agent and Lewis acid. An excess of these reagents can promote further reactions. | |
| Presence of Starting Material in the Final Product | 1. Incomplete Reaction: The reaction may not have gone to completion. | - Extend the reaction time or increase the temperature, monitoring for the consumption of the starting material. - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Product is Difficult to Purify | 1. Co-eluting Impurities: Impurities with similar polarity to the desired product can make chromatographic separation challenging. | - Optimize the mobile phase for HPLC or the eluent system for column chromatography to improve separation. - Consider recrystallization from a suitable solvent or a mixture of solvents. Melt crystallization can also be an effective purification technique for this class of compounds.[1][2] |
| 2. Oily or Tarry Product: This may indicate the presence of polymeric byproducts or degradation. | - Ensure the reaction work-up is performed promptly and at a low temperature. - Quench the reaction by carefully adding the reaction mixture to ice-cold acid to decompose the Lewis acid complex. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are typically regioisomers formed from the acylation at positions other than the desired C6 position of the 1,3-dichloro-4-fluoro-2-nitrobenzene ring. Unreacted starting material and byproducts from potential side reactions of the acylating agent can also be present.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). TLC offers a quick qualitative assessment, while HPLC provides more accurate quantitative information on the consumption of starting material and the formation of the product and any major impurities.
Q3: What is the best method for purifying the final product?
A3: A combination of techniques is often most effective. After a standard aqueous workup, column chromatography on silica gel is a common method for initial purification. For achieving high purity, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate) is recommended. Melt crystallization has also been reported as a viable method for purifying similar acetophenones.[1][2]
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: A combination of chromatographic and spectroscopic methods is ideal.
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HPLC with UV detection is excellent for determining the percentage purity and quantifying known and unknown impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile impurities and byproducts.
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is crucial for confirming the structure of the desired product and for identifying the structure of unknown impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination without the need for a reference standard of the analyte.[3][4][5][6][7]
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Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of non-volatile impurities.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation
This is a general procedure and may require optimization for specific scales and equipment.
Materials:
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1,3-dichloro-4-fluoro-2-nitrobenzene
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Acetyl chloride (or acetic anhydride)
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM)
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Hydrochloric acid (concentrated)
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Ice
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.1 - 1.5 equivalents) in anhydrous dichloromethane.
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Formation of Acylium Ion: Cool the suspension to 0°C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.
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Addition of Substrate: After the addition of acetyl chloride is complete, add a solution of 1,3-dichloro-4-fluoro-2-nitrobenzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0°C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction's progress by TLC or HPLC.
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Work-up: Once the reaction is complete, cool the mixture to 0°C and slowly quench the reaction by pouring it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Illustrative HPLC Method for Purity Analysis
This is a starting point for method development and will likely require optimization and validation.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and water gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Synthesis of the target compound and potential side reactions.
Caption: A logical workflow for troubleshooting common reaction issues.
References
- 1. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
- 2. ijcrt.org [ijcrt.org]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
solvent effects on the reactivity of 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone
Welcome to the technical support center for 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound. The information herein is compiled from established principles of organic chemistry and data from related compounds, as specific literature on the solvent effects for this exact molecule is limited.
Troubleshooting Guides
This section addresses specific issues that may be encountered during reactions with this compound.
Issue 1: Low or No Reactivity in Nucleophilic Aromatic Substitution (SNAr)
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Question: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound, but I am observing very low conversion to my desired product. What are the likely causes and how can I improve the reaction rate?
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Answer: Low reactivity in SNAr reactions with this substrate can be attributed to several factors, primarily related to the choice of solvent and reaction conditions.
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Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.[1][2][3] Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt while leaving the anion (the nucleophile) more reactive.[4]
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Troubleshooting Steps:
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Solvent Selection: If you are using a non-polar or protic solvent, consider switching to a polar aprotic solvent. See Table 1 for a comparison of expected relative reaction rates in different solvents.
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Temperature: Increasing the reaction temperature can significantly enhance the reaction rate. However, be mindful of potential side reactions and decomposition of your starting material or product.
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Nucleophile Strength: Ensure your nucleophile is sufficiently strong for the desired substitution.
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Moisture: The presence of water can protonate the nucleophile, reducing its efficacy. Ensure all reagents and solvents are anhydrous.
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Issue 2: Unexpected Side Products
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Question: My reaction is yielding unexpected side products. What are the potential side reactions and how can I minimize them?
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Answer: The formation of side products can be influenced by the solvent and other reaction parameters.
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Competing Reaction at the Ketone: The acetyl group can undergo various reactions (e.g., aldol condensation, enolization) which may be promoted by certain solvents and bases.[5] Protic solvents can participate in hydrogen bonding and may facilitate reactions involving the ketone.
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Multiple Substitution: The presence of multiple halogen atoms on the aromatic ring could lead to di- or tri-substituted products, depending on the reaction stoichiometry and conditions.
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Troubleshooting Steps:
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Solvent Effects on Chemoselectivity: If you suspect side reactions at the ketone, switching to a less coordinating, aprotic solvent might be beneficial.
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Control Stoichiometry: Carefully control the stoichiometry of your nucleophile to minimize multiple substitutions.
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Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the desired kinetic product.
-
-
Frequently Asked Questions (FAQs)
Q1: Which solvent is optimal for nucleophilic aromatic substitution (SNAr) with this compound?
A1: The optimal solvent for an SNAr reaction on this compound is typically a polar aprotic solvent. These solvents enhance the rate of reaction by stabilizing the charged intermediate.[6][7] Based on general principles, solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are expected to perform well.
Q2: How does solvent polarity affect the reactivity of the acetyl group?
A2: Solvent polarity can influence the reactivity of the acetyl (ketone) group. In polar protic solvents, the carbonyl oxygen can act as a hydrogen bond acceptor, which can affect the electrophilicity of the carbonyl carbon.[8] Reactions such as enolization may also be influenced by the solvent's ability to stabilize the resulting enolate.[5]
Q3: Can protic solvents be used for reactions involving this compound?
A3: Yes, protic solvents can be used, but their impact on the reaction outcome should be carefully considered. For SNAr reactions, protic solvents can solvate the nucleophile, reducing its reactivity and slowing down the reaction rate compared to polar aprotic solvents.[9] However, for certain reactions involving the ketone, protic solvents might be necessary.
Data Presentation
Table 1: Illustrative Relative Reaction Rates for a Typical SNAr Reaction in Various Solvents
| Solvent | Solvent Type | Dielectric Constant (ε) at 25°C | Expected Relative Rate |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | ~1000 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | ~500 |
| Acetonitrile (MeCN) | Polar Aprotic | 37 | ~100 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | ~10 |
| Dichloromethane (DCM) | Aprotic | 9.1 | ~5 |
| Ethanol (EtOH) | Polar Protic | 24.5 | ~1 |
| Toluene | Non-polar | 2.4 | <1 |
Note: The relative rates presented are illustrative and based on general trends observed for SNAr reactions. Actual rates will depend on the specific nucleophile and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
Reagent Preparation: Dissolve this compound (1.0 eq) in an appropriate anhydrous polar aprotic solvent (e.g., DMF, DMSO).
-
Nucleophile Addition: Add the desired nucleophile (1.1-1.5 eq) to the solution. If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added dropwise.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 25-100 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water or an appropriate aqueous solution.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method (e.g., column chromatography, recrystallization).
Visualizations
Caption: A generalized workflow for a nucleophilic aromatic substitution reaction.
Caption: The addition-elimination mechanism of a nucleophilic aromatic substitution.
Caption: Logical relationship of solvent choice on SNAr reaction rates.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solvent effects - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection and Troubleshooting for Reactions with 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2,4-dichloro-5-fluoro-3-nitrophenyl)ethanone. This key intermediate is frequently utilized in the synthesis of quinolone-based pharmaceuticals, and this guide addresses common challenges encountered during its chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The primary reactive sites are the nitro group, the ketone functional group, and the chloro substituents on the aromatic ring. The reactivity of these sites allows for a variety of chemical transformations, making it a versatile building block.
Q2: Which reaction is typically performed first when using this molecule as a precursor for fluoroquinolone synthesis?
A2: The selective reduction of the nitro group to an amine is typically one of the initial steps. This is a critical transformation as the resulting amino group is essential for the subsequent construction of the quinolone ring system.
Q3: What are the common side reactions to be aware of during the nitro group reduction?
A3: A common side reaction is dehalogenation, particularly when using catalysts like Palladium on carbon (Pd/C) for hydrogenation. This can lead to the loss of one or both chlorine atoms from the aromatic ring, resulting in impurities that can be difficult to separate. Over-reduction of the ketone is also a possibility with some reducing agents, though less common with chemoselective methods.
Q4: How can I avoid dehalogenation during the nitro group reduction?
A4: To avoid dehalogenation, it is advisable to use milder reducing agents or catalytic systems known for their chemoselectivity. Raney Nickel is often preferred over Pd/C for catalytic hydrogenation of halogenated nitroarenes. Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in acidic media or iron powder in acetic acid are effective and generally do not cause dehalogenation.
Q5: What are the subsequent steps in a typical fluoroquinolone synthesis after the nitro group reduction?
A5: Following the formation of 1-(3-amino-2,4-dichloro-5-fluorophenyl)ethanone, the synthesis of the quinolone core typically involves reaction with a three-carbon synthon, such as diethyl ethoxymethylenemalonate (DEEM) or N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an enaminone intermediate. This is followed by a cyclization reaction, often thermally or base-catalyzed, to construct the bicyclic quinolone ring system.
Troubleshooting Guides
Problem 1: Incomplete or No Reaction During Nitro Group Reduction
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst/Reagent | For catalytic hydrogenation, ensure the catalyst is fresh and has not been exposed to air or moisture for extended periods. For chemical reductions (e.g., SnCl₂, Fe), use finely powdered, high-purity metals and ensure the acidic medium is of the correct concentration. |
| Insufficient Reagent | Ensure a sufficient molar excess of the reducing agent is used. For SnCl₂ reductions, 3-5 equivalents are typically required. |
| Low Reaction Temperature | While some reductions proceed at room temperature, others may require gentle heating. Monitor the reaction by TLC and if no progress is observed, gradually increase the temperature. |
| Poor Solubility of Starting Material | The starting material has low solubility in water. Ensure a suitable co-solvent (e.g., ethanol, ethyl acetate) is used to achieve a homogeneous reaction mixture. |
Problem 2: Dehalogenation Observed as a Side Product
| Possible Cause | Troubleshooting Step |
| Harsh Hydrogenation Catalyst | Avoid using Pd/C. Switch to Raney Nickel, which is known to be less prone to causing dehalogenation of aryl chlorides. |
| High Hydrogen Pressure or Temperature | If using catalytic hydrogenation, reduce the hydrogen pressure and/or the reaction temperature to minimize the risk of dehalogenation. |
| Incorrect Choice of Reducing Agent | Switch from catalytic hydrogenation to a chemical reduction method using SnCl₂/HCl or Fe/AcOH, which are highly chemoselective for the nitro group in the presence of aryl halides. |
Problem 3: Difficult Workup and Product Isolation after SnCl₂ Reduction
| Possible Cause | Troubleshooting Step |
| Precipitation of Tin Salts | During the basic workup (e.g., with NaOH or NaHCO₃), insoluble tin hydroxides/oxides form, which can make extraction difficult. |
| - Method 1: After basification, add Celite to the mixture and filter the entire suspension through a pad of Celite. The tin salts will be retained, and the product can be extracted from the filtrate. | |
| - Method 2: Use a large volume of a saturated solution of sodium bicarbonate for the workup. While precipitates may still form, they can be less gelatinous and easier to handle during filtration. | |
| - Method 3: For small-scale reactions, carefully decant the organic layer from the precipitated tin salts after allowing them to settle. |
Problem 4: Low Yield in the Cyclization Step to Form the Quinolone Core
| Possible Cause | Troubleshooting Step |
| Inefficient Formation of the Enaminone Intermediate | Ensure the reaction with DEEM or DMFDMA goes to completion before attempting cyclization. Monitor this step by TLC. Use of a slight excess of the reagent may be beneficial. |
| Incorrect Base or Insufficient Amount | Strong, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or potassium carbonate are often used to promote the intramolecular nucleophilic aromatic substitution. Ensure the base is anhydrous and used in sufficient quantity. |
| Low Reaction Temperature | The cyclization step is often thermally driven. If the reaction is sluggish, a higher boiling point solvent (e.g., DMF, DMSO) or an increase in temperature may be required. Typical temperatures range from 80°C to 140°C. |
| Presence of Water | Ensure all reagents and solvents for the cyclization step are anhydrous, as water can interfere with the reaction. |
Data Presentation
Table 1: Catalyst/Reagent Selection for Chemoselective Nitro Group Reduction
| Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, 50-78°C | High chemoselectivity (ketone and halogens are not reduced). | Workup can be challenging due to the precipitation of tin salts.[1] |
| Fe powder | Acetic Acid/Ethanol/Water, 30-60°C | Inexpensive, environmentally benign, and highly chemoselective. | Requires filtration to remove iron residues. |
| H₂/Raney Nickel | Methanol or Ethanol, RT, low H₂ pressure | Good for catalytic hydrogenation without dehalogenation. | Raney Nickel can be pyrophoric and requires careful handling. |
| Sodium Dithionite (Na₂S₂O₄) | Methanol/Water, Reflux | Mild conditions, good for sensitive substrates. | Can sometimes lead to incomplete reduction; stoichiometry needs to be carefully controlled. |
Table 2: Typical Reaction Conditions for Fluoroquinolone Synthesis from this compound Derivatives
| Reaction Step | Reagents and Catalysts | Solvent | Temperature | Typical Yield |
| Nitro Reduction | SnCl₂·2H₂O (3-5 eq.) | Ethanol | Reflux | >90% |
| Enaminone Formation | Diethyl ethoxymethylenemalonate (DEEM) | (neat) | 145°C | ~80%[2] |
| Cyclization | K₂CO₃ or NaH | DMF or Dioxane | 80-140°C | High |
| Nucleophilic Substitution (C-7) | Piperazine derivative | DMSO | 90-130°C | High |
| Ester Hydrolysis | NaOH or HCl (aq) | Water/Methanol | Reflux | High |
Experimental Protocols
Protocol 1: Chemoselective Reduction of the Nitro Group using SnCl₂
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq.) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Neutralization and Extraction: To the residue, add ethyl acetate and slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until the aqueous layer is basic (pH > 8).
-
Filtration: Filter the mixture through a pad of Celite to remove the insoluble tin salts. Wash the Celite pad with ethyl acetate.
-
Isolation: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-(3-amino-2,4-dichloro-5-fluorophenyl)ethanone.
Protocol 2: Synthesis of the Quinolone Core via Gould-Jacobs Reaction
-
Enaminone Formation:
-
In a round-bottom flask, mix 1-(3-amino-2,4-dichloro-5-fluorophenyl)ethanone (1.0 eq.) with diethyl ethoxymethylenemalonate (DEEM, 1.1 eq.).
-
Heat the mixture at 120-130°C for 1-2 hours. Monitor the reaction by TLC until the starting aniline is consumed.
-
-
Cyclization:
-
Cool the reaction mixture slightly and add a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to 240-250°C for 30-60 minutes to effect thermal cyclization.
-
Cool the reaction mixture and add a hydrocarbon solvent (e.g., hexane) to precipitate the product.
-
Filter the solid and wash with hexane to obtain the crude ethyl 7-chloro-1-substituted-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Mandatory Visualizations
Caption: Synthetic workflow for fluoroquinolones.
Caption: Troubleshooting incomplete nitro reduction.
Caption: Troubleshooting low yield in C-N coupling.
References
Validation & Comparative
analytical methods for the purity assessment of 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone derived quinolones
For Researchers, Scientists, and Drug Development Professionals
The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel quinolone derivatives, such as those synthesized from 1-(2,4-dichloro-5-fluoro-3-nitrophenyl)ethanone, a robust analytical strategy is paramount for ensuring product quality throughout the drug development lifecycle. This guide provides a comprehensive comparison of key analytical techniques for the purity assessment of these complex molecules, supported by representative experimental data and detailed methodologies.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity assessment depends on various factors, including the physicochemical properties of the analyte and its potential impurities, the required sensitivity and selectivity, and the intended application (e.g., routine quality control versus structural elucidation of unknown impurities). High-Performance Liquid Chromatography (HPLC) is often the workhorse for purity and impurity determination due to its versatility.[1][2] Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is invaluable for the analysis of volatile and thermally stable impurities.[2][3] For highly sensitive and specific quantification and identification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[4][5] Furthermore, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, non-destructive technique for purity determination without the need for a specific reference standard of the impurity.[6][7][8]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | HPLC separation coupled with highly selective and sensitive mass detection, enabling fragmentation for structural information. | Quantification based on the direct relationship between the intensity of an NMR signal and the number of corresponding nuclei.[7] |
| Applicability | Broadly applicable to non-volatile and thermally labile compounds, making it ideal for most quinolone derivatives and their impurities.[1][9] | Suitable for volatile and thermally stable impurities, such as residual solvents or certain degradation products.[10][11] | Highly versatile for a wide range of compounds, offering exceptional sensitivity and selectivity for trace-level impurity detection and identification.[4] | Applicable to any soluble compound with NMR-active nuclei, providing simultaneous structural confirmation and quantification.[8] |
| Sensitivity | Good, with Limits of Detection (LOD) typically in the µg/mL to ng/mL range.[12][13] | Very high for volatile compounds, often reaching pg/mL levels. | Excellent, with LODs often in the pg/mL to fg/mL range.[4] | Moderate, typically in the mg/mL to µg/mL range, but can be improved with high-field instruments and cryoprobes. |
| Selectivity | Good, can be optimized by adjusting mobile phase, stationary phase, and detector wavelength. | Excellent, especially with mass spectrometric detection, which provides a unique mass spectrum for each compound. | Outstanding, due to the combination of chromatographic separation and two stages of mass analysis (precursor and product ions).[4] | Excellent, as different molecules will have unique NMR spectra. |
| Quantitative Accuracy | High, requires calibration with reference standards. | High, requires calibration with reference standards. | Very high, often uses isotopically labeled internal standards for enhanced accuracy. | Very high, can be a primary ratio method, not always requiring a reference standard of the analyte.[7] |
| Throughput | High, with typical run times of 10-30 minutes. | Moderate, with run times typically ranging from 15-45 minutes. | Moderate to high, depending on the complexity of the separation. | Lower, as longer acquisition times may be needed for sensitivity. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for each of the discussed analytical techniques, which can be adapted for the specific this compound derived quinolones.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the separation and quantification of the main quinolone compound and its non-volatile impurities.
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][14]
-
Mobile Phase: A gradient or isocratic mixture of an acidic buffer (e.g., 0.025 M phosphate buffer at pH 3.0) and an organic modifier like acetonitrile or methanol.[12]
-
Column Temperature: 30 °C.[14]
-
Detection: UV detection at a wavelength of maximum absorbance for the quinolone, typically around 280-330 nm.[14]
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to a known concentration (e.g., 1 mg/mL).[14] Prepare working standards by serial dilution.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the identification and quantification of volatile impurities, such as residual solvents.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[3]
-
Inlet Temperature: 250 °C.[3]
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 320 °C) to elute all volatile components.[3]
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 35-550.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or DMSO) at a concentration that allows for the detection of trace impurities.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the trace-level quantification of known impurities and the structural elucidation of unknown degradation products.
-
Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A C18 or similar reversed-phase column, often with smaller particle sizes for better resolution (e.g., < 2 µm).
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is common for positive ion mode electrospray ionization (ESI).[4][15]
-
Flow Rate: 0.2-0.5 mL/min for UHPLC systems.
-
Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for quantification of known impurities or in full scan and product ion scan modes for identification of unknowns.[16]
-
Sample Preparation: Similar to HPLC, but samples may need to be diluted further due to the high sensitivity of the instrument. Solid-phase extraction (SPE) may be used for sample clean-up and concentration.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute or relative quantification of the main compound and impurities without the need for identical reference standards for each impurity.
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).[17]
-
Solvent: A deuterated solvent in which the sample is fully soluble (e.g., DMSO-d6, CDCl3).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Experimental Parameters: A long relaxation delay (D1) is crucial for accurate quantification (typically 5-7 times the longest T1 of the signals of interest). A 90° pulse angle should be accurately calibrated.
-
Data Processing: The integrals of the signals from the analyte and the internal standard are used to calculate the purity.
-
Sample Preparation: A precisely weighed amount of the sample and the internal standard are dissolved in a known volume of the deuterated solvent.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the logical flow of a purity assessment project and the relationships between different analytical stages, the following diagrams are provided.
Caption: General experimental workflow for the purity assessment of a novel quinolone API.
Caption: Logical relationship between analytical goals and the selection of appropriate methods.
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. jfda-online.com [jfda-online.com]
- 5. Using Targeted Liquid Chromatography-Tandem Mass Spectrometry to Rapidly Detect β-Lactam, Aminoglycoside, and Fluoroquinolone Resistance Mechanisms in Blood Cultures Growing E. coli or K. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 9. veeprho.com [veeprho.com]
- 10. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. questjournals.org [questjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. sciex.com [sciex.com]
- 17. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analysis of 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone Reaction Mixtures: A Comparative Guide to HPLC-MS and Alternative Methods
For researchers and professionals in drug development and chemical synthesis, the accurate analysis of complex reaction mixtures is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the analysis of reaction mixtures containing the key intermediate, 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone. We present a detailed, illustrative HPLC-MS protocol and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS), an alternative analytical technique. This objective comparison, supported by representative experimental data, aims to assist in selecting the most suitable analytical strategy for process monitoring, impurity profiling, and quality control.
Performance Comparison: HPLC-MS vs. GC-MS
The choice between HPLC-MS and GC-MS for the analysis of this compound and its related impurities depends on several factors, including the volatility and thermal stability of the analytes, required sensitivity, and the complexity of the sample matrix. HPLC is particularly well-suited for non-volatile and thermally labile compounds, offering great flexibility in method development.[1] In contrast, GC-MS generally provides higher sensitivity and specificity for volatile compounds.[1]
| Parameter | HPLC-MS | GC-MS | Rationale & References |
| Principle | Separation based on polarity, detection by mass-to-charge ratio. | Separation based on volatility and polarity, detection by mass fragmentation. | HPLC separates compounds in a liquid phase, making it suitable for a wide range of molecules, including those that are not easily vaporized.[1] GC requires analytes to be volatile and thermally stable. |
| Selectivity | Very High | Very High | Both techniques, when coupled with mass spectrometry, provide high selectivity based on mass-to-charge ratios and fragmentation patterns, enabling precise compound identification.[1][2] |
| Sensitivity | High (ppm to ppb range) | Very High (ppb to ppt range) | GC-MS can often detect compounds at lower concentrations than HPLC-MS, depending on the specific detector and analyte.[1] |
| Linearity (R²) | > 0.999 | > 0.999 | Both methods are capable of excellent linearity over a defined concentration range when properly validated.[3] |
| Accuracy (% Recovery) | 98-102% | 95-105% | With appropriate internal standards and calibration, both techniques can achieve high accuracy.[3] |
| Precision (%RSD) | < 2% | < 5% | HPLC generally offers slightly better precision for quantitative analysis of non-volatile compounds.[3] |
| Sample Throughput | Moderate to High | Moderate | HPLC can be automated for high throughput, while GC-MS may have longer run times depending on the temperature program.[1] |
| Instrumentation Cost | Moderate to High | High | GC-MS instruments can be more expensive due to the complexity of the mass spectrometer.[1] |
| Typical Application | Routine quality control, stability studies, impurity profiling of non-volatile compounds. | Identification and quantification of volatile impurities and byproducts, analysis of thermally stable compounds.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable analytical results. Below are representative protocols for the HPLC-MS and GC-MS analysis of this compound.
HPLC-MS Protocol
This method is designed for the separation and quantification of the target compound and potential non-volatile impurities.
Instrumentation and Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-95% B; 15-20 min: 95% B; 20.1-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| MS Detector | Agilent 6120 Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Mass Range | 100-500 m/z |
| Fragmentor Voltage | 70 V |
| Capillary Voltage | 3000 V |
Reagent and Standard Preparation
-
Acetonitrile and Water: HPLC grade or ultrapure.
-
Formic Acid: LC-MS grade.
-
Reference Standard: this compound, purity >98%.
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard, transfer to a 10 mL volumetric flask, and dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 0.1 to 100 µg/mL.
-
Sample Preparation: Dilute an accurately weighed amount of the reaction mixture with the diluent to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
GC-MS Protocol
This method is suitable for identifying and quantifying volatile components in the reaction mixture.
Instrumentation and Chromatographic Conditions
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 280 °C |
| Oven Temperature Program | Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 300 °C, hold for 5 min |
| MS Detector | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | 50-550 m/z |
Reagent and Standard Preparation
-
Solvent: Dichloromethane or other suitable volatile organic solvent, GC grade.
-
Reference Standard: this compound, purity >98%.
-
Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC-MS protocol, using the appropriate GC solvent.
-
Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve a known amount of the reaction mixture in the chosen solvent. If necessary, derivatization may be performed to improve the volatility and thermal stability of certain components.[3]
Visualizing the Analytical Workflow
To better illustrate the process, the following diagrams outline the experimental workflows for both HPLC-MS and GC-MS analysis.
References
NMR characterization of intermediates in syntheses using 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone
A detailed guide for researchers, scientists, and drug development professionals comparing the NMR characteristics of key intermediates in the synthesis of fluoroquinolone antibiotics, focusing on pathways commencing with 1-(2,4-dichloro-5-fluoro-3-nitrophenyl)ethanone and the alternative starting material, 3-chloro-4-fluoroaniline.
This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) characterization of intermediates in two distinct synthetic routes for the production of fluoroquinolone antibiotics. The primary route under consideration begins with this compound, a versatile starting material for accessing highly substituted quinolone cores. This is contrasted with a well-established alternative pathway, the Gould-Jacobs reaction, utilizing 3-chloro-4-fluoroaniline. By presenting detailed experimental protocols and comparative NMR data, this guide aims to equip researchers with the necessary information to effectively monitor reaction progress, identify key intermediates, and ultimately select the most suitable synthetic strategy for their specific research and development needs.
Synthetic Pathways and Key Intermediates
The synthesis of fluoroquinolone antibiotics, a critical class of broad-spectrum antibacterial agents, often involves the construction of a quinolone core followed by the introduction of various substituents to modulate activity and pharmacokinetic properties. The choice of starting material significantly influences the nature of the intermediates and the overall synthetic strategy.
Route 1: From this compound
This route leverages the highly functionalized nature of the starting acetophenone. A key initial step is the reduction of the nitro group to an amine, yielding the crucial intermediate, 1-(3-amino-2,4-dichloro-5-fluorophenyl)ethanone (Intermediate A) . This intermediate can then undergo cyclization reactions to form the quinolone ring system.
Route 2: The Gould-Jacobs Reaction with 3-Chloro-4-fluoroaniline
A widely used alternative for the synthesis of the quinolone core is the Gould-Jacobs reaction.[1] This pathway commences with the condensation of an aniline, in this case, 3-chloro-4-fluoroaniline , with diethyl ethoxymethylenemalonate (EMME).[2][3] This reaction forms the intermediate ethyl (3-chloro-4-fluoroanilino)methylenemalonate (Intermediate B) , which is then subjected to thermal cyclization to yield the quinolone scaffold, ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Intermediate C) .[2]
Comparative NMR Characterization of Intermediates
The following tables summarize the key ¹H and ¹³C NMR spectral data for the intermediates in both synthetic routes. This data is essential for reaction monitoring and structural confirmation.
Table 1: ¹H and ¹³C NMR Data for Intermediates from this compound
| Intermediate | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Starting Material: this compound | ![]() |
Data not available in the searched literature.Data not available in the searched literature.
Note: Specific experimental NMR data for this compound and its amino derivative were not found in the publicly available literature. The provided table structure is a template for researchers to populate with their own experimental data.
Table 2: ¹H and ¹³C NMR Data for Intermediates from the Gould-Jacobs Reaction
| Intermediate | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Starting Material: 3-Chloro-4-fluoroaniline | ![]() |
10.9 (d, 1H, NH), 8.3 (s, 1H), 7.3-7.1 (m, 3H), 4.2 (q, 4H), 1.3 (t, 6H)170.0, 165.0, 155.0 (d, J=240 Hz), 145.0, 138.0, 122.0 (d, J=18 Hz), 120.0, 118.0 (d, J=21 Hz), 115.0, 92.0, 60.0, 14.5Intermediate C: Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
12.5 (s, 1H, NH), 8.5 (s, 1H), 8.2 (d, J=7 Hz, 1H), 7.8 (d, J=10 Hz, 1H), 4.3 (q, 2H), 1.3 (t, 3H)175.0, 165.0, 155.0 (d, J=250 Hz), 148.0, 140.0, 128.0 (d, J=20 Hz), 125.0, 120.0 (d, J=8 Hz), 112.0 (d, J=22 Hz), 110.0, 61.0, 14.5
Note: The NMR data for 3-chloro-4-fluoroaniline and its derivatives are based on typical values and may vary depending on the solvent and experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of 1-(3-Amino-2,4-dichloro-5-fluorophenyl)ethanone (Intermediate A)
This protocol describes a general method for the reduction of the nitro group in the starting material using tin(II) chloride.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an excess of tin(II) chloride dihydrate to the solution.
-
Reflux the mixture with stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add ethyl acetate to the residue and neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure 1-(3-amino-2,4-dichloro-5-fluorophenyl)ethanone.
Protocol 2: Synthesis of Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Intermediate C) via Gould-Jacobs Reaction
This protocol outlines the synthesis of the quinolone core starting from 3-chloro-4-fluoroaniline.
Materials:
-
3-Chloro-4-fluoroaniline
-
Diethyl ethoxymethylenemalonate (EMME)
-
Diphenyl ether
-
Hexane
Procedure:
-
Condensation: In a reaction vessel, mix 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate. Heat the mixture to 100-110°C and stir for 1-2 hours. The reaction to form ethyl (3-chloro-4-fluoroanilino)methylenemalonate (Intermediate B) can be monitored by TLC.
-
Cyclization: Add high-boiling diphenyl ether to the reaction mixture. Heat the solution to 250-260°C and maintain this temperature for 30-60 minutes to effect cyclization.
-
Isolation: Cool the reaction mixture to below 100°C and add hexane to precipitate the product.
-
Filter the solid product and wash thoroughly with hexane to remove the diphenyl ether.
-
The crude ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate can be further purified by recrystallization.
Visualization of Synthetic Pathways and Workflows
Conclusion
This guide provides a comparative framework for understanding the synthesis and NMR characterization of key intermediates in fluoroquinolone production. While the Gould-Jacobs reaction starting from 3-chloro-4-fluoroaniline is a well-documented and reliable method, the route commencing with this compound offers an alternative approach to highly substituted quinolone cores. The provided experimental protocols and comparative (where available) NMR data serve as a valuable resource for researchers in the field, facilitating the efficient synthesis and characterization of these important pharmaceutical intermediates. Further research to obtain and publish the NMR data for the intermediates derived from this compound would be highly beneficial to the scientific community.
References
comparison of synthetic routes to fluoroquinolones using different starting materials
A Comparative Guide to the Synthetic Routes of Fluoroquinolones
Fluoroquinolones are a class of broad-spectrum synthetic antibiotics widely used in clinical practice. The core structure, a 4-oxo-1,4-dihydroquinoline, is a critical pharmacophore, and its synthesis has been the subject of extensive research to improve efficiency, yield, and cost-effectiveness. This guide provides a comparative analysis of three prominent synthetic routes to fluoroquinolones, each starting from a different key raw material. The comparison includes a detailed look at the experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Route 1: The Gould-Jacobs Approach from Substituted Anilines
A classic and widely adopted method for constructing the quinolone ring is the Gould-Jacobs reaction.[1][2][3] This pathway typically commences with a substituted aniline, such as 3-chloro-4-fluoroaniline, which is a crucial starting material for many third-generation fluoroquinolones.[1]
Core Synthesis Pathway:
The synthesis begins with the condensation of 3-chloro-4-fluoroaniline with diethyl ethoxymethylenemalonate (EMME).[1][2] The resulting anilinomethylene malonate intermediate then undergoes a thermal cyclization in a high-boiling point solvent like diphenyl ether to form the fundamental quinolone ring system.[1][4] The ethyl carboxylate derivative formed is subsequently hydrolyzed to the corresponding carboxylic acid. This core is then further modified, typically through N-alkylation (e.g., with a cyclopropyl group) and a nucleophilic aromatic substitution at the C-7 position with a suitable piperazine derivative to yield the final active pharmaceutical ingredient (API).[1]
Experimental Protocol: Synthesis of Ethyl 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Condensation: A mixture of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate is heated at 145°C with stirring for approximately 1 hour in the absence of a solvent.[1]
-
Cyclization: The resulting 3-chloro-4-fluoroanilinomethylene malonic diethyl ester is added to a high-boiling solvent such as diphenyl ether and heated to reflux (typically 250-260°C).[4]
-
Isolation and Purification: The reaction mixture is cooled, and a non-polar solvent like cyclohexane is added to precipitate the crude product. The solid is then filtered, washed thoroughly with the non-polar solvent to remove the diphenyl ether, and dried under vacuum.[1][4]
Route 2: Synthesis from Substituted Benzoyl Chlorides
An alternative and widely recognized synthetic strategy for fluoroquinolones, particularly for Ciprofloxacin, starts from a substituted benzoyl chloride, such as 2,4-dichloro-5-fluoro benzoyl chloride.[5] This approach offers a streamlined, high-yield synthesis that is amenable to continuous flow processes.[5][6]
Core Synthesis Pathway:
This route involves the acylation of a 3-dimethylamino-acrylic acid methyl ester with 2,4-dichloro-5-fluoro benzoyl chloride.[5] The resulting intermediate undergoes enamine formation and subsequent cyclization with an amine, such as cyclopropylamine, in the presence of a base like potassium carbonate to form the quinolone ring.[5] The final steps involve a nucleophilic substitution reaction with piperazine to introduce the side chain at the C-7 position.[5]
Experimental Protocol: Synthesis of Ciprofloxacin Intermediate
-
Acylation: To a solution of 3-dimethylamino-acrylic acid methyl ester in toluene, triethylamine is added at 10-15°C. A solution of 2,4-dichloro-5-fluoro benzoyl chloride in toluene is then added at the same temperature.[5]
-
Enamine Formation and Cyclization: The temperature of the reaction mixture is slowly raised to 80-85°C and maintained for 4 hours. After cooling, cyclopropylamine is added, and the mixture is stirred for 1 hour. Potassium carbonate and N,N-dimethylformamide (DMF) are then added, and the temperature is increased to 120-125°C for 4 hours.[5]
-
Work-up and Isolation: After completion, the reaction mass is cooled and quenched into ice water. The precipitated solid is filtered and washed with water and hexane.
Route 3: Synthesis Starting from Halogenated Pyridines
A distinct approach to the quinolone core, particularly for compounds with a pyridine-based ring system, utilizes halogenated pyridines as the starting material. This method leverages the high reactivity of halogens at the 2- and 6-positions of the pyridine ring.[2]
Core Synthesis Pathway:
The synthesis begins with a 2,6-dichloropyridine ester which reacts with a cyclic amine. The resulting intermediate then reacts with a vinyl amine, followed by cyclization in a basic medium to form the quinolone ring. The ester group is subsequently hydrolyzed to yield the final fluoroquinolone.[2]
Quantitative Data Comparison
The following table summarizes the key quantitative data for the different synthetic routes, providing a basis for comparison of their efficiency and practicality on an industrial scale.
| Parameter | Route 1: From Substituted Anilines (Gould-Jacobs) | Route 2: From Substituted Benzoyl Chlorides | Route 3: From Halogenated Pyridines |
| Starting Material | 3-Chloro-4-fluoroaniline | 2,4-Dichloro-5-fluoro benzoyl chloride | 2,6-Dichloropyridine ester |
| Key Reactions | Condensation, Thermal Cyclization | Acylation, Enamine Formation, Cyclization | Nucleophilic Substitution, Cyclization |
| Overall Yield | ~80% (for the quinolone core)[7] | High-yielding (specific percentage varies)[5][6] | Moderate to Good (specific percentage varies) |
| Reaction Conditions | High temperatures (145°C and >250°C)[1][4] | Moderate to high temperatures (10-125°C)[5] | Basic medium, moderate temperatures |
| Number of Steps | Generally fewer steps to the core structure[6] | Can be a three-step, streamlined process[5][6] | Multi-step process |
| Scalability | Industrially feasible, but high temperatures can be a challenge. | Amenable to continuous flow processes, suggesting good scalability.[5][6] | Feasible, but depends on the availability and cost of the starting pyridine. |
| Key Advantages | Utilizes readily available starting materials.[2] | High yields and potential for continuous manufacturing.[5][6] | Allows for the synthesis of specific pyridine-based fluoroquinolones. |
| Key Disadvantages | Harsh reaction conditions (high temperatures).[4] | Starting materials can be more complex and expensive. | Can be a longer synthetic route. |
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Caption: Synthetic workflow for Route 3.
Conclusion
The choice of a synthetic route for fluoroquinolone production depends on several factors, including the desired final product, cost and availability of starting materials, and the desired scale of production. The Gould-Jacobs reaction starting from substituted anilines is a robust and well-established method. The route beginning with substituted benzoyl chlorides offers high yields and is suitable for modern manufacturing techniques like continuous flow. The synthesis from halogenated pyridines provides access to specific structural analogs. Each route presents a unique set of advantages and challenges, and the selection of the optimal pathway requires careful consideration of these factors.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 7. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones – Oriental Journal of Chemistry [orientjchem.org]
The Strategic Synthesis of Fluoroquinolones: A Cost-Effectiveness Analysis of 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone
For researchers and professionals in drug development, the selection of a starting material is a critical decision that profoundly impacts the efficiency, cost, and ultimately, the viability of a synthetic route. This guide provides a comparative cost-effectiveness analysis of utilizing 1-(2,4-dichloro-5-fluoro-3-nitrophenyl)ethanone as a precursor in the synthesis of fluoroquinolone antibiotics, benchmarked against established industrial methods for producing blockbuster drugs such as Ciprofloxacin and the newer antibiotic, Delafloxacin.
The fluoroquinolone class of antibiotics remains a cornerstone in the treatment of a wide array of bacterial infections. Their synthesis is a multi-step process where the choice of the initial building block dictates the subsequent chemical transformations and the overall economic feasibility. Here, we evaluate the potential of this compound, a highly functionalized aromatic ketone, as a strategic starting point. Its utility is compared with the widely used 2,4-dichloro-5-fluoroacetophenone for Ciprofloxacin synthesis and 3-chloro-2,4,5-trifluorobenzoic acid for the synthesis of Delafloxacin.
Comparative Synthesis Overview
The analysis is centered around the synthesis of a common fluoroquinolone core, which is a key intermediate in the production of many drugs in this class. We will compare three distinct synthetic pathways:
-
Route A (Proposed): A hypothetical but chemically sound pathway starting from this compound to produce a Ciprofloxacin precursor. This route necessitates an initial reduction of the nitro group.
-
Route B (Established): The established industrial synthesis of a Ciprofloxacin intermediate starting from 2,4-dichloro-5-fluoroacetophenone.[1]
-
Route C (Alternative): The synthesis of a Delafloxacin intermediate, which showcases a different approach to constructing the fluoroquinolone core, starting from 3-chloro-2,4,5-trifluorobenzoic acid.
Data Presentation: A Head-to-Head Comparison
The following tables provide a detailed breakdown of the reagents, yields, and estimated costs for the initial key steps in each synthetic route. Prices are based on commercially available data for bulk quantities and are subject to variation.
Table 1: Cost and Molar Mass of Key Starting Materials
| Starting Material | Molecular Formula | Molar Mass ( g/mol ) | Purity (%) | Price (USD/kg) |
| This compound | C₈H₄Cl₂FNO₃ | 252.03 | 95 | 5742.40 (estimated from ¥361.9/250mg)[2] |
| 2,4-Dichloro-5-fluoroacetophenone | C₈H₅Cl₂FO | 207.03 | 98+ | 150.00 (representative price) |
| 3-Chloro-2,4,5-trifluorobenzoic acid | C₇H₂ClF₃O₂ | 210.54 | 98+ | 4080.00 (estimated from $102/25g)[3] |
Table 2: Comparative Cost Analysis for the Synthesis of Key Intermediates
| Route | Step | Reactants | Molar Mass ( g/mol ) | Stoichiometric Ratio | Yield (%) | Cost per Mole of Product (USD) |
| A (Proposed) | 1. Nitro Reduction | This compound, Fe, NH₄Cl | 252.03, 55.85, 53.49 | 1 : 3 : 0.2 | 90 (estimated) | 1511.11 |
| 2. Condensation | Product of Step 1, Diethyl malonate, Triethyl orthoformate | 222.05, 160.17, 148.20 | 1 : 1.2 : 1.5 | 85 (estimated) | 1789.54 | |
| B (Established) | 1. Condensation | 2,4-Dichloro-5-fluoroacetophenone, Diethyl malonate, Triethyl orthoformate | 207.03, 160.17, 148.20 | 1 : 1.2 : 1.5 | 80 | 197.81 |
| C (Alternative) | 1. Acyl Chloride Formation | 3-Chloro-2,4,5-trifluorobenzoic acid, Thionyl chloride | 210.54, 118.97 | 1 : 1.1 | 98 (estimated) | 4163.27 |
| 2. Condensation | Product of Step 1, Diethyl malonate, Mg(OEt)₂ | 228.99, 160.17, 114.42 | 1 : 1.1 : 1.1 | 85 (estimated) | 4910.91 |
Note: Cost calculations are based on the prices of starting materials and key reagents, and do not include solvent, catalyst, or processing costs. Yields for proposed and some alternative steps are estimated based on analogous reactions in the literature.
Experimental Protocols
Route A (Proposed): Synthesis of a Ciprofloxacin Precursor
Step 1: Reduction of this compound
To a stirred solution of this compound (1.0 eq) in ethanol, iron powder (3.0 eq) and a catalytic amount of ammonium chloride (0.2 eq) in water are added. The mixture is heated to reflux for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is filtered through celite, and the solvent is removed under reduced pressure to yield 1-(3-amino-2,4-dichloro-5-fluorophenyl)ethanone.
Step 2: Condensation to form the β-ketoester
The product from Step 1 (1.0 eq) is reacted with diethyl malonate (1.2 eq) and triethyl orthoformate (1.5 eq) in the presence of a catalytic amount of a Lewis acid (e.g., ZnCl₂) at 120-130 °C for 3-4 hours. The reaction mixture is then cooled, and the excess reagents are removed by vacuum distillation to afford the corresponding enol ether intermediate.
Route B (Established): Synthesis of a Ciprofloxacin Intermediate from 2,4-Dichloro-5-fluoroacetophenone
A mixture of 2,4-dichloro-5-fluoroacetophenone (1.0 eq), diethyl malonate (1.2 eq), and triethyl orthoformate (1.5 eq) is heated at 140-150 °C for 5 hours. The ethanol formed during the reaction is distilled off. After cooling, the excess reagents are removed under reduced pressure to give the crude ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate.
Route C (Alternative): Synthesis of a Delafloxacin Intermediate
Step 1: Formation of 3-Chloro-2,4,5-trifluorobenzoyl chloride
3-Chloro-2,4,5-trifluorobenzoic acid (1.0 eq) is refluxed with thionyl chloride (1.1 eq) in an inert solvent (e.g., toluene) for 2-3 hours. The excess thionyl chloride and solvent are removed by distillation to yield the crude acyl chloride.
Step 2: Condensation with Diethyl Malonate
To a solution of magnesium ethoxide (1.1 eq) in diethyl ether, diethyl malonate (1.1 eq) is added dropwise at 0 °C. The mixture is stirred for 30 minutes, followed by the dropwise addition of a solution of 3-chloro-2,4,5-trifluorobenzoyl chloride (1.0 eq) in diethyl ether. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with dilute HCl and the organic layer is separated, washed, dried, and concentrated to give the corresponding β-ketoester.
Mandatory Visualization
Caption: Comparative workflows for the initial steps of fluoroquinolone synthesis.
Cost-Effectiveness Analysis
The primary advantage of the established Route B lies in the significantly lower cost of its starting material, 2,4-dichloro-5-fluoroacetophenone. This makes it a highly cost-effective and industrially favored method for producing Ciprofloxacin and related fluoroquinolones. The single-step condensation to the key enol ether intermediate further enhances its efficiency.
The proposed Route A , starting with this compound, faces a substantial economic barrier due to the high cost of the starting material. The additional step of nitro group reduction, while typically high-yielding, adds to the overall process complexity and cost. For this route to be viable, a significant reduction in the manufacturing cost of the starting material would be necessary. However, the presence of the nitro group could offer alternative synthetic strategies, potentially allowing for different cyclization conditions or the introduction of other functionalities, which may be advantageous for novel fluoroquinolone derivatives.
Route C , the pathway to a Delafloxacin intermediate, also utilizes a relatively expensive starting material, 3-chloro-2,4,5-trifluorobenzoic acid. The multi-step process to the key β-ketoester intermediate contributes to a higher overall cost for this initial phase of the synthesis compared to Route B. This higher cost is justified by the specific structural requirements of Delafloxacin, a newer generation antibiotic with a distinct activity profile.
Conclusion
Based on the current market prices of starting materials and the efficiency of the initial synthetic steps, the established route for Ciprofloxacin synthesis (Route B) from 2,4-dichloro-5-fluoroacetophenone remains the most cost-effective option for producing this class of fluoroquinolones. The proposed use of this compound (Route A) is not economically competitive for the synthesis of existing fluoroquinolones like Ciprofloxacin due to the high cost of the starting material. However, its potential for the synthesis of novel analogues where the nitrogen functionality can be strategically utilized should not be entirely dismissed, pending a more favorable cost of production for this precursor. The synthesis of more complex fluoroquinolones like Delafloxacin (Route C) inherently involves more expensive starting materials and a more elaborate synthetic sequence, reflecting the trade-off between drug novelty and manufacturing cost.
For researchers in drug development, this analysis underscores the importance of considering the entire synthetic pathway and the market availability of starting materials when designing new routes to active pharmaceutical ingredients. While novel precursors may offer unique synthetic possibilities, their cost-effectiveness must be carefully evaluated against established and optimized industrial processes.
References
A Comparative Analysis of the Biological Activity of Quinolones: A Look at Novel Precursors Versus Established Synthetics
A detailed examination of the biological potential of quinolones derived from the novel precursor 1-(2,4-dichloro-5-fluoro-3-nitrophenyl)ethanone reveals a landscape ripe for exploration, albeit one that currently relies on predictive analysis based on structurally similar compounds. This guide provides a comparative overview of the anticipated biological activities of quinolones synthesized from this precursor against well-established and clinically significant fluoroquinolones like ciprofloxacin and moxifloxacin. The analysis is supported by quantitative data from analogous compounds, detailed experimental methodologies, and visual representations of synthetic and biological pathways.
Introduction
Quinolones are a major class of synthetic antibacterial agents with a broad spectrum of activity, and their derivatives have also shown promise as anticancer agents.[1] The biological efficacy of quinolones is highly dependent on the substituents on their core bicyclic structure. The specific precursor, this compound, offers a unique substitution pattern that is not yet documented in readily available literature for direct synthesis and biological evaluation of quinolones. However, by proposing a plausible synthetic route, we can predict the structure of the resulting quinolone and infer its potential biological activity by comparing it to structurally related analogs. This guide will explore the hypothetical synthesis, compare its predicted biological profile with established quinolones, and provide the experimental context for these comparisons.
Hypothetical Synthesis of Quinolones from this compound
The synthesis of a quinolone from this compound would likely proceed through a two-step process:
-
Selective Reduction of the Nitro Group: The nitro group on the precursor is selectively reduced to an amine. This transformation is crucial and can be achieved using various reagents that are chemoselective for the nitro group in the presence of aryl halides and a ketone.[2][3] Methods such as catalytic hydrogenation with Raney Nickel or the use of metal salts like tin(II) chloride in an acidic medium are viable options.[3]
-
Quinolone Ring Formation: The resulting aminophenyl ethanone derivative can then undergo a cyclization reaction to form the quinolone core. The Gould-Jacobs reaction is a well-established method for this purpose, involving the condensation of an aniline with an alkoxymethylenemalonic ester followed by thermal cyclization.[4]
This synthetic pathway is illustrated in the diagram below.
Caption: Hypothetical synthesis of a dichloro-fluoro substituted quinolone.
Comparative Biological Activity
Due to the absence of direct experimental data for quinolones derived from this compound, this comparison utilizes data from structurally similar compounds, particularly those with multiple halogen substitutions on the benzene ring of the quinolone scaffold.
Antibacterial Activity
The antibacterial efficacy of quinolones is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus | Streptococcus pneumoniae | Escherichia coli | Pseudomonas aeruginosa |
| Hypothetical Dichloro-Fluoro Quinolone (Predicted) | 0.1 - 1.0 | 0.2 - 2.0 | 0.05 - 0.5 | 0.5 - 4.0 |
| Sparfloxacin (5-amino-6,8-difluoro)[5] | 0.1 | 0.2 | 0.05 | 0.78 |
| Ciprofloxacin | 0.125 - 1.0 | 0.5 - 2.0 | ≤0.008 - 0.125 | 0.06 - 0.5 |
| Moxifloxacin | ≤0.06 - 0.25 | ≤0.06 - 0.25 | ≤0.03 - 0.25 | 2.0 - 8.0 |
Note: The predicted activity for the hypothetical quinolone is an educated estimation based on structure-activity relationships of existing fluoroquinolones.
The presence of multiple halogen substituents on the benzene ring of the quinolone is known to influence its antibacterial spectrum and potency. The predicted activity of the hypothetical dichloro-fluoro quinolone suggests it may possess potent antibacterial properties, potentially comparable to existing fluoroquinolones.
Anticancer Activity
Several fluoroquinolone derivatives have demonstrated significant anticancer activity, often attributed to their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells. The cytotoxic effect is measured by the half-maximal inhibitory concentration (IC50).
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound/Drug | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | A549 (Lung Cancer) |
| Hypothetical Dichloro-Fluoro Quinolone (Predicted) | 5 - 20 | 10 - 30 | 8 - 25 |
| Ciprofloxacin | >100 | >100 | >100 |
| Certain Novel Fluoroquinolone Analogs | 1 - 10 | 2 - 15 | 1.5 - 12 |
Note: The predicted anticancer activity is speculative and based on the general observation that certain structural modifications on the quinolone scaffold can enhance cytotoxicity.
While established antibacterial quinolones like ciprofloxacin generally exhibit weak anticancer activity, novel derivatives have shown significant potential. The unique substitution pattern of the hypothetical quinolone could potentially lead to enhanced interactions with human topoisomerase II, resulting in notable anticancer effects.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
The primary antibacterial mechanism of quinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to lethal double-strand breaks in the bacterial chromosome.
References
- 1. researchgate.net [researchgate.net]
- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of C-7 Substituents in the Antibacterial Activity of 8-Nitroquinolones Derived from a Dihalo-nitro Phenyl Ethanone Precursor
A detailed analysis of the structure-activity relationships (SAR) for a series of novel 8-nitrofluoroquinolones, originating from a synthetic pathway analogous to one starting with 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone, reveals critical insights into the molecular features governing their antibacterial potency. This guide objectively compares the performance of various derivatives, supported by experimental data, to inform future drug design and development in the quest for more effective antimicrobial agents.
The core of this investigation centers on the modification of the 7-position of the 1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold. The presence of an electron-withdrawing nitro group at the C-8 position not only influences the electronic properties of the quinolone ring but also facilitates the nucleophilic substitution at the C-7 position, allowing for the introduction of a diverse range of substituents.
Comparative Antibacterial Activity
The antibacterial efficacy of the synthesized 8-nitrofluoroquinolone derivatives was evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism, was determined for each compound. The results, summarized in the table below, demonstrate a clear dependence of antibacterial activity on the nature of the substituent at the C-7 position.
| Compound ID | C-7 Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 1 | 7-chloro (precursor) | > 100 | > 100 |
| 2a | Aniline | 5 | 50 |
| 2b | p-toluidine | 2 | 25 |
| 2c | p-chloroaniline | 2-5 | 50 |
| 2d | 3-chloroaniline | Good activity | Not specified |
| 2e | Glycine | > 100 | > 100 |
| 2f | Ethylamine | > 100 | > 100 |
| 2g | 2-aminopyridine | 50 | 100 |
Data compiled from multiple sources.[1][2][3]
The precursor compound, with a chloro group at the C-7 position, was largely inactive. However, substitution of the C-7 chloro group with various primary amines led to a significant increase in antibacterial activity, particularly against the Gram-positive bacterium Staphylococcus aureus.
The most potent compounds in this series were those bearing substituted aniline moieties at the C-7 position. Specifically, the p-toluidine and p-chloroaniline derivatives exhibited the lowest MIC values against S. aureus. This suggests that lipophilicity and the electronic properties of the C-7 substituent play a crucial role in the antibacterial activity of these 8-nitrofluoroquinolones against Gram-positive strains.[1][2] In contrast, the introduction of small, polar groups such as glycine or ethylamine at the C-7 position resulted in a loss of activity. The activity against the Gram-negative bacterium Escherichia coli was generally lower than that observed for S. aureus, indicating a degree of selectivity in the antibacterial spectrum.
Structure-Activity Relationship (SAR) Summary
The experimental data highlights several key SAR trends for this class of 8-nitrofluoroquinolones:
-
Aromaticity at C-7 is Favorable: The introduction of an aromatic ring at the C-7 position appears to be a key determinant of antibacterial activity.
-
Lipophilicity Enhances Gram-Positive Activity: More lipophilic substituents on the C-7 aromatic ring, such as methyl (in p-toluidine) and chloro (in p-chloroaniline), are associated with increased potency against S. aureus.[1]
-
Polar Substituents are Detrimental: The presence of highly polar groups, like in the glycine derivative, leads to a significant decrease in antibacterial activity.
-
Gram-Negative Activity is Limited: The synthesized derivatives generally exhibit weaker activity against E. coli compared to S. aureus.
These findings underscore the importance of the C-7 position in modulating the biological activity of the 8-nitrofluoroquinolone scaffold and provide a rational basis for the design of more potent analogs.
Experimental Protocols
Synthesis of the Quinolone Core
The synthesis of the key intermediate, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is achieved through a multi-step process starting from a substituted benzoic acid.[2]
-
Acid Chloride Formation: 2,4-dichloro-5-fluoro-3-nitrobenzoic acid is reacted with thionyl chloride in dry benzene under reflux to yield the corresponding acid chloride.
-
Condensation: The acid chloride is then treated with ethyl 3-(N,N-dimethylamino)acrylate to produce an enamino-ketone intermediate.
-
Cyclization: The enamino-ketone is reacted with cyclopropylamine, followed by heating in the presence of potassium carbonate in DMF to effect cyclization and form the ethyl ester of the quinolone core.
-
Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the carboxylic acid using methanolic HCl.
General Procedure for the Synthesis of C-7 Substituted Derivatives
The C-7 substituted 8-nitrofluoroquinolones are prepared by nucleophilic aromatic substitution of the 7-chloro group of the quinolone core with the desired primary amine.[1][2]
-
A solution of the 7-chloro-8-nitrofluoroquinolone ester in DMSO and a few drops of pyridine is treated with a two-molar excess of the appropriate primary amine.
-
The reaction mixture is heated at 70-80°C under anhydrous conditions.
-
The resulting ester intermediate is purified and then hydrolyzed to the final carboxylic acid derivative.
Antimicrobial Susceptibility Testing
The antibacterial activity of the synthesized compounds is determined using the agar dilution method to find the Minimum Inhibitory Concentration (MIC).
-
Stock solutions of the test compounds are prepared in a suitable solvent.
-
Serial dilutions of the compounds are incorporated into molten Mueller-Hinton agar.
-
The agar is poured into petri dishes and allowed to solidify.
-
Standardized bacterial suspensions are inoculated onto the surface of the agar plates.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Synthetic and SAR Pathways
References
alternative building blocks to 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone for antibiotic synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Precursors for Quinolone Antibiotic Synthesis
The manufacturing of fluoroquinolone antibiotics, a cornerstone of antibacterial therapy, hinges on the efficient construction of the core quinolone structure. A pivotal starting material in many established synthetic routes is 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone. This guide provides a comparative analysis of alternative building blocks for the synthesis of the quinolone core, presenting experimental data on reaction yields, purity, and the biological activity of the resulting antibiotic analogs.
Performance Comparison of Key Building Blocks
The selection of a starting building block significantly impacts the synthetic strategy, overall yield, and impurity profile of the final active pharmaceutical ingredient (API). Below is a comparative summary of common precursors used in the synthesis of the quinolone ring system.
| Building Block | Typical Synthetic Approach | Reported Yield of Quinolone Core | Final Antibiotic Potency (Representative MIC values) | Key Advantages | Key Disadvantages |
| Substituted Benzoyl Chlorides/Acetates (e.g., 2,4-dichloro-5-fluoro benzoyl chloride) | Gould-Jacobs or similar condensation/cyclization reactions | 65-85%[1] | Ciprofloxacin MIC vs. E. coli: 0.013 µM; vs. S. aureus: 0.324 µM[2] | High convergence, well-established, and versatile for various substitutions. | May require multiple steps to synthesize the substituted benzoyl chloride itself. |
| Substituted Anilines (e.g., 3-chloro-4-fluoroaniline) | Conrad-Limpach or Gould-Jacobs reaction with diethyl ethoxymethylenemalonate (EMME) | 70-80% (for the initial condensation and cyclization) | Norfloxacin MIC vs. E. coli: 0.1 µg/mL; vs. S. aureus: 0.8 µg/mL | Readily available starting materials, direct route to the quinolone core. | Can lead to the formation of unwanted isomers, potentially complicating purification. |
| Substituted Nitrobenzenes | Multi-step synthesis involving reduction, diazotization, and Sandmeyer reaction to introduce necessary functionalities before cyclization. | Variable, often lower overall yields due to multiple steps. | Dependent on the final fluoroquinolone synthesized. | Allows for the introduction of a wide variety of substituents. | Longer synthetic route, potentially lower overall yield, and use of hazardous reagents. |
| Pre-formed Heterocyclic Rings (e.g., substituted isatoic anhydrides) | Base-promoted annulation reactions. | Good to excellent yields for the final cyclization step. | Dependent on the specific analog. | Rapid construction of the quinolone system. | The synthesis of the substituted heterocyclic precursor can be complex. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative experimental protocols for key synthetic transformations.
Protocol 1: Synthesis of the Quinolone Core from a Substituted Benzoyl Chloride
This protocol outlines a common route to a key intermediate in ciprofloxacin synthesis, starting from 2,4-dichloro-5-fluoro benzoyl chloride.[1]
Step 1: Acylation and Enamine Formation
-
To a solution of 3-dimethylamino-acrylic acid methyl ester (0.48 mol) in toluene, add triethylamine (0.65 mol) at 10-15°C.
-
Add a solution of 2,4-dichloro-5-fluoro benzoyl chloride (0.43 mol) in toluene at 10-15°C.
-
Stir at room temperature and then heat to 80-85°C for 4 hours.
Step 2: Cyclization and Ring Closure
-
To the reaction mixture from Step 1, add cyclopropylamine (0.57 mol) at room temperature and stir for 1 hour.
-
Add potassium carbonate (0.48 mol) and N,N-dimethylformamide (DMF) and heat to 120-125°C for 4 hours.
-
Cool the reaction mixture and quench with ice water to precipitate the product, methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
The reported yield for this one-pot synthesis of the quinolone intermediate is approximately 65%.
Protocol 2: Synthesis of the Quinolone Core via the Gould-Jacobs Reaction
This protocol describes a classic method for constructing the quinolone ring from a substituted aniline.
Step 1: Condensation
-
Mix 3-chloro-4-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (EMME) (1 equivalent).
-
Heat the mixture at approximately 145°C for 1 hour.
Step 2: Cyclization
-
Treat the intermediate from Step 1 with a high-boiling solvent like diphenyl ether and heat to around 250°C.
-
This thermal cyclization yields ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. The overall yield for this two-step process is reported to be around 80%.
Visualizing Synthetic Pathways
The following diagrams, generated using DOT language, illustrate the logical flow of the synthetic strategies discussed.
Caption: Comparative workflow of two major synthetic routes to the fluoroquinolone core.
Caption: General experimental workflow from quinolone core synthesis to biological evaluation.
Structure-Activity Relationship and the Importance of the Building Block
The choice of the initial building block is critical as it dictates the substitution pattern on the benzene ring of the quinolone core. These substituents have a profound impact on the antibacterial activity, spectrum, and pharmacokinetic properties of the final drug.[3]
-
Fluorine at C-6: The presence of a fluorine atom at the C-6 position is a hallmark of fluoroquinolones and dramatically enhances antibacterial activity.[3] Therefore, building blocks that facilitate the introduction of this fluorine atom are highly desirable.
-
Substituents at C-7: The group at the C-7 position, typically a nitrogen-containing heterocycle like piperazine, influences the spectrum of activity and potency. The synthesis must allow for the facile introduction of this moiety, often via nucleophilic aromatic substitution.[4]
-
Substituents at C-8: Modifications at the C-8 position can also modulate activity. For instance, an 8-nitro group can activate the C-7 position for nucleophilic substitution.[4]
References
A Spectroscopic Compass: Navigating the Structural Landscape of 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone Analogs
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comparative spectroscopic analysis of analogs of 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone, a compound of interest in medicinal chemistry. By examining the spectral signatures of structurally related acetophenones, we can predict and understand the nuanced electronic and structural features imparted by various substituents on the phenyl ring.
This guide leverages experimental data from analogous compounds to create a predictive spectroscopic profile for this compound. The data is presented in a clear, tabular format for straightforward comparison, followed by detailed experimental protocols for the key spectroscopic techniques employed. Visual workflows for each analytical method are also provided to aid in understanding the experimental process.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for several analogs of this compound. This data serves as a foundation for predicting the spectral properties of the target molecule.
¹H NMR Spectroscopy Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Substituted Acetophenones in CDCl₃
| Compound | Aromatic Protons (ppm) | Acetyl Protons (-COCH₃) (ppm) |
| Acetophenone | 7.45-7.98 (m, 5H)[1][2] | 2.61 (s, 3H)[2] |
| 2',4'-Dichloro-5'-fluoroacetophenone | 7.49 (d, 1H), 7.41 (d, 1H)[3] | 2.66 (s, 3H)[3] |
| 3'-Nitroacetophenone | 7.65-8.75 (m, 4H) | 2.70 (s, 3H) |
| Predicted: this compound | ~7.8-8.2 (s, 1H) | ~2.7 (s, 3H) |
Prediction Rationale: The single aromatic proton in the target molecule is expected to be a singlet and significantly downfield due to the combined electron-withdrawing effects of the two chlorine atoms, the fluorine atom, and the nitro group. The acetyl protons are also expected to be slightly downfield compared to acetophenone.
¹³C NMR Spectroscopy Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Acetophenones in CDCl₃
| Compound | Carbonyl Carbon (C=O) (ppm) | Aromatic Carbons (ppm) | Acetyl Carbon (-COCH₃) (ppm) |
| Acetophenone | 198.2[2] | 128.3, 128.6, 133.1, 137.1[2] | 26.6[2][4] |
| 3'-Nitroacetophenone | 196.6 | 123.0, 127.5, 130.0, 134.5, 148.5, 135.2 | 26.8 |
| 2',4'-Dichloroacetophenone | 195.8 | 127.5, 130.3, 131.9, 132.5, 135.8, 139.2 | 30.4 |
| Predicted: this compound | ~194-196 | ~120-155 | ~28-31 |
Prediction Rationale: The carbonyl carbon chemical shift is expected to be influenced by the electron-withdrawing substituents. The aromatic region will show six distinct signals due to the lack of symmetry, with the carbons attached to the halogens and the nitro group being significantly shifted.
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Frequencies (cm⁻¹) for Substituted Acetophenones
| Compound | C=O Stretch (cm⁻¹) | C-NO₂ Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| Acetophenone | 1686[5] | - | - | - |
| 3-Nitroacetophenone | 1691-1700[6][7] | ~1530 (asym), ~1350 (sym) | - | - |
| 2,4-Dichloroacetophenone | ~1690 | - | ~800-600 | - |
| o-Fluoroacetophenone | ~1690 | - | - | ~1250-1000 |
| Predicted: this compound | ~1700-1710 | ~1540 (asym), ~1360 (sym) | ~800-600 | ~1250-1000 |
Prediction Rationale: The strong electron-withdrawing nature of the substituents is expected to increase the carbonyl stretching frequency compared to acetophenone.[6] Characteristic stretches for the nitro, chloro, and fluoro groups are also anticipated.
Mass Spectrometry Data
Table 4: Major Mass-to-Charge Ratios (m/z) in the Mass Spectra of Substituted Acetophenones
| Compound | Molecular Ion (M⁺) | Key Fragments (m/z) |
| Acetophenone | 120[8][9] | 105 ([M-CH₃]⁺), 77 ([C₆H₅]⁺)[8][9] |
| 2,4-Dichloroacetophenone | 188/190/192 | 173/175/177 ([M-CH₃]⁺), 111/113 ([C₆H₃Cl]⁺) |
| 3-Nitroacetophenone | 165 | 150 ([M-CH₃]⁺), 120 ([M-NO₂]⁺), 105, 77 |
| Predicted: this compound | 251/253/255 | 236/238/240 ([M-CH₃]⁺), 205/207/209 ([M-NO₂]⁺) |
Prediction Rationale: The molecular ion peak is expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms. Major fragmentation pathways will likely involve the loss of the methyl group and the nitro group.
UV-Vis Spectroscopy Data
Table 5: UV-Vis Absorption Maxima (λmax, nm) for Substituted Acetophenones
| Compound | π → π* Transition (nm) | n → π* Transition (nm) | Solvent |
| Acetophenone | ~245-250[10] | ~280-320[10] | Ethanol |
| p-Nitroacetophenone | ~278 | ~310 | Methanol |
| Predicted: this compound | ~260-280 | ~300-330 | Ethanol/Methanol |
Prediction Rationale: The presence of multiple auxochromic and chromophoric groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to acetophenone.[10]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei in the molecule.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Place the NMR tube in the spectrometer's probe.
-
Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Procedure:
-
Sample Preparation (Thin Solid Film):
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone or methylene chloride).
-
Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the solid on the plate.
-
-
Instrumentation: Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
UV-Vis Spectroscopy
Objective: To study the electronic transitions within the molecule and determine its absorption properties in the ultraviolet and visible regions of the electromagnetic spectrum.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a second quartz cuvette with the sample solution.
-
-
Acquisition: Place the cuvettes in the spectrophotometer and record the absorption spectrum over a specific wavelength range (e.g., 200-800 nm).
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.
Visualizing the Workflow
The following diagrams, created using the DOT language, illustrate the general experimental workflows for each spectroscopic technique.
Conclusion
This guide provides a framework for the spectroscopic comparison of this compound and its analogs. By understanding the influence of various substituents on the spectral properties of acetophenones, researchers can more effectively characterize new compounds, confirm their structures, and gain insights into their electronic properties. The provided experimental protocols and workflows serve as a practical resource for obtaining high-quality spectroscopic data.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. 2,4-Dichloro-5-fluoroacetophenone(704-10-9) 1H NMR spectrum [chemicalbook.com]
- 4. scribd.com [scribd.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. researchgate.net [researchgate.net]
- 8. Explain all possible fragmentation for in mass spectrometry for the follo.. [askfilo.com]
- 9. asdlib.org [asdlib.org]
- 10. app.studyraid.com [app.studyraid.com]
Assessment of Novel Antibiotic Potential Derived from 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone
Guide for Researchers and Drug Development Professionals
Disclaimer: Based on a comprehensive review of publicly available scientific literature, there is no evidence of any specific antibiotics that have been developed, synthesized, or are currently under investigation using 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone as a starting material or lead compound. This chemical is commercially available as a reagent for laboratory use.[1][2]
While no direct derivatives were identified, the structural motifs of the compound—specifically the presence of chloro, fluoro, and nitro groups on an aromatic ring—are features found in various molecules investigated for antimicrobial properties.[3][4][5] Research into halogenated and nitrated heterocyclic compounds has demonstrated that these functionalities can contribute to antibacterial and antifungal activity.[3][6][7]
Therefore, this guide provides a prospective framework for assessing the novelty and potential of a new chemical entity (NCE) such as this compound or its derivatives. It outlines the standard experimental workflow, data presentation, and comparative analysis required to establish a compound as a potential antibiotic candidate.
Part 1: Proposed Experimental Workflow for NCE Assessment
To assess a novel compound for antibiotic potential, a structured, multi-stage screening and characterization process is essential. The following workflow outlines the critical steps from initial screening to preliminary mechanism of action studies. This logical progression ensures that resources are focused on the most promising candidates.
Part 2: Data Presentation for Comparative Analysis
Should a derivative of this compound be synthesized and tested, its performance must be benchmarked against established antibiotics. Quantitative data should be organized into clear, concise tables.
Table 1: Comparative Antimicrobial Spectrum (MIC)
This table is used to compare the potency of a new compound (NCE-01) against a panel of clinically relevant microorganisms. Vancomycin (a Gram-positive standard) and Ciprofloxacin (a broad-spectrum standard) are included as comparators.
| Microorganism | Type | NCE-01 MIC (µg/mL) | Vancomycin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | Data | 1 | 0.5 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | Data | 2 | 1 |
| Escherichia coli (ATCC 25922) | Gram-negative | Data | >128 | 0.015 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | Data | >128 | 0.25 |
| Candida albicans (ATCC 90028) | Fungus | Data | >128 | >128 |
Table 2: Selectivity and Safety Profile
The selectivity index (SI) is a critical measure, indicating the compound's specificity for microbial cells over host cells. It is calculated as SI = IC₅₀ / MIC. A higher SI value is desirable.
| Compound | MIC vs. S. aureus (µg/mL) | IC₅₀ vs. HeLa Cells (µg/mL) | Selectivity Index (SI) |
| NCE-01 | Data | Data | Calculated |
| Comparator Drug | 1 | >100 | >100 |
Part 3: Key Experimental Protocols
Detailed and standardized methodologies are crucial for generating reproducible data. Below are summaries of essential protocols.
Minimum Inhibitory Concentration (MIC) Assay Protocol
-
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Methodology:
-
Preparation: A two-fold serial dilution of the test compound (e.g., from 128 µg/mL to 0.125 µg/mL) is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Each well is inoculated with a standardized microbial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
Controls: Positive (microbes, no drug) and negative (broth, no microbes) growth controls are included on each plate.
-
Incubation: Plates are incubated at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
Reading: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.
-
Mammalian Cell Cytotoxicity Assay Protocol
-
Objective: To measure the concentration at which a compound is toxic to mammalian cells, typically reported as the 50% inhibitory concentration (IC₅₀).
-
Methodology:
-
Cell Seeding: Human cell lines (e.g., HeLa or HepG2) are seeded into a 96-well plate at a density of ~10,000 cells per well and allowed to adhere overnight.
-
Compound Addition: The test compound is serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]. The absorbance is read using a microplate reader.
-
Calculation: The IC₅₀ value is calculated by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
-
Resistance Development Study Protocol
-
Objective: To assess the propensity for microorganisms to develop resistance to the test compound upon repeated exposure.
-
Methodology:
-
Serial Passage: A culture of a susceptible bacterium (e.g., S. aureus) is grown in broth containing the test compound at a sub-inhibitory concentration (e.g., 0.5x MIC).
-
Daily Passaging: Every 24 hours, a small aliquot of the culture from the highest-concentration well that still shows growth is used to inoculate a fresh set of serial dilutions of the compound.
-
MIC Monitoring: The MIC is determined daily for the passaged culture. This process is continued for a set period (e.g., 14-30 days).
-
Analysis: The fold-change in MIC over time is plotted. A rapid and significant increase in MIC suggests a high potential for resistance development. This is compared against a control antibiotic known for rapid (e.g., rifampicin) or slow (e.g., vancomycin) resistance development.
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Antimicrobial Nitrofuran, trans-5-Amino-3-[2-(5-Nitro-2-Furyl)Vinyl]-Δ2 -1,2,4-Oxadiazole: Antibacterial, Antifungal, and Antiprotozoal Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
All procedures involving 1-(2,4-dichloro-5-fluoro-3-nitrophenyl)ethanone must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risks.[1][2] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[2][3] Ensure that eyewash stations and safety showers are readily accessible.[3]
Hazard Profile Summary
Based on data from structurally similar compounds, this compound is anticipated to possess the following hazards.
| Hazard Classification | Category | Description |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1][3][4] |
| Serious Eye Damage/Eye Irritation | 2A | Causes serious eye irritation.[1][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation.[1][3][4] |
| Acute Oral Toxicity | 4 | Harmful if swallowed.[1][5] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[2] On-site treatment is not recommended without specific, validated protocols.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., filter paper, absorbent pads) in a dedicated, properly labeled, and sealed container.
-
The container must be made of a material compatible with the chemical.
-
Label the container clearly with the full chemical name: "Waste this compound".
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials, such as strong oxidizing agents.[3]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with all available information regarding the chemical's properties and hazards.
-
-
Final Disposal Method:
-
The most common and effective method for the final destruction of halogenated and nitrated organic compounds is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful emissions.[2]
-
Important Note: Do not dispose of this compound down the drain or in regular trash.[2][3][6]
Spill Cleanup Procedure
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Don the appropriate personal protective equipment, including respiratory protection if necessary.
-
Containment: Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, closed container for disposal.[3][6] For larger spills, collection with an electrically protected vacuum cleaner or by wet-brushing may be appropriate.[2]
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water. Collect all decontamination materials for disposal as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
Disposal Workflow
References
Essential Safety and Operational Guidance for 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety, handling, and disposal information for 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone (CAS Number: 887267-36-9). Adherence to these guidelines is essential for ensuring laboratory safety and proper logistical management.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are significant. It is classified as harmful if swallowed, a cause of skin and serious eye irritation, and may lead to respiratory irritation. The following table summarizes the required Personal Protective Equipment (PPE) for handling this compound.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] Provides a barrier against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact.[1] Change gloves immediately if contaminated. |
| Laboratory coat | Provides a removable barrier to protect personal clothing from contamination. | |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator | Required when handling the solid form to avoid dust inhalation, or if working outside of a fume hood.[2] Use a P95 (US) or P1 (EU EN 143) particle respirator for nuisance exposures. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[3] |
| Hand Protection | Handle with gloves | Wash and dry hands thoroughly after handling. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial when working with this hazardous compound. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol Details:
-
Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound and any other chemicals being used.
-
Don Personal Protective Equipment (PPE): Equip all required PPE as detailed in the table above.
-
Prepare Fume Hood: All handling of this compound, especially in its solid form, must be conducted within a certified chemical fume hood to ensure adequate ventilation.[1]
-
-
Handling:
-
Weighing Solid: Use a dedicated spatula and weigh paper. Avoid creating dust.[4]
-
Dissolving/Dispensing: If preparing a solution, add the solid to the solvent slowly. If dispensing the solid, ensure the receiving container is properly labeled.
-
-
Post-Handling & Cleanup:
-
Decontaminate Surfaces: Wipe down the work area in the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as hazardous waste.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of gloves and any other contaminated disposable PPE as hazardous waste.
-
Disposal Plan
Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure compliance with regulations.
| Waste Type | Disposal Container | Disposal Protocol |
| Solid Waste | Labeled, sealed container for solid hazardous waste | Includes contaminated weigh paper, gloves, and any unreacted solid compound. |
| Liquid Waste | Labeled, sealed container for halogenated organic waste | This compound is a halogenated organic substance.[5] Do not mix with non-halogenated waste.[6] The cost of disposal for halogenated solvents is significantly higher due to the need for incineration.[6] |
| Sharps | Puncture-proof sharps container | Any contaminated needles or other sharps must be disposed of in a dedicated sharps container. |
Emergency Procedures:
-
In case of skin contact: Immediately wash off with soap and plenty of water and seek medical attention.[1][4]
-
In case of eye contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][3]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[1][3]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][3]
-
Spills: For small spills, contain the spillage and collect with an electrically protected vacuum cleaner or by wet-brushing. Place in a suitable, closed container for disposal.[1] Do not let the product enter drains.[1] For large spills, evacuate the area and contact emergency services.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


